1,3-Divinyltetramethyldisiloxane
Description
The exact mass of the compound 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is 186.08961826 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
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InChI |
InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPLIXHRASDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27120-35-0 | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7038810 | |
| Record name | Divinyltetramethyldisiloxane | |
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Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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| Record name | 1,3-Divinyltetramethyldisiloxane | |
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CAS No. |
2627-95-4, 68083-19-2 | |
| Record name | 1,3-Divinyltetramethyldisiloxane | |
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| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |
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| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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| Record name | Divinyltetramethyldisiloxane | |
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| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |
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| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |
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Foundational & Exploratory
Spectroscopic Data Analysis of 1,3-Divinyltetramethyldisiloxane: An In-Depth Technical Guide
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Foreword: The Pivotal Role of Spectroscopic Analysis
1,3-Divinyltetramethyldisiloxane (DVTMDSO) is a cornerstone of the organosilicon industry. Its bifunctional nature, featuring two vinyl groups, makes it an essential crosslinking agent and monomer in the synthesis of a vast array of silicone polymers, resins, and elastomers.[1][2] These materials are indispensable in high-performance applications, from medical devices and electronics to automotive and construction industries.[1][2] The precise molecular structure and purity of DVTMDSO are critical determinants of the final polymer's properties, such as durability, flexibility, and thermal stability.[1] Consequently, a robust and comprehensive analytical methodology for its characterization is not merely an academic exercise but a fundamental requirement for industrial quality control and innovative research.
This guide provides a detailed exploration of the spectroscopic techniques used to elucidate the structure and confirm the identity of DVTMDSO. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in the material's quality.
Molecular Blueprint: Structure and Isomerism
Before delving into the spectroscopic data, a clear understanding of the DVTMDSO molecule is essential. Its structure consists of a central disiloxane (Si-O-Si) bond, with each silicon atom bonded to two methyl groups and one vinyl group.
Caption: Chemical structure of this compound.
This seemingly simple molecule presents a foundational analytical challenge: ensuring the correct connectivity and the absence of isomeric impurities or byproducts from its synthesis, such as compounds with ethyl groups.[3] Spectroscopic analysis provides the necessary tools to address this challenge comprehensively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For DVTMDSO, a combination of ¹H, ¹³C, and ²⁹Si NMR creates a complete structural fingerprint.
¹H NMR: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of DVTMDSO in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the vinyl proton signals.
-
Data Acquisition:
-
Pulse Sequence: Standard single-pulse ('zg') sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
-
Data Interpretation: The ¹H NMR spectrum of DVTMDSO is characterized by two distinct regions:
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | J-Coupling Constants (Hz) |
| Si-CH ₃ | ~0.14 | Singlet | 12H | N/A |
| Si-CH =CH ₂ | 5.7 - 6.2 | Complex Multiplet | 6H | J(trans) ≈ 20.3, J(cis) ≈ 14.9, J(gem) ≈ 4.0 |
Source: ChemicalBook[4]
The sharp singlet for the twelve methyl protons confirms their chemical equivalence. The vinyl protons appear as a complex multiplet due to the geminal, cis, and trans coupling between them. High-field NMR can resolve this multiplet into three distinct signals, providing unambiguous confirmation of the vinyl group's presence and integrity.
¹³C NMR: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct map of the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H NMR can be used.
-
Instrumentation: A broadband probe on a 400 MHz or higher spectrometer.
-
Data Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans: 128 to 1024 scans are typically required for a good signal-to-noise ratio.
-
Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show three distinct peaks:
| Signal Assignment | Chemical Shift (δ) ppm |
| Si-C H₃ | ~1.0 |
| Si-C H=CH₂ | ~132.0 |
| Si-CH=C H₂ | ~139.5 |
Source: Adapted from typical organosilicon chemical shifts.[5]
These three signals are in perfect agreement with the molecular structure of DVTMDSO, confirming the presence of one type of methyl carbon and two distinct vinyl carbons.
²⁹Si NMR: Direct Observation of the Siloxane Core
Principle: ²⁹Si NMR directly probes the silicon nuclei, providing invaluable information about the siloxane backbone. The chemical shift of ²⁹Si is highly sensitive to the substituents on the silicon atom.[6]
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6 mL CDCl₃) is often necessary due to the low natural abundance and sensitivity of the ²⁹Si nucleus.
-
Instrumentation: A broadband or silicon-specific probe is required.
-
Data Acquisition:
-
Pulse Sequence: Inverse-gated decoupling is often employed to mitigate the negative Nuclear Overhauser Effect (NOE) and ensure accurate quantification.
-
Relaxation Delay: A longer relaxation delay (e.g., 10-20 seconds) is crucial for accurate signal integration.
-
Data Interpretation: Due to the symmetry of the molecule, the two silicon atoms in DVTMDSO are chemically equivalent and will produce a single peak in the ²⁹Si NMR spectrum. The expected chemical shift is in the range of -18 to -22 ppm. This single peak is a powerful confirmation of the symmetrical disiloxane structure.
Vibrational Spectroscopy: Identifying Key Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.
Caption: Complementary nature of IR and Raman spectroscopy.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of the molecule's bonds. It is particularly sensitive to polar bonds.
Experimental Protocol:
-
Sample Preparation: A thin film of neat DVTMDSO liquid is placed between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.
Data Interpretation: Key IR absorption bands for DVTMDSO include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3054 | C-H stretch | Vinyl (=C-H) |
| ~2962 | C-H stretch | Methyl (-CH₃) |
| ~1597 | C=C stretch | Vinyl (C=C) |
| ~1408 | C-H bend | Vinyl (=CH₂) |
| ~1258 | CH₃ symmetric bend | Si-CH₃ |
| ~1057 | Si-O-Si stretch | Asymmetric |
Source: Adapted from general siloxane spectral data.[7][8]
The very strong and broad absorption band around 1057 cm⁻¹ is the characteristic asymmetric stretch of the Si-O-Si bond and is a definitive marker for a siloxane.[8]
Raman Spectroscopy
Principle: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides information about vibrational modes and is particularly sensitive to non-polar, symmetric bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of liquid DVTMDSO is placed in a glass vial.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Data Acquisition: The laser power and acquisition time are optimized to obtain a good signal without causing sample fluorescence.
Data Interpretation: The Raman spectrum provides complementary information to the IR spectrum:
| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |
| ~3054 | C-H stretch | Vinyl (=C-H) |
| ~2962 | C-H stretch | Methyl (-CH₃) |
| ~1597 | C=C stretch | Vinyl (C=C) |
| ~520 | Si-O-Si stretch | Symmetric |
The C=C stretch of the vinyl group is typically much stronger in the Raman spectrum than in the IR spectrum. Conversely, the asymmetric Si-O-Si stretch, which is very strong in the IR, is weak in the Raman spectrum. This complementarity is a powerful tool for confirming the presence of both the siloxane backbone and the vinyl functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can provide valuable structural information.[9][10]
Experimental Protocol:
-
Sample Introduction: Gas Chromatography (GC) is an ideal method for introducing a volatile sample like DVTMDSO into the mass spectrometer, as it also provides a purity profile.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Data Interpretation:
-
Molecular Ion (M⁺): The molecular weight of DVTMDSO is 186.40 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 186.
-
Isotope Pattern: The presence of two silicon atoms will result in characteristic M+1 and M+2 peaks with predictable intensities, confirming the silicon content.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides a structural puzzle that can be pieced together. Key expected fragments include:
-
m/z = 171: Loss of a methyl group ([M-15]⁺). This is a very common fragmentation pathway for organosilicon compounds.
-
m/z = 159: Loss of a vinyl group ([M-27]⁺).
-
m/z = 73: The [(CH₃)₃Si]⁺ ion, a common rearrangement product in siloxane mass spectra.
-
The observation of the correct molecular ion and a fragmentation pattern consistent with the known structure provides the final piece of evidence for the unambiguous identification of DVTMDSO.[12]
Synergistic Data Integration: A Self-Validating Workflow
The true power of spectroscopic analysis lies not in any single technique but in the integration of data from multiple, orthogonal methods. This creates a self-validating system where each technique corroborates the findings of the others.
Caption: Integrated spectroscopic workflow for the analysis of DVTMDSO.
By following this integrated approach, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of this compound, a critical precursor in a wide range of advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane 25 g [thermofisher.com]
- 4. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectroscopic analysis of chlorosilanes and siloxane oligomers: implications for the spectra of polydimethylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.gatech.edu [repository.gatech.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]
- 12. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]
Introduction: The Significance of a Versatile Siloxane Building Block
An In-depth Technical Guide: 1,3-Divinyltetramethyldisiloxane: Synthesis, Characterization, and Core Applications
This compound, with the chemical formula [CH₂=CHSi(CH₃)₂]₂O, is a fundamental organosilicon compound that serves as a cornerstone in modern polymer science. Its unique molecular architecture, featuring a flexible siloxane (Si-O-Si) backbone capped with reactive vinyl groups at both ends, makes it an indispensable intermediate and crosslinking agent.[1] This structure imparts a combination of thermal stability, flexibility, and controlled reactivity, which is leveraged in the synthesis of high-performance silicone polymers, particularly addition-cure silicone elastomers and resins.[1][2] Its ability to participate in hydrosilylation reactions allows for the precise construction of cross-linked networks, which are critical in advanced materials for the medical, electronics, automotive, and construction industries.[1][2] This guide provides a comprehensive overview of its synthesis, detailed characterization, and the scientific principles governing its application.
Synthesis Pathway: The Controlled Hydrolysis of Vinyldimethylchlorosilane
The most prevalent and industrially scalable method for synthesizing this compound is the controlled hydrolysis of vinyldimethylchlorosilane. This reaction is a classic example of forming a stable siloxane bond from a reactive chlorosilane precursor.
Core Principle: The fundamental chemistry involves the nucleophilic attack of water on the silicon atom of two vinyldimethylchlorosilane molecules. This process leads to the formation of a silanol intermediate (vinyldimethylsilanol), which rapidly condenses with another molecule of vinyldimethylchlorosilane or another silanol molecule to form the disiloxane bridge and liberate hydrogen chloride (HCl) as a byproduct.
Reaction Scheme: 2 (CH₂=CH)(CH₃)₂SiCl + H₂O → [(CH₂=CH)(CH₃)₂Si]₂O + 2 HCl
Causality Behind Experimental Choices:
-
Stoichiometric Control: The ratio of water to chlorosilane is the most critical parameter. A precise 2:1 molar ratio of vinyldimethylchlorosilane to water is theoretically required. Using an excess of water can lead to the formation of longer-chain polysiloxanes, reducing the yield of the desired disiloxane. Conversely, insufficient water results in incomplete conversion of the starting material.
-
Reaction Medium: The reaction is typically performed in a non-polar aprotic solvent, such as toluene or diethyl ether. The solvent serves to dissolve the non-polar chlorosilane, help manage the reaction temperature by dissipating heat, and facilitate the subsequent separation of the organic product from the aqueous HCl byproduct.
-
Controlled Addition and Temperature: Vinyldimethylchlorosilane's reaction with water is highly exothermic and vigorously produces corrosive HCl gas.[3][4] Therefore, the water is added dropwise to the silane solution at a controlled temperature (typically 0-10 °C) to manage the reaction rate, prevent a dangerous thermal runaway, and minimize side reactions.
-
Work-up and Neutralization: After the reaction is complete, the acidic mixture is carefully neutralized. This is commonly achieved by washing with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases. This step is crucial to remove the HCl, which could otherwise catalyze unwanted rearrangement or polymerization reactions during purification.
Purification: The final step is the purification of the crude product. Following the separation of the organic layer and drying with an anhydrous salt like magnesium sulfate, the this compound is isolated by fractional vacuum distillation. Distillation under reduced pressure is essential to lower the boiling point, preventing thermally induced polymerization of the vinyl groups.
Visual Workflow: From Synthesis to Characterization
The overall process can be visualized as a logical sequence of chemical transformation followed by rigorous purification and analysis.
Caption: Experimental workflow for this compound.
Physicochemical and Spectroscopic Characterization
Confirming the identity, purity, and structure of the synthesized this compound requires a suite of analytical techniques.
Table 1: Key Properties and Spectroscopic Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₈OSi₂ |
| Molecular Weight | 186.40 g/mol |
| Appearance | Colorless transparent liquid[5] |
| Boiling Point | 139-140 °C (at 760 mmHg) |
| Density | ~0.818 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | ~1.412[6] |
| ¹H NMR (CDCl₃) | ~6.12-5.73 ppm (m, 6H, vinyl), ~0.14 ppm (s, 12H, Si-CH₃)[7] |
| FT-IR (neat) | ~1597 cm⁻¹ (C=C), ~1058 cm⁻¹ (Si-O-Si), ~1260 cm⁻¹ (Si-CH₃) |
| GC-MS (m/z) | 186 (M⁺), 171 (M⁺-CH₃), 117, 59[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum is distinctly simple. It shows a complex multiplet pattern for the three chemically non-equivalent vinyl protons (H₂C=CH-) between 5.7 and 6.2 ppm. A sharp, high-intensity singlet appears upfield, typically around 0.14 ppm, corresponding to the twelve equivalent protons of the four silicon-bound methyl groups.[7][9] The integration ratio of the vinyl region to the methyl region should be 6:12 or 1:2.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation. It typically displays two signals in the vinyl region corresponding to the CH₂= and =CH- carbons, and a single sharp signal in the upfield region for the methyl carbons attached to the silicon atoms.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to verify the presence of key functional groups. The spectrum is characterized by several strong, indicative absorption bands:
-
Si-O-Si Stretch: A very strong and broad asymmetric stretching band around 1050-1070 cm⁻¹ is the hallmark of the siloxane linkage.[11]
-
Vinyl Group Vibrations: A sharp, medium-intensity peak appears around 1595-1600 cm⁻¹ due to the C=C stretching vibration. The =C-H stretching of the vinyl group is observed as a medium peak just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹).
-
Si-CH₃ Vibrations: A sharp, strong absorption at ~1260 cm⁻¹ corresponds to the symmetric deformation of the methyl groups attached to silicon. Rocking vibrations for the Si-(CH₃)₂ group are also visible in the 800-840 cm⁻¹ region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for assessing the purity of the final product and confirming its molecular weight.
-
Purity Assessment: A gas chromatogram of a pure sample will show a single major peak. The purity can be quantified as the area percentage of this peak, with high-purity samples typically exceeding 98%.[12]
-
Mass Spectrum: The mass spectrum provides definitive evidence of the compound's identity. The molecular ion peak (M⁺) is observed at an m/z of 186. A prominent peak is consistently found at m/z 171, corresponding to the loss of a methyl radical ([M-15]⁺), which is a characteristic fragmentation pathway for methylsilanes.[8]
Detailed Experimental Protocols
Mandatory Safety Preamble: All operations involving vinyldimethylchlorosilane must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves, is required.[13] All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Equipment must be properly grounded to prevent static discharge.[4][14]
Protocol 1: Synthesis of this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet and an acid gas scrubber (e.g., containing sodium hydroxide solution).
-
Charging the Reactor: Charge the flask with vinyldimethylchlorosilane (2.0 mol) and anhydrous toluene (500 mL).
-
Initiating Reaction: Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Controlled Hydrolysis: Slowly add deionized water (1.0 mol) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions, venting frequently, until gas evolution ceases.
-
Isolation: Separate the upper organic layer. Wash it once with deionized water and once with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the bulk of the solvent using a rotary evaporator. Purify the remaining crude oil by fractional vacuum distillation to yield pure this compound.
Protocol 2: Characterization
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
FT-IR Sample Preparation: Apply a thin film of the neat liquid product between two salt plates (NaCl or KBr) for transmission analysis.
-
GC-MS Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like dichloromethane or hexane. Inject 1 µL into the GC-MS system.
Safety and Handling Considerations
The primary hazards in this synthesis are associated with the starting material, vinyldimethylchlorosilane.
-
Flammability: It is a highly flammable liquid with a low flash point.[4] Keep away from all ignition sources, and use non-sparking tools and explosion-proof equipment.[3][4]
-
Corrosivity and Reactivity: It reacts with moisture in the air and water to produce corrosive hydrogen chloride gas.[3] This can cause severe skin burns and respiratory tract irritation.[14] All transfers should be performed under an inert atmosphere.
-
Incompatible Materials: Avoid contact with water, alcohols, acids, bases, and oxidizing agents.[3]
-
First Aid: In case of skin contact, immediately wash with plenty of water.[14] For inhalation, move to fresh air. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[3]
Visualization: Synthesis Reaction
The core chemical transformation is the condensation of two chlorosilane molecules with one water molecule.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
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- 6. This compound, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane 25 g [thermofisher.com]
- 7. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. gelest.com [gelest.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
An In-Depth Technical Guide to the Structure and Bonding of 1,3-Divinyltetramethyldisiloxane
Abstract: 1,3-Divinyltetramethyldisiloxane, a cornerstone of organosilicon chemistry, serves as a critical monomer and crosslinking agent in the synthesis of a vast array of silicone-based materials. Its unique combination of a flexible siloxane backbone and reactive vinyl functional groups imparts desirable properties such as thermal stability, durability, and tailored elasticity to polymers. This technical guide provides an in-depth analysis of the molecule's distinct chemical structure and the nuanced nature of its bonding. We will explore the wide Si-O-Si bond angle, the polarity of the silicon-oxygen bond, and the critical role of hyperconjugation. Furthermore, this document details its primary synthesis route, spectroscopic signature, and the mechanistic pathways of its most significant reaction: platinum-catalyzed hydrosilylation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize or seek to understand the fundamental principles governing the behavior of this versatile organosilicon compound.
Section 1: Introduction to this compound
This compound, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is an organosilicon compound of significant industrial and academic importance.[1][2] It is a colorless liquid that functions as a fundamental building block for silicone polymers and elastomers.[1][3] Its bifunctional nature, featuring a robust and flexible disiloxane core flanked by two reactive vinyl groups, makes it an ideal crosslinking agent. This structure is pivotal for creating the three-dimensional networks that give silicone sealants, adhesives, and medical-grade elastomers their characteristic properties of durability, flexibility, and thermal stability.[3] The compound is also famously used as a ligand in the preparation of Karstedt's catalyst, a highly active catalyst for hydrosilylation reactions.[2][4]
| Chemical Identifier | Value |
| IUPAC Name | 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane[2][5] |
| Common Synonyms | This compound, sym-Tetramethyldivinyldisiloxane[1][5] |
| CAS Number | 2627-95-4[2][6][7] |
| Molecular Formula | C₈H₁₈OSi₂[5][6] |
| Molecular Weight | 186.40 g/mol [5][7] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 139 °C[2][7] |
| Density | ~0.809 g/mL at 25 °C[7][8] |
Section 2: Molecular Architecture: A Structural Deep Dive
The properties of this compound are a direct consequence of its unique molecular geometry and the nature of its chemical bonds.
The Siloxane Backbone (Si-O-Si)
The central Si-O-Si linkage is the defining feature of the disiloxane family. Unlike the analogous C-O-C bond in ethers, which typically has a bond angle of around 111°, the Si-O-Si bond angle is remarkably wide, generally ranging from 130° to 180° in various siloxane compounds.[9][10] For the parent disiloxane (H₃Si-O-SiH₃), the angle is approximately 144°.[11][12] This unusually large angle minimizes steric hindrance and is a primary contributor to the high flexibility of the siloxane chain, a hallmark of silicone polymers.[13] The energy required to deform this angle is very low, allowing for easy rotation and conformational freedom.[14]
This wide angle is primarily attributed to electronic effects, including negative hyperconjugation, where the oxygen p-orbitals donate electron density into the silicon-carbon σ* antibonding orbitals.[9][10] Electrostatic repulsion between the two partially positive silicon atoms also contributes to widening the angle.[9] While older theories proposed the involvement of silicon's 3d orbitals in π-backbonding, modern computational studies suggest this contribution is minor.[10][15][16]
Caption: Structure of this compound.
Comparative Bond Analysis
The unique properties of organosilicon compounds arise from the fundamental differences between silicon and carbon. The Si-O bond is significantly longer but also stronger and more polar than a C-O bond.
| Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) | Electronegativity Difference | Key Characteristic |
| Si-O | 1.60[9] | 452[9] | 1.54[9] | Strong, polar, flexible angle |
| C-O | 1.43[9] | 360[9] | 0.89[9] | Less polar, defined angle |
| Si-C | 1.87 | 301 | 0.65 | Longer, weaker than C-C |
| C-C | 1.54 | 346 | 0 | Non-polar |
Section 3: Synthesis and Spectroscopic Characterization
Industrial Synthesis Pathway
The most common industrial synthesis of this compound involves the co-hydrolysis of vinyldimethylchlorosilane (CH₂=CH)Si(CH₃)₂Cl and a controlled amount of trimethylchlorosilane or dichlorodimethylsilane, followed by careful fractional distillation to isolate the desired product.[1] This process allows for large-scale production with high purity.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Fingerprints
Characterization of this compound relies on standard spectroscopic techniques. These methods provide a self-validating system for confirming the structure and purity of the compound.
| Technique | Expected Observations |
| ¹H NMR | Multiplet for vinyl protons (CH=CH₂) typically in the range of 5.7-6.2 ppm. Singlet for methyl protons (Si-CH₃) around 0.1-0.2 ppm. |
| ¹³C NMR | Resonances for vinyl carbons (CH₂= and =CH-) in the olefinic region (~130-140 ppm). Resonance for methyl carbons (Si-CH₃) at a high field (~0-2 ppm). |
| ²⁹Si NMR | A characteristic chemical shift for the Mⱽⁱ (vinyl-substituted M-group) silicon nucleus. |
| FTIR (cm⁻¹) | Strong Si-O-Si stretching band (~1050-1070 cm⁻¹). C=C stretching of the vinyl group (~1590-1600 cm⁻¹). Si-CH₃ deformation (~1260 cm⁻¹). C-H stretching of the vinyl group (~3050 cm⁻¹). |
Section 4: Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the chemistry of its vinyl groups, making it a versatile precursor for polymer synthesis.
Platinum-Catalyzed Hydrosilylation
Hydrosilylation is the most important reaction involving this molecule. It is an addition reaction where a Si-H bond adds across the C=C double bond of the vinyl group. This reaction is almost exclusively catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.[4][17] The reaction proceeds with high efficiency and is the basis for the "addition cure" mechanism in silicone elastomers, where a Si-H containing polysiloxane is crosslinked with a vinyl-containing polysiloxane.
The generally accepted mechanism (a modified Chalk-Harrod cycle) involves:
-
Oxidative Addition: The Si-H bond adds to the Pt(0) catalyst, forming a Pt(II) intermediate.
-
Olefin Coordination: The vinyl group of the disiloxane coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step can occur in two ways, leading to either an anti-Markovnikov (β-addition, major product) or Markovnikov (α-addition, minor product) adduct.[17]
-
Reductive Elimination: The resulting alkyl group and the silyl group are eliminated from the platinum, forming the new C-Si bond and regenerating the Pt(0) catalyst.
Caption: Simplified catalytic cycle for platinum-catalyzed hydrosilylation.
Section 5: Applications in Research and Industry
The unique structural and reactive properties of this compound underpin its use in a wide range of high-performance materials:
-
Silicone Elastomers and Sealants: It is a primary crosslinker in addition-cure silicone systems, used in construction, automotive, and aerospace applications for their durability and weather resistance.[3]
-
Medical Devices: Its biocompatibility allows for its use in formulating medical-grade silicones for implants, tubing, and prosthetics.[3]
-
Adhesives and Coatings: It enhances bonding strength and provides protective, moisture-resistant coatings for electronics and industrial equipment.[3]
-
Polymer Synthesis: Researchers use it to create advanced polymers with tailored properties for textiles, packaging, and other specialty applications.[3][18]
-
Organometallic Chemistry: It is a crucial component of Karstedt's catalyst, one of the most effective and widely used hydrosilylation catalysts.[4]
Conclusion
This compound is more than a simple chemical reagent; it is a molecular architect. Its structure is a masterful blend of stability and reactivity. The highly flexible, wide-angled siloxane backbone provides a foundation for materials that can withstand extreme temperatures and environmental stress, while the terminal vinyl groups offer precise points for chemical reaction, enabling the construction of complex, crosslinked polymer networks. Understanding the nuances of its bonding—from the polarity of the Si-O bond to the electronic effects that govern its geometry and reactivity—is fundamental to harnessing its full potential in the design and development of next-generation materials.
References
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Introduction: The Foundational Monomer in Modern Silicone Chemistry
An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)
This compound, registered under CAS number 2627-95-4, is a pivotal organosilicon compound that serves as a fundamental building block in the synthesis of a vast array of advanced materials.[1][2] Also known by synonyms such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane and Vinyldimethylsilyl ether, its unique molecular architecture—a flexible siloxane (Si-O-Si) backbone flanked by two reactive vinyl (CH=CH₂) groups—makes it an indispensable intermediate in polymer chemistry.[1] This guide, prepared for researchers, scientists, and drug development professionals, delves into the core properties, reactivity, and applications of this versatile molecule, providing the technical insights necessary to leverage its full potential.
The structure is deceptively simple, yet it imparts a combination of properties that are highly sought after: the thermal stability and hydrophobicity of a siloxane with the defined, predictable reactivity of terminal vinyl groups. This duality is the primary reason for its widespread use in everything from high-performance silicone elastomers and medical-grade adhesives to advanced protective coatings and as a critical ligand in organometallic catalysis.[1][3]
Core Physicochemical and Spectroscopic Properties
The utility of this compound stems directly from its distinct physical and chemical characteristics. It exists as a clear, colorless, and low-viscosity liquid, a direct consequence of the weak intermolecular forces and high rotational freedom of the Si-O-Si bond.[1][2][4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental design and process modeling.
| Property | Value | Source(s) |
| CAS Number | 2627-95-4 | [1] |
| Molecular Formula | C₈H₁₈OSi₂ | [1] |
| Molecular Weight | 186.40 g/mol | [5] |
| Appearance | Clear, colorless liquid | [1][4] |
| Density | ~0.809 - 0.811 g/cm³ at 20-25 °C | [6] |
| Boiling Point | 138 - 140 °C | [1] |
| Melting Point | -98 to -100 °C | [1][6] |
| Refractive Index (n20/D) | ~1.411 - 1.412 | [1] |
| Flash Point | 21.7 - 24 °C (closed cup) | [6][7] |
| Vapor Pressure | 1700 Pa at 25 °C | [6] |
| Water Solubility | Insoluble (0.207 mg/L at 20 °C) | [6] |
Molecular Structure Visualization
The molecular structure is the key to its functionality. The two silicon atoms are bridged by an oxygen atom, with each silicon atom bonded to two methyl groups and one terminal vinyl group.
Caption: Molecular structure of this compound.
Synthesis and Reactivity Profile
Synthesis Pathway
The most common industrial synthesis of this compound involves the controlled hydrolysis of vinyldimethylchlorosilane or its alkoxy derivatives, such as vinyldimethylmethoxysilane.[2][3] This reaction is a straightforward condensation where two molecules of the precursor react with water to form the disiloxane bridge, eliminating either hydrochloric acid or an alcohol as a byproduct.
Caption: General synthesis via hydrolysis of vinyldimethylchlorosilane.
Core Reactivity: Hydrosilylation
The terminal vinyl groups are the molecule's centers of reactivity, making it an ideal substrate for hydrosilylation. This platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the C=C double bond is one of the most powerful and clean cross-linking reactions in silicone chemistry.[8][9] It forms stable carbon-silicon bonds without generating any byproducts, which is critical for applications requiring high purity, such as in medical devices and electronics.
Notably, this compound is itself a key ligand in the highly active and widely used Karstedt's catalyst, [Pt₂(dvtms)₃].[3][9] This underscores its fundamental role in facilitating the very reaction it so readily undergoes. The reaction typically follows the Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Beyond hydrosilylation, the vinyl groups can participate in other addition reactions, including free-radical polymerization and copolymerization with organic monomers like methyl methacrylate, creating hybrid materials with tailored properties.[10][11] It also serves as a vinyl donor in certain palladium-catalyzed cross-coupling reactions.[10]
Key Applications Across Scientific Disciplines
The versatility of this compound translates into a wide range of applications. Its primary function is as a chain extender, cross-linking agent, or end-capping ("terminating") agent in the synthesis of silicone polymers.[1][12]
-
Silicone Elastomers and Rubbers : It is a key ingredient in formulating addition-cure silicone rubbers.[7] By reacting with Si-H functionalized polysiloxanes, it forms a stable, cross-linked three-dimensional network. The length and functionality of the polymer chains can be precisely controlled to produce materials ranging from soft gels to tough elastomers, all exhibiting excellent thermal stability and flexibility.[1][13]
-
Adhesives and Sealants : In high-performance silicone sealants, it provides excellent adhesion, flexibility, and resistance to weathering and chemicals.[1] Its ability to form strong covalent bonds during curing ensures a durable and long-lasting seal, crucial in the construction, automotive, and aerospace industries.[13]
-
Protective Coatings : The compound is used to formulate coatings that offer superior resistance to moisture, chemicals, and high temperatures.[1] These coatings protect sensitive electronic components and industrial equipment from harsh environments.
-
Medical and Healthcare Applications : Due to the clean nature of the hydrosilylation cure and the inherent biocompatibility of polysiloxanes, this monomer is used in the production of medical-grade silicones for devices, prosthetics, and drug delivery systems.[1]
-
Advanced Materials Research : Researchers utilize it as a versatile building block. For example, it has been used as a terminating agent to modify the refractive index of polysiloxane resins and as an additive to improve the electrochemical properties of high-voltage cathodes in lithium-ion batteries.
Experimental Protocol: Model Hydrosilylation Reaction
This protocol describes a representative hydrosilylation reaction to form a simple polycarbosiloxane, demonstrating the fundamental application of this compound.
Objective: To synthesize poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] via hydrosilylation polymerization.[14]
Materials:
-
This compound (DVTMDSO, CAS 2627-95-4), inhibitor-free
-
1,3-Dihydridotetramethyldisiloxane (DHTMDSO), high purity
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene
-
Anhydrous toluene (reaction solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.
-
Reagent Charging: Equimolar amounts of this compound and 1,3-Dihydridotetramethyldisiloxane are charged into the flask via syringe. Anhydrous toluene is added to achieve a desired monomer concentration (e.g., 1 M).
-
Inerting: The solution is stirred and purged with inert gas for 15-20 minutes to remove any dissolved oxygen, which can interfere with the catalyst.
-
Catalyst Addition: The reaction mixture is brought to the desired temperature (e.g., 60 °C). Karstedt's catalyst solution is added via syringe. The amount is typically in the range of 5-10 ppm of platinum relative to the monomers.
-
Reaction Monitoring: The progress of the polymerization is monitored by the disappearance of the Si-H stretching band (~2120 cm⁻¹) in the FTIR spectrum and the vinyl proton signals in the ¹H NMR spectrum. An increase in the viscosity of the solution will also be observed.
-
Termination and Workup: Once the reaction is complete (typically after several hours), the solution is cooled to room temperature. The resulting polymer can be isolated by precipitating it into a non-solvent like methanol, followed by filtration and drying under vacuum to remove residual solvent and unreacted monomers.
Causality: The choice of a platinum catalyst like Karstedt's is critical for achieving high conversion and selectivity for the anti-Markovnikov (β-addition) product, leading to a linear polymer structure.[8][9] Anhydrous and oxygen-free conditions are paramount because moisture can react with Si-H groups and oxygen can deactivate the catalyst.
Safety, Handling, and Storage
This compound is a highly flammable liquid and vapor.[15][16] Proper safety protocols are mandatory for its handling.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[15] |
Note: Classifications may vary slightly by supplier and jurisdiction. Always consult the most recent Safety Data Sheet (SDS).
Handling Guidelines:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][17]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[15][17] All equipment must be properly grounded to prevent static discharge.[6][17] Use non-sparking tools.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and flame-retardant lab clothing.[16][17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[17]
Storage:
-
Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[2]
-
Keep the container tightly closed and sealed.[15] The material is sensitive to moisture.[17]
-
Store in an area designated for flammable liquids.
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling molecule that underpins a significant portion of modern silicone technology. Its well-defined structure provides a reliable platform for creating complex macromolecular architectures through clean and efficient hydrosilylation chemistry. For researchers and developers, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward innovating new materials with enhanced durability, flexibility, and performance for a multitude of advanced applications.
References
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FTIR and NMR spectroscopy of 1,3-Divinyltetramethyldisiloxane
An In-Depth Technical Guide to the FTIR and NMR Spectroscopy of 1,3-Divinyltetramethyldisiloxane
Executive Summary
This compound, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is a pivotal organosilicon compound extensively used as a crosslinking agent, a terminating agent in polymerization, and as a ligand in catalysis, notably in Karstedt's catalyst.[1] Its utility in materials science and synthetic chemistry is derived directly from its molecular structure, which combines a flexible siloxane backbone with reactive vinyl end-groups.[2] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its role in complex chemical systems. This guide provides a detailed analysis of this compound using two core spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The precise functionality of this compound hinges on the integrity of its distinct chemical moieties: the siloxane (Si-O-Si) linkage, the methyl groups bonded to silicon (Si-CH₃), and the terminal vinyl groups (Si-CH=CH₂). FTIR spectroscopy provides a rapid and sensitive method for confirming the presence of these functional groups by probing their characteristic vibrational frequencies.[3] Simultaneously, NMR spectroscopy (both ¹H and ¹³C) offers an unparalleled, high-resolution view of the molecule's atomic framework, confirming its connectivity and providing quantitative information about the chemical environment of each nucleus.[4] Together, these techniques form a complementary and powerful toolkit for the unambiguous identification and purity assessment of this vital chemical intermediate.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectra of this compound lies in understanding how its constituent parts will interact with infrared radiation and magnetic fields.
-
Siloxane Backbone (Si-O-Si): The Si-O-Si bond is highly polar. This polarity results in a large change in the dipole moment during its asymmetric stretching vibration, making it an exceptionally strong absorber of infrared radiation. This feature serves as a definitive fingerprint for the siloxane family.
-
Vinyl Groups (-CH=CH₂): These groups contain C=C double bonds and vinylic C-H bonds. They are readily identifiable in both FTIR (stretching and bending vibrations) and NMR spectra, where the unique electronic environment of the protons results in characteristic chemical shifts and splitting patterns.[4][5]
-
Methyl Groups (-CH₃): The twelve protons of the four methyl groups are chemically equivalent due to free rotation around the Si-C and Si-O bonds. This equivalence leads to a single, strong signal in the ¹H NMR spectrum, providing a convenient internal reference for integration.
Below is a diagram illustrating the molecular structure and a conceptual workflow for its complete spectroscopic characterization.
Caption: Molecular structure of this compound.
References
A Senior Application Scientist's Guide to the Electrophilic Reactivity of 1,3-Divinyltetramethyldisiloxane
Executive Summary
1,3-Divinyltetramethyldisiloxane (DVTMS) is a cornerstone organosilicon compound, pivotal in the synthesis of a vast array of silicone-based materials.[1][2] Its structure, featuring a flexible siloxane backbone terminated by two reactive vinyl groups, makes it an indispensable building block for creating cross-linked polymers, functionalized silicones, and tailored macromolecules.[2][3] This guide provides an in-depth exploration of the core reactivity of DVTMS with electrophiles, moving beyond simple reaction schemes to elucidate the underlying electronic principles and mechanistic pathways. We will examine the dominant role of the β-silyl effect in directing electrophilic attack, detail key transformations such as hydrosilylation and halogenation, and provide field-proven experimental insights to empower researchers in leveraging this versatile molecule for advanced applications in materials science and drug development.
Introduction: The Versatile Siloxane Building Block
This compound, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is a colorless liquid characterized by its low viscosity and thermal stability.[2][4] Its primary utility stems from the two terminal vinyl groups, which serve as highly accessible sites for chemical modification.[5] This dual functionality allows DVTMS to act as a cross-linking agent, a chain extender, or a precursor for more complex functionalized siloxanes.[3][6] It is a crucial component in the formulation of silicone elastomers, resins, sealants, and adhesives.[1][3] In the biomedical field, its derivatives are integral to creating biocompatible materials for medical devices and controlled-release drug delivery systems.[3]
Fundamental Principles of Vinylsilane Reactivity
The reactivity of the vinyl groups in DVTMS is fundamentally governed by the presence of the adjacent silicon atom. Unlike a simple alkene, the carbon-silicon (C-Si) bond profoundly influences the outcome of electrophilic reactions.
The β-Silyl Effect: Electronic Stabilization
The cornerstone of vinylsilane reactivity is the β-silyl effect . The C-Si bond is highly electron-releasing and can effectively stabilize a positive charge on the β-carbon (the carbon atom adjacent to the one bearing the silyl group) through a phenomenon known as hyperconjugation.[7] When an electrophile (E⁺) attacks the terminal carbon of the vinyl group, a transient carbocation intermediate is formed at the β-position. This carbocation is significantly stabilized by the neighboring C-Si bond, which lowers the activation energy of the reaction and dictates the regioselectivity of the attack.[7] Kinetic studies have shown that while the β-silyl effect is potent, vinylsilanes are generally less nucleophilic than structurally related allylsilanes, meaning they often require strong electrophiles or catalytic activation to react efficiently.[8][9]
General Mechanism of Electrophilic Substitution
The interaction with an electrophile typically proceeds via an electrophilic substitution pathway rather than simple addition.[7][10][11] The process involves two key steps:
-
Electrophilic Attack: The electrophile adds to the terminal (α) carbon of the vinyl group, leading to the formation of the β-silyl-stabilized carbocation.
-
Silyl Group Elimination: A nucleophile assists in the elimination of the silyl group, resulting in the formation of a new double bond and the substitution of the silyl group with the electrophile.[7]
This mechanism ensures that the vinyl functionality is effectively transferred to the electrophilic center.
Caption: General mechanism of electrophilic substitution on a vinylsilane.
Stereochemical Considerations
A significant advantage of vinylsilane chemistry is the high degree of stereochemical control. Electrophilic substitution on vinylsilanes typically proceeds with retention of the double bond's original configuration .[7] After the initial addition of the electrophile, the silyl group rotates to align with the empty p-orbital of the carbocation. Subsequent elimination of the silyl group occurs in a way that the electrophile effectively takes the place of the silicon, preserving the E/Z geometry of the starting material.[7][12]
Key Electrophilic Transformations of DVTMS
The principles outlined above manifest in several synthetically crucial reactions.
Hydrosilylation: The Cornerstone of Silicone Curing
While often categorized separately, hydrosilylation—the addition of a silicon-hydride (Si-H) bond across the vinyl group—is the most commercially significant reaction of DVTMS.[13][14] It is the fundamental cross-linking chemistry used to cure silicone elastomers and form silicone networks.[14]
The reaction is almost exclusively catalyzed by platinum complexes, most notably Karstedt's catalyst , which is a platinum(0) complex stabilized by DVTMS ligands itself.[14][15][16] The generally accepted Chalk-Harrod mechanism involves:
-
Oxidative addition of the Si-H bond to the Pt(0) center.
-
Coordination of the DVTMS vinyl group to the platinum.
-
Insertion of the alkene into the Pt-H bond (leading to the anti-Markovnikov product) or the Pt-Si bond (leading to the Markovnikov product).
-
Reductive elimination to release the final product and regenerate the Pt(0) catalyst.
Caption: Simplified catalytic cycle for platinum-catalyzed hydrosilylation.
The hydrosilylation of DVTMS can yield two regioisomers. The desired anti-Markovnikov (β-adduct) is typically the major product, resulting from the addition of the silyl group to the terminal carbon.[13] However, the formation of the Markovnikov (α-adduct) as a minor product is also common.[13] The ratio is influenced by the catalyst, ligands, and reaction conditions.
| Parameter | Typical Condition | Expected Outcome | Rationale |
| Catalyst | Karstedt's Catalyst | High conversion, good selectivity for β-adduct | Highly active Pt(0) source.[13][15] |
| Catalyst Loading | 5-20 ppm Pt | Efficient reaction | Balances reaction rate with cost and potential side reactions. |
| Reactant Ratio | 1:1 to 1.1:1 (Si-H:Vinyl) | High cross-linking density | A slight excess of Si-H ensures full consumption of vinyl groups. |
| Temperature | 25°C - 100°C | Controlled curing rate | Higher temperatures accelerate the reaction but may reduce pot life. |
| Solvent | Toluene, Xylene, or solvent-free | Varies | Solvents can be used to control viscosity and heat dissipation. |
Causality: This protocol describes a model reaction between DVTMS and a hydride-functional siloxane (1,1,3,3-tetramethyldisiloxane, TMDS) to form a simple oligomer. This validates the catalytic system and reaction conditions before application in a more complex polymer formulation.
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and 1,1,3,3-tetramethyldisiloxane (1.0 eq) under a positive pressure of nitrogen. Rationale: Prevents side reactions with atmospheric oxygen or moisture which can deactivate the catalyst.
-
Solvent (Optional): If desired, add anhydrous toluene (to achieve a 0.5 M concentration). Rationale: Toluene helps to homogenize the reaction mixture and control viscosity.
-
Catalyst Addition: While stirring, add Karstedt's catalyst (e.g., a solution in xylene, to achieve 10 ppm Pt) via syringe. Rationale: Precise addition of the catalyst initiates the reaction. Low concentration is highly effective.
-
Reaction Monitoring: Heat the mixture to 60°C. Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the Si-H signal (at ~4.7 ppm) and the vinyl signals (at ~5.6-6.1 ppm).[13] Rationale: NMR provides direct, quantitative evidence of reactant consumption and product formation.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. The product can often be used directly, or the catalyst can be removed by treatment with activated carbon if required for high-purity applications.
Halogenation: Synthesis of Halogenated Siloxanes
DVTMS readily reacts with elemental halogens like bromine (Br₂) and chlorine (Cl₂). This is a classic electrophilic reaction where the halogen molecule acts as the electrophile source.[7]
The reaction likely proceeds through a cyclic halonium ion intermediate, similar to the halogenation of simple alkenes. Nucleophilic attack by the halide ion (e.g., Br⁻) opens the ring to give the di-halogenated adduct. Under conditions that favor substitution, subsequent elimination can occur.
Caption: Mechanism for the bromination of a DVTMS vinyl group.
-
Dissolve DVTMS in a non-polar, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light. Rationale: UV light can initiate radical halogenation, a competing pathway.[17]
-
Cool the solution in an ice bath (0°C). Rationale: Halogenation is exothermic; cooling controls the reaction rate and minimizes side products.
-
Slowly add a solution of bromine (1.0 eq per vinyl group) in the same solvent dropwise with stirring.
-
Monitor the reaction by observing the disappearance of the bromine color.
-
Remove the solvent under reduced pressure to isolate the di-halogenated siloxane product.
Epoxidation: Access to Functional Epoxysiloxanes
The vinyl groups of DVTMS can be converted to epoxides using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA).[7] These resulting epoxysiloxanes are valuable intermediates, as the epoxide ring can be opened by a wide range of nucleophiles to introduce new functionalities.[7][18]
The reaction follows the well-established "butterfly" transition state mechanism for peracid epoxidation. The resulting silyl epoxides can be isolated or used in-situ for further transformations into aldehydes, ketones, or diols.[7]
Applications in Research and Development
The electrophilic reactivity of DVTMS is not just an academic curiosity; it is the foundation of its widespread utility.
-
Cross-linking Agent for Silicone Elastomers: The platinum-catalyzed hydrosilylation reaction between DVTMS and poly(hydromethylsiloxane)s is the basis for most addition-cure silicone rubbers (RTV-2, LSR), which are used in everything from medical implants to electronic potting.[3][13]
-
Chain-End Modifier in Polymer Synthesis: DVTMS is frequently used as an "end-capping" agent.[3] By reacting it with living polymers or during condensation polymerization, it introduces terminal vinyl groups onto other polymer backbones, which can then be used for subsequent cross-linking or functionalization. It has been used as a blocking or terminating agent in the synthesis of various polydimethylsiloxanes.[19][20]
-
Intermediate for Functionalized Silicones: The reactions described above (halogenation, epoxidation) convert DVTMS into a platform molecule for synthesizing siloxanes with diverse functional groups, which are used as surfactants, coatings, and modifiers for organic polymers.[6][21][22]
Conclusion
This compound is a deceptively simple molecule whose reactivity is governed by sophisticated electronic principles, primarily the β-silyl effect. A thorough understanding of its reactions with electrophiles—especially the industrially vital hydrosilylation reaction—is critical for any scientist working in silicone chemistry or advanced materials. By mastering the control of these transformations, researchers can unlock the full potential of DVTMS to design and synthesize novel polymers and functional materials with precisely tailored properties for a multitude of high-performance applications.
References
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- 2. Page loading... [wap.guidechem.com]
- 3. Divinyltetramethyldisiloxane (DVTMS) - GW United Silicones [gwunitedsilicones.com]
- 4. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. This compound - High Purity 97%, Best Price Supplier in Mumbai [nacchemical.com]
- 6. ijseas.com [ijseas.com]
- 7. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 8. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Electrophilic Substitution of Allylsilanes and Vinylsilanes (2004) | Ian Fleming | 171 Citations [scispace.com]
- 11. organicreactions.org [organicreactions.org]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 15. Karstedt catalysts | Johnson Matthey [matthey.com]
- 16. Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex xylene, Pt 2 68478-92-2 [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.msu.edu [chemistry.msu.edu]
- 19. This compound 97 2627-95-4 [sigmaaldrich.com]
- 20. This compound 97 2627-95-4 [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers | MDPI [mdpi.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Divinyltetramethyldisiloxane
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 1,3-Divinyltetramethyldisiloxane, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of this versatile molecule. This document synthesizes current scientific understanding of polysiloxane thermal degradation and applies these principles to elucidate the expected behavior of this compound.
Introduction: The Significance of this compound
This compound, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is a fundamental building block in the synthesis of a wide array of silicone-based materials. Its bifunctional nature, possessing both reactive vinyl groups and a flexible siloxane backbone, allows for its use as a crosslinking agent, a chain extender, and a precursor for more complex silicone polymers.[1] These polymers find applications in diverse fields, from advanced elastomers and adhesives to biocompatible materials for medical devices.[2][3] Understanding the thermal limitations and decomposition pathways of this compound is paramount for ensuring the stability, safety, and performance of the final products. When exposed to elevated temperatures, irritating fumes and organic acid vapors may develop.[4]
Core Principles of Thermal Stability in Siloxanes
The thermal stability of polysiloxanes is generally high due to the strength of the silicon-oxygen (Si-O) bond. However, under thermal stress, these polymers undergo degradation through distinct mechanisms. The dominant degradation pathway for many polysiloxanes is a molecular mechanism involving the scission of Si-O bonds, leading to the formation of volatile cyclic oligomers.[5] This process is often referred to as "back-biting," where the polymer chain folds back on itself, facilitating a rearrangement of the siloxane backbone.[6] At higher temperatures, a radical mechanism involving the homolytic cleavage of silicon-methyl (Si-CH₃) bonds can also occur, leading to the formation of methane and cross-linked materials.[5]
Analytical Approaches for Characterizing Thermal Decomposition
A multi-faceted analytical approach is essential for a thorough investigation of the thermal decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polysiloxanes, TGA can determine the onset temperature of decomposition, the rate of mass loss, and the percentage of non-volatile residue. In an inert atmosphere, polysiloxanes typically exhibit a single-stage degradation, corresponding to the volatilization of decomposition products.[4]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides a detailed fingerprint of the decomposition products, offering insights into the degradation mechanisms at play.[8]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust workflow for the comprehensive analysis of the thermal decomposition of this compound. The integration of TGA and Py-GC/MS ensures a self-validating system where the mass loss observed in TGA can be correlated with the specific chemical species identified by Py-GC/MS.
Step 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to 800°C at a controlled heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residue mass.
Step 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector to ensure optimal performance and a clean baseline.
-
Sample Preparation: Place a small, accurately known amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Based on the TGA data, select a pyrolysis temperature that ensures complete decomposition, typically in the range of 600-800°C.
-
Pyrolysis Time: A short, rapid pyrolysis time (e.g., 15-30 seconds) is used to minimize secondary reactions.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating siloxane oligomers.
-
Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) is used to separate the decomposition products.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550 to identify the eluted compounds.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the relative abundance of each decomposition product.
Visualization of the Analytical Workflow
Caption: A schematic of the integrated analytical workflow for studying thermal decomposition.
Expected Thermal Stability and Decomposition Products
While specific experimental data for the thermal decomposition of this compound is not extensively available in the reviewed literature, its behavior can be predicted based on the well-established principles of polysiloxane chemistry.
Thermal Stability Profile
Based on studies of similar vinyl-terminated polysiloxanes, the thermal decomposition of this compound in an inert atmosphere is expected to begin at temperatures above 300°C.[4][9] The presence of the vinyl groups may slightly influence the thermal stability compared to a fully methylated equivalent, but the primary degradation pathway is still anticipated to be through the siloxane backbone.
Anticipated Decomposition Products
The primary decomposition products of this compound are expected to be a series of cyclic and linear siloxane oligomers. The "back-biting" mechanism is likely to be a key pathway, leading to the formation of thermodynamically stable cyclic species. Given the starting material, a significant proportion of the decomposition products are expected to retain the vinyl functionality.
Table 1: Predicted Major Decomposition Products of this compound
| Compound Class | Predicted Specific Products | Expected Formation Mechanism |
| Cyclic Vinylsiloxanes | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V₃D₃)1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (V₄D₄) | Intramolecular "back-biting" of the siloxane backbone |
| Linear Vinylsiloxanes | Short-chain vinyl-terminated linear siloxanes | Random chain scission of the siloxane backbone |
| Volatile Hydrocarbons | Methane, Ethylene | Radical cleavage of Si-CH₃ and Si-CH=CH₂ bonds at higher temperatures |
Proposed Decomposition Mechanism
The thermal decomposition of this compound is proposed to proceed through a primary molecular rearrangement pathway, with a secondary radical pathway becoming more significant at higher temperatures.
Primary Pathway: Intramolecular Cyclization
At moderate decomposition temperatures, the flexible Si-O-Si linkage allows for the formation of a transient cyclic intermediate. This intermediate facilitates the cleavage of a siloxane bond and the formation of a stable cyclic oligomer, which then volatilizes. The presence of vinyl groups is expected to be retained in these cyclic products.
Caption: Proposed thermal decomposition pathways for this compound.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, based on established principles of polysiloxane chemistry and standard analytical techniques. While specific experimental data for this compound is limited, the proposed mechanisms and expected products offer a robust framework for researchers and professionals.
Future research should focus on conducting detailed TGA and Py-GC/MS studies specifically on this compound to generate quantitative data on its decomposition profile. Kinetic studies would also be invaluable for predicting its long-term thermal stability under various conditions. A more precise understanding of its degradation will enable the development of more robust and reliable silicone-based materials for a wide range of applications.
References
- 1. 1,3-二乙烯基四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Leveraging 1,3-Divinyltetramethyldisiloxane for Advanced Elastomer Crosslinking
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-divinyltetramethyldisiloxane as a critical crosslinking agent in the formulation of high-performance silicone elastomers. The core focus is on the platinum-catalyzed addition cure system, detailing the underlying chemical mechanisms, providing step-by-step experimental protocols, and outlining methods for material characterization.
Introduction: The Pivotal Role of this compound in Silicone Elastomer Chemistry
Silicone elastomers are indispensable materials in advanced applications, from medical devices to aerospace components, owing to their exceptional thermal stability, biocompatibility, and chemical inertness.[1][2] The transition from a liquid silicone polymer to a solid, elastic network is achieved through a process called crosslinking. This compound, a versatile organosilicon compound with the formula O(Si(CH₃)₂CH=CH₂)₂, serves as a key component in one of the most precise and efficient crosslinking chemistries: platinum-catalyzed hydrosilylation.[1][3][4]
This "addition cure" mechanism offers significant advantages over other crosslinking methods, such as peroxide or condensation cure systems.[5][6] Notably, the reaction proceeds with no byproduct formation, leading to very low shrinkage and excellent dimensional stability.[6] The vinyl groups (=CH₂) on this compound provide reactive sites that readily participate in the hydrosilylation reaction, enabling the formation of a stable, three-dimensional polymer network.[1][7] This molecule is often used as a chain extender or as a component in the synthesis of vinyl-functionalized silicone polymers that will, in turn, be crosslinked. It is also a critical ligand in the preparation of highly active platinum catalysts, such as Karstedt's catalyst.[4][8][9] Understanding how to effectively control this crosslinking reaction is paramount to tailoring the final properties of the elastomer, such as hardness, tensile strength, and elongation.
The Mechanism of Platinum-Catalyzed Hydrosilylation
The crosslinking of silicone elastomers using this compound is fundamentally based on the hydrosilylation reaction. This is the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (in this case, the vinyl group, C=C).[9] The reaction is exceptionally efficient but requires a catalyst, most commonly a platinum-based complex like Karstedt's catalyst.[4][9][10]
The widely accepted Chalk-Harrod mechanism provides a framework for understanding this catalytic cycle:[9]
-
Oxidative Addition: A hydrosilane (a polymer chain with Si-H groups) adds to the platinum(0) catalyst center.
-
Olefin Coordination: The vinyl group from a vinyl-functionalized polymer (often synthesized using this compound) coordinates to the platinum complex.
-
Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This is often the rate-determining step.[11]
-
Reductive Elimination: The final product, a stable carbon-silicon bond forming the crosslink, is eliminated from the platinum center, regenerating the Pt(0) catalyst to continue the cycle.
This process creates a durable ethyl bridge between silicone polymer chains, leading to the formation of the elastomeric network.
Experimental Guide: Formulation and Curing
This section provides a detailed protocol for the preparation of a model addition-cure silicone elastomer.
Materials & Equipment
| Category | Item | Purpose | Typical Supplier |
| Polymers | Vinyl-terminated polydimethylsiloxane (PDMS) | Base polymer | Gelest, Sigma-Aldrich |
| Hydride-terminated or multi-hydride PDMS | Crosslinking polymer | Gelest, Sigma-Aldrich | |
| Crosslinker | This compound | Chain extender / Reactive diluent | Sigma-Aldrich, Chem-Impex[1] |
| Catalyst | Karstedt's catalyst (in xylene or vinylsiloxane) | Hydrosilylation catalyst | Sigma-Aldrich, Gelest |
| Inhibitor | 2-Methyl-3-butyn-2-ol | To control pot life | Sigma-Aldrich |
| Filler | Fumed silica (hydrophobic) | Reinforcement | Cabot, Evonik |
| Solvent | Toluene or Hexane (Anhydrous) | For dispersion | Standard chemical suppliers |
| Equipment | Dual asymmetric centrifugal mixer or two-roll mill | For uniform mixing | FlackTek, Inc. |
| Vacuum chamber and pump | Degassing the mixture | Standard laboratory suppliers | |
| Compression molding press or convection oven | Curing the elastomer | Carver, Inc., Thermo Fisher | |
| Tensile testing machine (e.g., Instron) | Mechanical property analysis | Instron, ZwickRoell[12] |
Step-by-Step Protocol
The following protocol outlines a standard procedure for creating a crosslinked silicone elastomer. The ratio of vinyl to hydride groups is a critical parameter that dictates the crosslink density and, consequently, the final material properties. A slight excess of hydride groups (e.g., 1.5:1 to 2:1 ratio of Si-H to Si-Vinyl) is often used to ensure complete reaction of the vinyl groups.[13]
Part A: Base Compound Preparation
-
Pre-treatment of Filler: If using fumed silica, dry it in an oven at 150°C for at least 4 hours to remove adsorbed moisture, which can interfere with the catalyst.
-
Polymer Blending: In a suitable mixing vessel, combine the vinyl-terminated PDMS and a portion of the this compound (if used as a reactive diluent).
-
Filler Incorporation: Gradually add the pre-dried fumed silica to the polymer blend. Mix using a two-roll mill or a dual asymmetric centrifugal mixer until the silica is fully dispersed and a homogenous, translucent paste is formed.[2] This may take 30-60 minutes.
Part B: Curing Agent and Final Mixing
-
Prepare Hydride Mixture: In a separate container, blend the hydride-functional PDMS (crosslinker) with the catalyst inhibitor. The inhibitor is crucial for preventing premature curing and providing adequate working time (pot life).[10][14][15]
-
Final Combination: Add the hydride/inhibitor mixture (Part B) to the base compound (Part A). Mix thoroughly until the mixture is completely uniform.
-
Catalyst Addition: Just prior to use, add the platinum catalyst solution. Mix rapidly and thoroughly.[5] The pot life begins at this stage.
-
Degassing: Immediately place the mixed compound in a vacuum chamber. The material will expand to several times its original volume and then collapse.[16][17] Hold under vacuum for an additional 5-10 minutes after collapse to ensure all trapped air is removed.
Part C: Curing and Post-Curing
-
Molding: Pour the degassed mixture into a pre-heated mold.
-
Curing: Transfer the mold to an oven or compression press set to the desired curing temperature (typically 80-150°C).[18][19] Curing time depends on the temperature and part thickness, ranging from a few minutes to several hours.[18]
-
Demolding: Once the curing cycle is complete, carefully remove the elastomer from the mold.
-
Post-Curing: To improve stability and remove any volatile byproducts from potential side reactions, a post-cure step is recommended.[2] Place the part in an oven at a higher temperature (e.g., 150-200°C) for 2-4 hours.
Characterization of the Crosslinked Elastomer
After curing, it is essential to characterize the material to ensure it meets the required specifications. Mechanical properties are paramount for elastomers.
Mechanical Testing
The tensile properties of the elastomer should be evaluated according to ASTM D412 .[12][20][21][22][23] This standard test method determines key parameters that define the material's performance under tension.
-
Tensile Strength: The maximum stress the material can withstand before breaking.[22]
-
Ultimate Elongation: The maximum strain or extension at the point of rupture, expressed as a percentage of the original length.[22]
-
Modulus of Elasticity: A measure of the material's stiffness, calculated as the ratio of stress to strain in the initial elastic region of the stress-strain curve.[22]
Procedure:
-
Cut dumbbell-shaped specimens (Test Method A, Type C is common) from the cured elastomer sheet.[12][22]
-
Measure the thickness and width of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension (typically 500 ± 50 mm/min) until the specimen fails.[12][20]
-
Record the force and extension data to generate a stress-strain curve.
| Property | Description | Typical Units | Significance |
| Durometer (Hardness) | Resistance to indentation (ASTM D2240).[21] | Shore A | Indicates degree of cure and stiffness. |
| Tensile Strength | Maximum stress before rupture (ASTM D412).[20][22] | MPa or psi | Measures the material's ultimate strength. |
| Elongation at Break | Maximum stretch before rupture (ASTM D412).[20][22] | % | Indicates flexibility and elasticity. |
| Tear Strength | Resistance to tearing (ASTM D624).[21][23] | kN/m or ppi | Important for durability in dynamic applications. |
| Compression Set | Permanent deformation after compression (ASTM D395).[21] | % | Measures ability to recover, crucial for seals. |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the curing process. The disappearance of the Si-H peak (around 2160 cm⁻¹) and the C=C vinyl peak confirms the progress of the hydrosilylation reaction.[24][25]
Troubleshooting & Final Considerations
-
Inhibition: The most common issue with addition cure systems is cure inhibition. The platinum catalyst is sensitive to contamination from sulfur, nitrogen, phosphorus, and tin compounds.[6][26] Ensure all surfaces, tools, and materials are clean and free from these substances. Latex gloves, some modeling clays, and condensation-cure silicones are common sources of inhibition.[6]
-
Incomplete Cure: This can result from incorrect mix ratios, insufficient mixing, or temperatures that are too low. Always weigh components accurately and ensure thorough, homogenous mixing.[16]
-
Bubbles in Final Part: This is typically due to inadequate degassing. Ensure the vacuum is sufficient and held long enough for the material to fully collapse.[17]
By carefully controlling the formulation, mixing, and curing conditions, this compound enables the creation of highly reliable and versatile silicone elastomers tailored for the most demanding scientific and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. pcimag.com [pcimag.com]
- 6. Addition Cure Silicone Moulding Rubber [cht-silicones.com]
- 7. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]
- 8. scientificspectator.com [scientificspectator.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zwickroell.com [zwickroell.com]
- 13. researchgate.net [researchgate.net]
- 14. Using light to control the inhibition of Karstedt's catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 16. media.easycomposites.eu [media.easycomposites.eu]
- 17. 3937524.app.netsuite.com [3937524.app.netsuite.com]
- 18. Cold-curing, two-part silicone rubbers [chemiedidaktik.uni-wuppertal.de]
- 19. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 21. rubbermill.com [rubbermill.com]
- 22. micomlab.com [micomlab.com]
- 23. kindsnail.com [kindsnail.com]
- 24. researchgate.net [researchgate.net]
- 25. Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 26. artmolds.com [artmolds.com]
Application Note: A Researcher's Guide to the Preparation and Application of Karstedt's Catalyst Utilizing 1,3-Divinyltetramethyldisiloxane
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of 1,3-divinyltetramethyldisiloxane (dvtms) as a ligand in the synthesis of Karstedt's catalyst. Karstedt's catalyst, a platinum(0) complex, is one of the most active and widely employed catalysts for hydrosilylation, a fundamental reaction for forming silicon-carbon bonds in the synthesis of silicones, advanced materials, and specialty chemicals.[1][2][3] This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, offering a robust, self-validating methodology for its preparation, characterization, and application. We will explore the ligand's function in stabilizing the catalytically active Pt(0) center, provide a detailed synthesis protocol, outline methods for quality control, and discuss the mechanistic underpinnings of its application in hydrosilylation.
The Central Role of this compound (dvtms)
The efficacy of Karstedt's catalyst is intrinsically linked to the unique properties of its stabilizing ligand, this compound. Understanding this ligand is the first step toward mastering the catalyst's preparation and application.
Ligand Structure and Function
This compound is an organosilicon compound featuring a flexible siloxane backbone with a reactive vinyl group at each end. This structure is not merely incidental; it is crucial for the catalyst's formation and function. The vinyl groups' π-electrons are capable of coordinating with the platinum metal center, while the siloxane portion provides high solubility in the non-polar silicone media where the catalyst is most often used.
Stabilization of the Pt(0) Catalytic Center
The active form of the catalyst contains platinum in the zero-valent [Pt(0)] oxidation state.[2][4] This state is electronically rich and highly reactive, making it ideal for catalysis but also prone to instability and aggregation into inactive platinum black. The dvtms ligand acts as a crucial stabilizer. As confirmed by X-ray crystallography, the vinyl groups from three dvtms ligands coordinate to two platinum centers, forming a stable bridged complex, commonly denoted as Pt₂(dvtms)₃.[1][2] This coordination satisfies the electron requirements of the Pt(0) center, preventing its aggregation while being sufficiently labile to be displaced by reactants during the catalytic cycle.[5] The catalyst is typically prepared and stored in a solution containing an excess of dvtms, which further ensures the stability of the Pt(0) species through Le Chatelier's principle.[5]
Caption: Structure of Karstedt's Catalyst Pt₂(dvtms)₃.
Synthesis Protocol for Karstedt's Catalyst
This protocol details the synthesis of Karstedt's catalyst from chloroplatinic acid. The fundamental principle is the reduction of Pt(IV) to Pt(0) and the simultaneous complexation by the dvtms ligand. Sodium bicarbonate is used as a base to neutralize the hydrochloric acid formed during the reduction, driving the reaction towards the desired chloride-free product.[4][6]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) | ACS reagent grade, ≥37.5% Pt basis | Platinum precursor |
| This compound (dvtms) | 97% or higher, inhibitor-free | Reducing agent & Ligand |
| Sodium bicarbonate (NaHCO₃) | ACS reagent grade, ≥99.7% | Base/Neutralizing agent |
| Ethanol | 200 proof, anhydrous | Solvent |
| Celite® or 0.45 µm syringe filter | N/A | Filtration aid |
| Equipment | ||
| Round-bottom flask with reflux condenser | Reaction vessel | |
| Magnetic stirrer with heating mantle | Agitation and temperature control | |
| Schlenk line or nitrogen/argon source | Inert atmosphere | |
| Standard glassware |
Step-by-Step Synthesis Protocol
Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of chloroplatinic acid hexahydrate in 20 mL of anhydrous ethanol. The solution will be a clear, deep orange-yellow.
-
Ligand Addition: To the stirring solution, add 20 mL of this compound. The solution will remain homogenous.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Neutralization: While stirring vigorously, slowly add 1.0 g of sodium bicarbonate powder to the mixture. Effervescence (CO₂ evolution) will be observed. The addition of a base is critical to remove the chloride ions from the platinum coordination sphere, facilitating the reduction to Pt(0).[6]
-
Reaction: Heat the mixture to a gentle reflux (~70-80 °C) with continuous stirring. The color of the solution will gradually lighten from orange-yellow to pale yellow over the course of 2-4 hours. The reaction is complete when the vigorous gas evolution ceases and the color stabilizes.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A fine white precipitate (NaCl and excess NaHCO₃) will settle. Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove all solids. The resulting filtrate is the Karstedt's catalyst solution.
-
Storage: Store the clear, pale-yellow catalyst solution in a tightly sealed amber vial under an inert atmosphere. For long-term stability, refrigeration at 2-8°C is recommended.[4] High moisture levels can cause turbidity and potential decomposition.[4]
Caption: Workflow for the laboratory synthesis of Karstedt's catalyst.
Catalyst Characterization and Quality Control
A successful synthesis requires validation. Characterizing the catalyst ensures its concentration and activity are known, leading to reproducible results in subsequent applications.
Rationale for Validation
The primary goal is to confirm the platinum concentration and verify the catalyst's ability to perform in a hydrosilylation reaction. Inconsistent catalyst activity is a common source of failure in silicone curing and other hydrosilylation-dependent processes.
Protocol: Functional Activity Assay via Model Hydrosilylation
A simple and effective method to confirm catalytic activity is to monitor a model reaction using ¹H NMR spectroscopy.[7] This protocol uses the reaction between 1,1,3,3-tetramethyldisiloxane (contains Si-H bonds) and an alkene, such as 1-octene or even excess dvtms.
-
Prepare NMR Sample: In an NMR tube, dissolve 1,1,3,3-tetramethyldisiloxane (1 equivalent) and 1-octene (1 equivalent) in 0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Acquire Baseline Spectrum: Obtain a ¹H NMR spectrum before adding the catalyst. Note the characteristic Si-H proton signal, which appears as a septet around 4.7 ppm.
-
Initiate Reaction: Add a small, precisely measured amount of the synthesized Karstedt's catalyst solution (e.g., to achieve a 10-50 ppm Pt concentration) to the NMR tube.
-
Monitor Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Analyze Results: A successful catalyst will show a time-dependent decrease in the intensity of the Si-H signal at ~4.7 ppm and the corresponding appearance of new signals in the aliphatic region (0-2 ppm) corresponding to the Si-C bonded product.
| Parameter | Expected Result | Significance |
| Appearance | Clear, pale-yellow solution | Absence of precipitated platinum black indicates a stable Pt(0) complex. |
| Pt Concentration | Target ~2% w/w (can be verified by AAS/ICP-OES) | Ensures accurate and reproducible dosing in applications. |
| ¹H NMR Assay | >95% disappearance of Si-H signal within 1 hour at RT | Confirms high catalytic activity. |
Application in Hydrosilylation: Mechanism and Best Practices
With a validated catalyst in hand, understanding the reaction mechanism and operational best practices is key to successful application.
The Catalytic Cycle (Modified Chalk-Harrod Mechanism)
The hydrosilylation reaction catalyzed by Karstedt's catalyst is generally understood to proceed via the Chalk-Harrod mechanism.[8][9]
-
Ligand Displacement & Oxidative Addition: The reaction initiates with the displacement of a dvtms ligand by a hydrosilane (R₃SiH). The Si-H bond then adds oxidatively to the Pt(0) center, forming a Pt(II) dihydrido-silyl intermediate.
-
Olefin Coordination: An alkene (e.g., a vinyl-terminated silicone) coordinates to the Pt(II) center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often the rate-determining step of the entire cycle and forms the crucial Si-C bond precursor.[8]
-
Reductive Elimination: The final product, an alkylsilane, is eliminated from the platinum center, regenerating the catalytically active Pt(0) species, which can then re-enter the cycle.[9]
Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.
Practical Considerations and Troubleshooting
-
Catalyst Loading: Karstedt's catalyst is extremely active. Typical loadings range from 1 to 100 ppm of platinum relative to the reactants.[4] Start with low concentrations (e.g., 10 ppm) and optimize as needed.
-
Inhibitors and Pot Life: For applications requiring a long working time before curing (e.g., two-part silicone elastomers), inhibitors are often added. These are compounds (like certain alkynes or maleates) that temporarily coordinate to the platinum, preventing the reaction at room temperature.[5] Curing is then initiated by heating, which drives off the inhibitor.
-
Catalyst Poisons: The catalyst is highly sensitive to poisoning. Compounds containing sulfur, phosphorus, amines, and certain metals can irreversibly bind to the platinum center and deactivate it.[10] Ensure all reagents, solvents, and substrates are free from these contaminants.
-
Reaction Conditions: While the catalyst is active at room temperature, moderate heating (50-100 °C) can significantly accelerate the reaction rate.[4] The choice of solvent (or lack thereof) depends on the specific application, with toluene, xylenes, and siloxanes being common choices.[4]
References
- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents [patents.google.com]
Application Notes and Protocols for Hydrosilylation with 1,3-Divinyltetramethyldisiloxane
Abstract
This document provides a comprehensive guide to the experimental setup for the hydrosilylation reaction involving 1,3-divinyltetramethyldisiloxane. Hydrosilylation is a pivotal reaction in organosilicon chemistry, enabling the formation of silicon-carbon bonds and the synthesis of a wide array of functionalized polysiloxanes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols. We will delve into the underlying principles of the reaction, the critical role of platinum catalysts, and the analytical techniques for monitoring and characterization.
Introduction to Hydrosilylation
Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, typically a carbon-carbon double or triple bond.[1][2] This process is fundamental to the production of silicones, specialty polymers, and fine chemicals.[3] The reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being the most efficient and widely used in industrial applications.[2][3]
The reaction with this compound, a key bifunctional monomer, allows for the creation of linear polymers or cross-linked networks, depending on the nature of the hydrosilane partner. This versatility makes it a cornerstone of silicone polymer synthesis.
The Catalytic Cycle: A Mechanistic Overview
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][3] This catalytic cycle provides a framework for understanding the reaction and optimizing conditions.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Expert Insight: While the Chalk-Harrod mechanism is a powerful model, it's important to recognize that side reactions such as olefin isomerization and dehydrogenative silylation can occur, particularly with certain substrates and catalysts.[3][4] Understanding these potential side pathways is crucial for troubleshooting and optimizing product purity.
Reagents and Materials
A successful hydrosilylation reaction is contingent on the quality and handling of the reagents and catalyst.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Major chemical suppliers | Should be stored under an inert atmosphere to prevent polymerization. |
| Hydrosilane (e.g., 1,1,3,3-Tetramethyldisiloxane) | ≥97% | Major chemical suppliers | Highly reactive with moisture; handle under inert conditions. |
| Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex) | 2% Pt in xylene | Major chemical suppliers | Light and air-sensitive. Store in a cool, dark place under inert gas. |
| Anhydrous Toluene or Xylene | Anhydrous | Major chemical suppliers | Used as a solvent to control viscosity and reaction temperature. |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas supplier | Essential for maintaining an inert atmosphere throughout the experiment. |
Catalyst Selection and Rationale
While several platinum catalysts can facilitate hydrosilylation, Karstedt's catalyst is often the preferred choice for industrial and laboratory applications.[5]
-
Speier's Catalyst (H₂PtCl₆ in isopropanol): One of the earliest and still effective catalysts. However, it can sometimes have an induction period and may not be as soluble in non-polar silicone systems.
-
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This catalyst is highly active, soluble in most silicone reaction mixtures, and typically requires lower temperatures and catalyst loadings compared to Speier's catalyst.[5][6] Its high efficiency and solubility make it ideal for the synthesis of well-defined polysiloxanes.[6]
Authoritative Grounding: The development of Karstedt's catalyst was a significant advancement, offering improved activity and solubility in the polysiloxane compositions, which revolutionized silicone chemistry.[4]
Experimental Protocol: Synthesis of a Linear Polysiloxane
This protocol details the synthesis of a linear polysiloxane via the reaction of this compound with 1,1,3,3-tetramethyldisiloxane, a common hydrosilane.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Fume Hood: All manipulations of reagents and the reaction itself should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Hydrosilanes can react with moisture to release flammable hydrogen gas. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen).[8]
-
Catalyst Handling: Platinum catalysts are potent and should be handled with care. Avoid inhalation of vapors and skin contact.[7]
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the glassware in a fume hood. The central neck of the flask should be fitted with a mechanical stirrer or magnetic stir bar, one side neck with a condenser topped with an inert gas inlet, and the other side neck with a dropping funnel.
-
Reagent Charging:
-
To the reaction flask, add a precisely weighed amount of this compound (1.0 equivalent).
-
If using a solvent, add anhydrous toluene or xylene (the amount will depend on the desired concentration, typically aiming for a 20-50% solution).
-
To the dropping funnel, add a precisely weighed amount of 1,1,3,3-tetramethyldisiloxane (1.0 equivalent).
-
-
Catalyst Addition:
-
Using a syringe, carefully add Karstedt's catalyst to the reaction flask. A typical catalyst loading is in the range of 5-20 ppm of platinum relative to the total weight of the reactants.
-
Expert Insight: The optimal catalyst concentration should be determined empirically. Higher concentrations can lead to faster reactions but may also promote side reactions and discoloration of the product. Lower concentrations are more economical but may result in longer reaction times or incomplete conversion.
-
-
Reaction Execution:
-
Begin stirring the contents of the flask.
-
Slowly add the 1,1,3,3-tetramethyldisiloxane from the dropping funnel to the reaction flask over a period of 30-60 minutes. The reaction is often exothermic, and a controlled addition helps to manage the temperature.
-
After the addition is complete, gently heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the specific substrates and catalyst concentration.[6]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be conveniently monitored by FT-IR spectroscopy .[9] Periodically take a small aliquot from the reaction mixture and record its FT-IR spectrum. The disappearance of the characteristic Si-H stretching band at approximately 2100-2200 cm⁻¹ indicates the consumption of the hydrosilane and the progression of the reaction.[10]
-
Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the Si-H proton signal (around 4.7 ppm) and the vinyl proton signals (around 5.6-6.1 ppm).[11]
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by FT-IR or NMR), cool the mixture to room temperature.
-
The platinum catalyst can often be removed by treating the reaction mixture with activated carbon.[12] Add a small amount of activated carbon, stir for several hours, and then filter through a pad of celite to remove the carbon and the adsorbed catalyst.
-
For more rigorous purification, specialized ion-exchange resins can be employed to scavenge the platinum catalyst.[13]
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Caption: A generalized workflow for the hydrosilylation experiment.
Product Characterization
Thorough characterization of the resulting polysiloxane is essential to confirm its structure and determine its properties.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This technique is invaluable for confirming the structure of the polymer. Key signals to look for include the disappearance of the vinyl and Si-H protons and the appearance of new signals corresponding to the newly formed alkyl linkages. For the reaction between this compound and 1,1,3,3-tetramethyldisiloxane, one would expect to see new signals for the -CH₂-CH₂- bridge.[11]
-
²⁹Si NMR Spectroscopy: This provides detailed information about the silicon environment in the polymer backbone, allowing for the identification of different siloxane units.[14]
-
FT-IR Spectroscopy: As mentioned for reaction monitoring, the final product's FT-IR spectrum should show the absence of the Si-H and vinyl C=C stretching bands.
Molecular Weight Determination
Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers.[15][16][17]
-
Solvent Selection: The choice of solvent is critical for polysiloxane analysis. While tetrahydrofuran (THF) is a common GPC solvent, many polysiloxanes are nearly isorefractive with it, leading to poor signal detection with a refractive index (RI) detector.[15] Toluene is often a more suitable solvent for GPC analysis of polysiloxanes.[15][18]
-
Detection: A combination of detectors, such as RI, light scattering, and a viscometer, can provide a more complete characterization of the polymer's molecular weight, size, and structure.[16][17]
| Parameter | Typical Condition | Rationale |
| Columns | Series of cross-linked polystyrene-divinylbenzene columns | To separate polymer chains based on their hydrodynamic volume. |
| Mobile Phase | Toluene | To ensure good solubility of the polysiloxane and a significant refractive index difference for RI detection.[15][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation and reasonable analysis time. |
| Temperature | 30-40 °C | To ensure good solubility and reduce solvent viscosity. |
| Detector | Refractive Index (RI) and/or Evaporative Light Scattering (ELSD) | RI is a universal detector, while ELSD can be more sensitive for some polysiloxanes.[15] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Slow Reaction | Inactive catalyst; insufficient catalyst loading; presence of inhibitors (e.g., moisture, sulfur compounds). | Use fresh, properly stored catalyst; optimize catalyst concentration; ensure all reagents and solvents are anhydrous and pure. |
| Product Discoloration (Yellowing or Darkening) | High reaction temperature; high catalyst concentration leading to platinum colloid formation. | Reduce reaction temperature; lower catalyst loading; ensure efficient removal of the catalyst during work-up.[12] |
| Incomplete Reaction | Non-stoichiometric ratio of reactants; insufficient reaction time or temperature. | Accurately weigh reactants to ensure a 1:1 molar ratio of Si-H to vinyl groups; extend reaction time or increase temperature moderately. |
| Gelation (Uncontrolled Cross-linking) | Use of multifunctional reactants; presence of impurities that can initiate side reactions. | Ensure the purity of monofunctional reactants for linear polymer synthesis; carefully control reaction conditions. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. scribd.com [scribd.com]
- 8. globalsilicones.org [globalsilicones.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. reddit.com [reddit.com]
- 13. US4900520A - Process for removal of soluble platinum group metal catalysts from liquid product mixtures - Google Patents [patents.google.com]
- 14. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 17. azom.com [azom.com]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols: The Role of 1,3-Divinyltetramethyldisiloxane in High-Precision Dental Impression Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation experts on the strategic use of 1,3-divinyltetramethyldisiloxane in the development of vinyl polysiloxane (VPS) dental impression materials. This document elucidates the molecule's core functions, its impact on final material properties, and provides detailed protocols for formulation and characterization.
Introduction: The Quintessential Role of this compound in VPS Chemistry
Vinyl polysiloxane (VPS) impression materials are renowned in dentistry for their exceptional accuracy, high dimensional stability, and excellent detail reproduction.[1][2] At the heart of this technology is the platinum-catalyzed hydrosilylation addition reaction, which forms a stable, cross-linked silicone elastomer with no by-products, ensuring minimal shrinkage and distortion.[3][4]
This compound (DVTMDS) is a fundamental building block in many VPS formulations. It serves as a vinyl-terminated siloxane, meaning it possesses reactive vinyl groups at the ends of a short siloxane chain.[5] This structure allows it to perform two critical functions:
-
Reactive Chain Extender and Cross-linker: DVTMDS participates directly in the polymerization reaction, incorporating into the growing polymer network. Its short chain length and difunctional nature (two vinyl groups) make it an effective component for controlling the cross-link density of the final elastomer.
-
Viscosity and Flow Modifier: As a low-viscosity fluid, it helps to tailor the handling characteristics of the impression material paste before it sets.
The precise concentration of DVTMDS is a key formulation parameter that allows scientists to fine-tune the mechanical properties and handling characteristics of the final product to meet specific clinical needs, from low-viscosity wash materials to high-viscosity putty formulations.[6]
The Chemistry of Curing: Platinum-Catalyzed Hydrosilylation
The setting of VPS impression materials is a sophisticated chemical reaction known as hydrosilylation.[7] This process involves the addition of a silicon-hydride (Si-H) bond from a cross-linking molecule (a polymethylhydrosiloxane) across the carbon-carbon double bond of a vinyl-terminated polysiloxane, such as DVTMDS.[8][9] The reaction is initiated by a platinum catalyst, typically a derivative of chloroplatinic acid or Karstedt's catalyst.[8][10]
The key advantages of this reaction for dental impressions are:
-
Addition Reaction: No volatile by-products like alcohol (as seen in condensation-cure silicones) are formed, leading to superior dimensional stability.[3]
-
High Efficiency: The platinum catalyst allows the reaction to proceed rapidly and controllably at oral temperatures.[10]
-
Chemical Stability: The resulting Si-C bonds are strong and stable, contributing to the long-term integrity of the set impression.
Below is a diagram illustrating the fundamental hydrosilylation reaction.
References
- 1. myddssupply.com [myddssupply.com]
- 2. meetdandy.com [meetdandy.com]
- 3. dentistrytoday.com [dentistrytoday.com]
- 4. myddssupply.com [myddssupply.com]
- 5. nbinno.com [nbinno.com]
- 6. dentalcompare.com [dentalcompare.com]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
Surface modification of silica nanoparticles with 1,3-Divinyltetramethyldisiloxane
An Application Guide to the Surface Modification of Silica Nanoparticles with Vinyl Functionality using Siloxane Precursors
Authored by: Gemini, Senior Application Scientist
Abstract
Silica nanoparticles (SNPs) are a cornerstone of advanced materials science and nanomedicine, prized for their tunable size, high surface area, and biocompatibility.[1][2] However, their native hydrophilic surface, rich in silanol (Si-OH) groups, often necessitates modification to enhance their utility in diverse applications.[3][4] This guide provides a comprehensive overview and detailed protocols for the surface functionalization of silica nanoparticles to introduce reactive vinyl groups. While referencing 1,3-Divinyltetramethyldisiloxane (DVTMDSO) as a representative precursor, this note focuses on a robust and widely applicable wet-chemical grafting method using vinyl-alkoxysilanes. The resulting vinyl-functionalized nanoparticles exhibit altered surface properties and possess reactive handles for covalent conjugation, making them highly valuable for drug delivery systems, polymer nanocomposites, and advanced diagnostics.[1][5][6]
Introduction: The Rationale for Vinyl Group Functionalization
The surface of nascent silica nanoparticles is populated by silanol groups (Si-OH), which render the particles hydrophilic and reactive towards polar species.[3][7] While advantageous for some applications, this hydrophilicity can lead to poor dispersion in non-polar polymer matrices and nonspecific interactions in biological systems.[8][9] Surface modification, or functionalization, chemically alters these surface groups to impart new properties.[10]
Introducing vinyl groups (-CH=CH₂) via silanization serves two primary purposes:
-
Altering Surface Polarity: The grafting of organosilanes containing vinyl moieties replaces polar silanol groups with non-polar hydrocarbon chains, increasing the hydrophobicity of the nanoparticles.[5] This significantly improves their dispersibility in organic solvents and polymer melts.
-
Introducing Reactive Sites: The vinyl group is a versatile chemical handle. It can participate in a variety of subsequent chemical reactions, including free-radical polymerization, thiol-ene "click" reactions, and hydrosilylation, enabling the covalent attachment of polymers, drugs, or targeting ligands.[5][11]
This dual functionality makes vinyl-modified silica nanoparticles a powerful platform technology for researchers in materials science and drug development.
The Chemistry of Silanization
The covalent grafting of a vinyl-alkoxysilane, such as Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES), onto a silica surface is a well-established process that proceeds primarily through hydrolysis and condensation reactions.[7][8]
-
Hydrolysis: In the presence of trace amounts of water, the alkoxy groups (e.g., -OCH₃ or -OCH₂CH₃) on the silane molecule hydrolyze to form reactive silanol groups (Si-OH). This step is often catalyzed by acid or base.[12]
-
Condensation: These newly formed silanols on the vinylsilane molecule react with the silanol groups present on the surface of the silica nanoparticle.[13] This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively tethering the vinyl-containing organic group to the nanoparticle surface.[8]
It is critical to perform this reaction under controlled, anhydrous conditions (after the initial hydrolysis) to favor the reaction with the nanoparticle surface over the self-condensation of silane molecules in solution, which can lead to undesirable polymer aggregates.[8][14]
Figure 1: Mechanism of vinyl-silane grafting onto a silica surface.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and characterization of vinyl-functionalized silica nanoparticles.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Silica Nanoparticles (e.g., 10-100 nm) | Round-bottom flask with condenser |
| Vinyltriethoxysilane (VTES) or similar | Magnetic stirrer with heating mantle |
| Anhydrous Toluene | Sonicator (bath or probe type) |
| Hydrochloric Acid (HCl), 1 M | Centrifuge |
| Ethanol (Absolute) | Vacuum oven |
| Nitrogen or Argon gas supply | Desiccator |
| Deionized Water | pH meter |
Protocol 1: Activation of Silica Nanoparticles
Objective: To clean the nanoparticle surface and maximize the density of reactive silanol groups for efficient grafting.[8]
-
Acid Wash: Disperse 1.0 g of silica nanoparticles in 50 mL of 1 M HCl solution.
-
Sonication: Sonicate the suspension for 30 minutes to break up aggregates and ensure uniform acid exposure.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 20 min). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in 50 mL of deionized water and sonicate briefly. Repeat the centrifugation and washing steps three more times, or until the pH of the supernatant is neutral.
-
Drying: After the final wash, re-disperse the pellet in ethanol and then dry the cleaned nanoparticles in a vacuum oven overnight at 120-140 °C. This step is crucial to remove adsorbed water which could interfere with the grafting process.[8]
-
Storage: Cool the dried, activated nanoparticles under vacuum or in a desiccator before use to prevent re-adsorption of atmospheric moisture.
Protocol 2: Surface Grafting with Vinyltriethoxysilane (VTES)
Objective: To covalently graft vinyl groups onto the activated silica surface in a controlled manner.
Figure 2: Experimental workflow for vinyl functionalization.
-
Dispersion: In a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, disperse 1.0 g of the dried, activated silica nanoparticles in 50 mL of anhydrous toluene under an inert nitrogen or argon atmosphere.[8]
-
Homogenization: Sonicate the suspension for 15 minutes to ensure a uniform, aggregate-free dispersion.
-
Silane Addition: While stirring, add 1.0 mL of VTES to the suspension. The optimal amount may need to be adjusted based on the specific surface area of the nanoparticles.[8]
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain vigorous stirring for 12-24 hours under the inert atmosphere.[15] Longer reaction times generally lead to higher grafting densities.[12]
-
Purification - Collection: After allowing the reaction to cool to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Purification - Washing: To remove unreacted silane and by-products, wash the collected nanoparticles sequentially. Re-disperse the pellet in fresh anhydrous toluene, sonicate briefly, and centrifuge. Repeat this toluene wash two more times. Follow with two similar washing cycles using absolute ethanol.[8]
-
Final Drying: Dry the final product in a vacuum oven at 60 °C overnight to remove residual solvent.
-
Storage: Store the final vinyl-functionalized silica nanoparticles in a desiccator to maintain their hydrophobic nature.
Characterization: Validating the Surface Modification
Every protocol requires a self-validating system. The following characterization techniques are essential to confirm the successful grafting of vinyl groups onto the silica nanoparticle surface.
| Technique | Procedure | Expected Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Analyze a small sample of dried nanoparticles (e.g., as a KBr pellet). Compare spectra before and after modification. | Appearance of new peaks corresponding to the vinyl group (Si-CH=CH₂ at ~1405-1410 cm⁻¹) and C-H stretching (~2900-3000 cm⁻¹). A notable decrease in the broad peak for surface Si-OH groups (~3400 cm⁻¹) should be observed.[5][13] |
| Thermogravimetric Analysis (TGA) | Heat the sample from room temperature to ~800 °C under an inert atmosphere. Compare the weight loss profile of modified vs. unmodified particles. | Unmodified silica shows minimal weight loss. The functionalized particles will exhibit a distinct weight loss step (typically between 200-600 °C) corresponding to the thermal decomposition of the grafted organic vinyl layer. This weight loss percentage can be used to quantify the grafting density.[3][5] |
| Transmission Electron Microscopy (TEM) | Disperse a small amount of nanoparticles in ethanol, drop-cast onto a TEM grid, and allow it to dry. | TEM images confirm that the nanoparticles have maintained their original size, shape, and morphology and have not undergone significant irreversible aggregation during the functionalization process.[8][16] |
| Dynamic Light Scattering (DLS) & Zeta Potential | Analyze dilute, stable suspensions of the nanoparticles in a suitable solvent (e.g., ethanol) before and after modification. | DLS will typically show a slight increase in the hydrodynamic diameter due to the grafted organic layer. A change in Zeta Potential may also be observed, reflecting the altered surface chemistry.[8] |
Applications in Research and Drug Development
The successful modification of silica nanoparticles with vinyl groups opens a gateway to numerous advanced applications. The grafted vinyl moiety acts as a reactive handle for further chemical conjugation or as a co-monomer in polymerization.
Figure 3: Relationship between surface properties and applications.
-
Polymer Nanocomposites: The vinyl groups can co-polymerize with monomers (e.g., styrenes, acrylates), creating a strong covalent bond between the nanoparticle filler and the polymer matrix. This drastically improves stress transfer, leading to materials with enhanced tensile strength, thermal stability, and toughness.[5][11][16]
-
Drug Delivery: The vinyl group is an ideal anchor point for attaching therapeutic molecules. Using highly efficient and biocompatible "click" reactions like the thiol-ene reaction, drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents can be conjugated to the nanoparticle surface.[1][17] This enables the development of sophisticated drug delivery systems (DDS) that can target specific cells or tissues, reducing off-target toxicity and improving therapeutic outcomes.[6][18]
-
Advanced Materials: These functionalized particles can serve as building blocks for creating superhydrophobic surfaces or as novel stationary phases in chromatography.
Conclusion
The surface modification of silica nanoparticles to introduce vinyl functionality is a powerful and versatile strategy for tailoring their properties for specific, high-value applications. The protocols outlined in this guide provide a reliable framework for researchers to produce high-quality, vinyl-functionalized nanoparticles. Proper characterization is paramount to validate the modification and ensure reproducibility. By leveraging the unique reactivity of the grafted vinyl groups, scientists and drug development professionals can unlock new possibilities in fields ranging from advanced polymer composites to targeted nanomedicine.
References
- 1. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ajol.info [ajol.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS | Semantic Scholar [semanticscholar.org]
- 15. research.utwente.nl [research.utwente.nl]
- 16. The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling[v1] | Preprints.org [preprints.org]
- 17. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 1,3-Divinyltetramethyldisiloxane in High-Performance Protective Coatings
These application notes provide researchers, scientists, and formulation chemists with a comprehensive technical guide on the utilization of 1,3-Divinyltetramethyldisiloxane (DVTMDSO) in the formulation of advanced protective coatings. This document elucidates the core chemistry, provides field-proven protocols for formulation and application, and details methods for performance characterization.
Introduction: The Strategic Advantage of DVTMDSO in Polysiloxane Coatings
Protective coatings are routinely challenged by harsh environmental factors, including UV radiation, chemical exposure, moisture, and thermal stress. Traditional organic polymer coatings, such as epoxies and polyurethanes, often degrade under these conditions due to the inherent weakness of their carbon-carbon backbones. Polysiloxane coatings, built upon a robust silicon-oxygen (Si-O) backbone, offer a significant leap in performance. The Si-O bond is substantially stronger (bond energy ~460 kJ/mol) than the C-C bond (~350 kJ/mol) and is nearly transparent to UV radiation, granting these coatings exceptional resistance to weathering, chalking, and gloss reduction[1][2][3].
This compound, a key organosilicon intermediate, is instrumental in the synthesis of these high-performance coatings. Its unique molecular structure, featuring a flexible siloxane backbone terminated by two reactive vinyl groups, makes it an invaluable component[4][5]. It primarily functions as a reactive building block or a cross-linking agent in addition-cure silicone systems, enabling the formation of durable, flexible, and resilient polymer networks[6][7]. The incorporation of DVTMDSO enhances critical properties such as adhesion, thermal stability, and overall weather resistance, making it ideal for demanding applications in the aerospace, automotive, industrial, and electronics sectors[4][6][8].
Physicochemical Properties of this compound
A clear understanding of DVTMDSO's properties is fundamental to its effective use in coating formulations.
| Property | Value | Source(s) |
| CAS Number | 2627-95-4 | [4] |
| Molecular Formula | C₈H₁₈OSi₂ | [4][9] |
| Molecular Weight | 186.4 g/mol | [4][9] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 138 - 140 °C | [4] |
| Melting Point | -99 °C | |
| Density | ~0.809 g/mL at 25 °C | [4] |
| Refractive Index | ~1.411 at 20 °C | [4] |
| Key Feature | Two terminal vinyl (-CH=CH₂) groups | [4][5] |
Core Mechanism of Action: Platinum-Catalyzed Hydrosilylation
The functionality of DVTMDSO in protective coatings is primarily realized through the hydrosilylation reaction, a cornerstone of addition-cure silicone chemistry. This reaction involves the addition of a silicon-hydride (Si-H) bond from a cross-linking agent across the vinyl (C=C) group of DVTMDSO.
Causality Behind the Choice: This curing mechanism is favored for several reasons:
-
No Byproducts: Unlike condensation cure systems that release volatile compounds, hydrosilylation forms a stable ethylene bridge without generating byproducts, leading to minimal shrinkage and low internal stress in the cured film[10][11].
-
Controlled Cure Rate: The reaction rate can be precisely controlled by temperature and the use of inhibitors, allowing for a range of curing profiles from Room Temperature Vulcanizing (RTV) to High Temperature Vulcanizing (HTV)[10][12][13].
-
High Efficiency: The reaction is highly efficient and proceeds to completion, ensuring a well-developed and stable cross-linked network[13].
The process is catalyzed by a platinum complex, most commonly Karstedt's catalyst, which is a complex of platinum and DVTMDSO itself[5][13][14].
Formulation Principles for DVTMDSO-Based Coatings
A typical DVTMDSO-based protective coating is formulated as a two-part (A and B) system to prevent premature curing. The separation of the platinum catalyst from the hydride crosslinker is essential for ensuring adequate shelf life and pot life.
Core Components of a Two-Part System
| Component | Part | Function & Rationale | Key Reference(s) |
| Vinyl-Functional Silicone Polymer | A | Forms the primary backbone of the coating. DVTMDSO can be used as a reactive monomer or as an end-capping agent to control molecular weight and introduce reactive sites. | [7][10][15] |
| Platinum (Pt) Catalyst | A | Initiates the hydrosilylation reaction upon mixing with Part B. Typically used at low ppm levels (5-10 ppm). | [10][12] |
| Hydride-Functional Siloxane | B | The cross-linking agent. Its Si-H groups react with the vinyl groups in Part A to form the polymer network. The ratio of Si-H to vinyl groups is critical for final properties. | [10][12] |
| Reinforcing Fillers (e.g., Fumed Silica) | A or B | Unfilled silicones have poor mechanical strength. Treated fumed silica is added to significantly improve tear strength, hardness, and abrasion resistance. | [10] |
| Adhesion Promoter (e.g., Silane Coupling Agents) | A or B | Acts as a molecular bridge between the inorganic substrate (metal, glass) and the polysiloxane coating to ensure robust adhesion. | [16][17] |
| Inhibitor (e.g., Tetravinyltetramethylcyclotetrasiloxane) | A | Temporarily deactivates the platinum catalyst at room temperature to provide a workable pot life after mixing Parts A and B. The inhibition is overcome by heat. | [12] |
Experimental Protocols
The following protocols provide a validated workflow for the preparation, application, and curing of a DVTMDSO-based protective coating.
Protocol 1: Substrate Preparation
Trustworthiness Principle: Proper substrate preparation is the most critical factor for achieving optimal coating adhesion. An improperly prepared surface is the primary cause of coating failure. This protocol ensures the removal of contaminants and the creation of a high-energy surface receptive to bonding[17].
Materials:
-
Substrates (e.g., cold-rolled steel, aluminum, glass panels)
-
Degreasing solvent (e.g., Acetone, Isopropyl Alcohol)
-
Abrasive material (e.g., 180-220 grit sandpaper or sandblasting equipment)
-
Lint-free wipes
-
Silane Primer (e.g., a solution of an amino- or epoxy-functional silane)[17][18]
Procedure:
-
Solvent Degreasing: Thoroughly wipe the substrate surface with a lint-free cloth saturated with acetone or isopropyl alcohol to remove all oils, grease, and organic contaminants.
-
Mechanical Abrasion: Roughen the surface by sandblasting or sanding. Rationale: This step increases the surface area and creates a mechanical anchor profile for the coating to grip, significantly enhancing bond strength[17][18].
-
Secondary Cleaning: Perform a second solvent wipe to remove any dust or debris generated during abrasion. Allow the solvent to fully evaporate for at least 30 minutes.
-
Primer Application (if required): For non-reactive or challenging substrates, apply a thin, uniform layer of a suitable silane primer via spraying or wiping. Rationale: The primer forms a chemical bridge, with one end of the silane molecule bonding to the substrate's hydroxyl groups and the other end co-reacting with the polysiloxane coating[16][19].
-
Primer Curing: Allow the primer to dry and cure according to the manufacturer's instructions, which typically involves ambient drying for at least 30-60 minutes to allow for hydrolysis and initial bonding to the surface[18][19].
Protocol 2: Coating Formulation, Application, and Curing
This workflow details the process from mixing the two-part system to the final cured film.
Procedure:
-
Component Preparation: Ensure Part A (vinyl/catalyst) and Part B (hydride) are at room temperature (~25 °C).
-
Mixing: In a clean container, accurately weigh and add Part A and Part B in the specified stoichiometric ratio. The ratio of Si-H to vinyl groups is critical; a common starting point is a slight excess of hydride (e.g., 1.3:1 to 4.5:1) to ensure complete reaction of the vinyl groups, especially in filled systems[12].
-
Homogenization: Mix the components thoroughly using a mechanical stirrer until a uniform, homogenous mixture is achieved. Avoid introducing excessive air bubbles. If necessary, degas the mixture under vacuum.
-
Application: Within the specified pot life, apply the mixed coating to the prepared substrate using the desired method (e.g., spray, brush) to achieve the target dry film thickness.
-
Curing: Transfer the coated substrate to the curing environment.
-
Ambient Cure (RTV): Allow to cure at room temperature. Full properties may take 24-72 hours to develop[10].
-
Thermal Cure (HTV): Place in an oven at a specified temperature (e.g., 100-150 °C) for a set duration (e.g., 15-60 minutes) to accelerate the cure[10][12]. Rationale: Heat overcomes the inhibitor and dramatically increases the reaction rate, allowing for faster processing times[13].
-
Performance Characterization & Quality Control
After curing, the coating must be tested to validate its performance against required specifications.
| Performance Metric | Standard Test Method | Typical Result for DVTMDSO-based Coating | Rationale |
| Adhesion | ASTM D3359 (Cross-hatch) | 5B (No loss of adhesion) | Measures the coating's ability to remain bonded to the substrate, a primary function. |
| Pencil Hardness | ASTM D3363 | F - 2H | Indicates resistance to scratching and surface damage. |
| Gloss | ASTM D523 (60° Gloss Meter) | >90 GU | Quantifies the aesthetic appearance and surface smoothness. |
| Accelerated Weathering | ASTM G154 (QUV Test) | >80% gloss retention after 2000 hours | Simulates outdoor UV exposure to predict long-term durability and color stability[20]. |
| Chemical Resistance | ASTM D1308 (Spot Test) | No effect after 24hr exposure to selected chemicals | Evaluates the coating's ability to protect the substrate from corrosive or reactive substances. |
Conclusion
This compound is a highly versatile and effective intermediate for formulating protective coatings with superior durability and environmental resistance. Through a platinum-catalyzed hydrosilylation reaction, it enables the creation of robust, cross-linked polysiloxane networks. By following structured protocols for substrate preparation, formulation, and curing, researchers and developers can harness the full potential of DVTMDSO to create next-generation coatings that significantly outperform traditional organic polymer systems.
References
- 1. Polysiloxane Coatings [polysiloxanecoating.com]
- 2. ulprospector.com [ulprospector.com]
- 3. sioresin.com [sioresin.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. innospk.com [innospk.com]
- 9. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 11. Vinyl Functional Silicone Fluids | Genesee Polymers Corporation [gpcsilicones.com]
- 12. gelest.com [gelest.com]
- 13. Functional silicone oils and elastomers: new routes lead to new properties - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03531J [pubs.rsc.org]
- 14. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 15. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 For Sale [cfmats.com]
- 16. adhesivesmag.com [adhesivesmag.com]
- 17. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 18. mositesrubber.com [mositesrubber.com]
- 19. inmr.com [inmr.com]
- 20. dau.edu [dau.edu]
Troubleshooting & Optimization
Technical Support Center: Controlling Cure Rates in 1,3-Divinyltetramethyldisiloxane Formulations
Welcome to the technical support center for platinum-catalyzed silicone formulations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your research and development. This guide is designed for professionals working with addition-cure systems based on 1,3-Divinyltetramethyldisiloxane and aims to provide in-depth solutions for controlling and inhibiting premature curing.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers encounter when working with these sensitive catalyst systems.
Q1: What is "pot life" and how is it different from "cure time"?
A: "Pot life" (or working time) is the period after mixing Part A (vinyl-functional silicone & catalyst) and Part B (hydride crosslinker & inhibitor) during which the formulation remains liquid enough to be processed (poured, degassed, applied). A common industry standard, referenced in methods similar to ASTM D2471, defines it as the time taken for the initial mixed viscosity to double.[1] "Cure time" is the total time required for the mixture to solidify and reach its specified physical properties. Elevated temperatures will drastically shorten both pot life and cure time.[1][2]
Q2: My silicone mixture is curing too fast. What is the immediate cause?
A: Rapid curing, or short pot life, is typically due to one of three factors:
-
High Ambient Temperature: The platinum-catalyzed hydrosilylation reaction is highly temperature-dependent. A significant increase in your lab's temperature will accelerate the cure rate.[1][2]
-
Insufficient Inhibitor: The formulation may lack an adequate concentration of a cure inhibitor, a compound designed to temporarily moderate the platinum catalyst's activity at room temperature.
-
"Hot" Catalyst Batch: Some batches of platinum catalyst may have inherently higher activity.[2]
Q3: What is a cure inhibitor and what is its mechanism?
A: A cure inhibitor is a chemical compound that reversibly coordinates with the platinum catalyst, forming a complex that is less active or inactive at ambient temperatures.[3][4] This prevents the hydrosilylation reaction from proceeding rapidly, thus extending the pot life.[5][6] When the formulation is heated, the inhibitor-platinum complex dissociates, freeing the catalyst to initiate a rapid cure. Common inhibitors include acetylenic alcohols (like 1-Ethynyl-1-cyclohexanol), maleates, and fumarates.[3][4]
Q4: My silicone is not curing at all, or is sticky only at the surface it touched. What's happening?
A: This is a classic case of cure inhibition or catalyst poisoning .[6][7] Unlike the controlled, reversible action of an inhibitor you add intentionally, poisoning is an irreversible deactivation of the platinum catalyst.[7] Trace amounts of certain chemicals on your substrate, in your mixing tools, or even in the air can permanently "kill" the catalyst, resulting in a complete failure to cure, often seen as a sticky or gummy layer at the interface with the contaminant.[7][8][9]
Q5: What are the most common substances that poison platinum catalysts?
A: Platinum catalysts are highly sensitive. The most common culprits include:
-
Sulfur Compounds: Found in latex gloves, natural rubbers, some modeling clays, and certain organic chemicals.[7][10]
-
Tin Compounds: Present in condensation-cure (tin-catalyzed) silicones, PVC stabilizers, and organotin chemicals.[7][11] Cross-contamination from a tin-cure system is a frequent cause of failure.
-
Nitrogen Compounds (Amines, Amides): Often found in epoxy hardeners, some 3D-printed resins, and polyurethane systems.[10][11]
-
Phosphorus, Arsenic, and other heavy metals. [11]
-
Unsaturated hydrocarbon plasticizers. [12]
Always consult a detailed list of potential inhibitors and ensure your entire workflow, from mixing containers to substrates, is free of them.[7][11]
Section 2: Troubleshooting Guide: Diagnosing and Solving Curing Problems
Use this guide to diagnose and resolve specific issues you may encounter during your experiments.
| Symptom | Potential Cause | Diagnostic Steps & Solutions |
| Entire batch cures too quickly (short pot life) | 1. High Ambient Temperature 2. Incorrect (low) inhibitor concentration 3. Inaccurate mixing of components | 1. Control Temperature: Work in a temperature-controlled environment (e.g., 23-25°C). Note that every 10°C increase can roughly halve the pot life.[2]2. Adjust Formulation: Increase the inhibitor concentration in small, systematic increments. See Protocol 2 for guidance.3. Review Mixing: Ensure Part B (often containing the inhibitor) is thoroughly and homogenously mixed into Part A. |
| Entire batch cures too slowly or not at all | 1. Low Ambient Temperature 2. Incorrect (high) inhibitor concentration 3. Expired or improperly stored materials | 1. Increase Temperature: Move the setup to a warmer room or use a controlled oven for post-curing. A gentle heat (e.g., 60-80°C) can often initiate the cure.2. Reformulate: Decrease the inhibitor concentration. If using a stock formulation, consult the supplier as it may be designed for a high-temperature cure.3. Check Shelf Life: Verify that the vinyl silicone, crosslinker, and catalyst are within their specified shelf life and have been stored correctly (cool, dry, sealed containers).[13] |
| Cured silicone is sticky/gummy only at the interface with a substrate/mold | Catalyst Poisoning | 1. Identify the Source: The substrate or mold material is leaching a contaminant. See Protocol 1 for a compatibility test.2. Isolate/Seal: If the substrate cannot be changed, apply a barrier coat. An acrylic lacquer or a polyvinyl alcohol (PVA) release agent can be effective.[9][14] Test the barrier coat for compatibility first.3. Clean Thoroughly: Ensure substrates are meticulously cleaned of release agents, oils, or residues from manufacturing. |
| Inconsistent cure within the same batch (some spots cured, some sticky) | 1. Inadequate Mixing 2. Localized Contamination | 1. Improve Mixing Technique: Scrape the sides and bottom of the mixing container thoroughly to ensure a homogenous mixture. Streaks or color variations are signs of poor mixing.2. Isolate Contaminants: Check handling procedures. Are you using clean tools? Are you wearing nitrile or vinyl gloves (not latex)?[2] Is there a source of airborne contamination? |
Logical Flow for Troubleshooting Cure Inhibition
The following diagram outlines the decision-making process when encountering a curing failure.
Section 3: Understanding and Selecting a Cure Inhibitor
The choice and concentration of an inhibitor are critical for controlling pot life and defining the cure profile.
Causality Behind Inhibitor Selection
As a scientist, you choose your tools based on the specific demands of the experiment. The same applies to cure inhibitors. The primary trade-off is between pot life at ambient temperature and the activation temperature required for a rapid cure.
-
Acetylenic Alcohols (e.g., 1-Ethynyl-1-cyclohexanol, 2-Methyl-3-butyn-2-ol): These are highly effective and very common. They work by forming a stable complex with the platinum catalyst at room temperature.[3] The stability of this complex is influenced by steric and electronic effects; bulkier groups around the triple bond can create a more stable, and thus more potent, inhibited complex.[4] They are often volatile, which allows them to be driven off by heat, leading to a sharp and rapid onset of cure.[3] This makes them ideal for applications requiring a long open time followed by a quick "snap cure" upon heating.
-
Maleates and Fumarates (e.g., Diethyl Fumarate): These unsaturated esters are also effective inhibitors. They tend to provide a more gradual cure activation as temperature increases, rather than a sharp "snap." This can be advantageous for processes where a slow gelation is preferred to allow for stress relaxation, such as in some potting applications.
-
Volatility as a Factor: A highly volatile inhibitor (e.g., 2-Methyl-3-butyn-2-ol) is excellent for thin-film applications where it can easily escape upon heating.[3] For thick-section potting, a less volatile inhibitor might be chosen to ensure the cure is not prematurely initiated deep within the part before the entire volume reaches the target temperature.
Quantitative Data: Inhibitor Performance Comparison
The following table provides representative data on how inhibitor choice and concentration can affect the cure profile of a standard this compound formulation. Data is synthesized based on typical performance characteristics.
| Inhibitor Type | Concentration (ppm) | Approx. Pot Life at 25°C (min) | Approx. DSC Cure Peak (°C) | Key Characteristics |
| None | 0 | < 5 | ~45°C | Very fast, no working time |
| 1-Ethynyl-1-cyclohexanol | 250 | ~60 | ~98°C | Good balance of pot life and moderate activation temp.[15] |
| 1-Ethynyl-1-cyclohexanol | 500 | ~180 | ~105°C | Significantly extended pot life.[15] |
| 1-Ethynyl-1-cyclohexanol | 750 | > 240 | ~110°C | Very long pot life, requires higher cure temp.[15] |
| Dimethyl Maleate | 500 | ~120 | ~85°C | Good pot life, lower activation temperature than acetylenics. |
Note: These values are illustrative. Actual results will vary based on the specific vinyl and hydride polymers, catalyst concentration, and presence of fillers.
Section 4: Experimental Protocols
These protocols provide a systematic, self-validating framework for troubleshooting and formulation development.
Protocol 1: Substrate and Equipment Compatibility Test
Objective: To determine if a substrate, mixing container, tool, or other material is poisoning the platinum catalyst.
Methodology:
-
Preparation: Prepare a small, control batch of your two-part silicone formulation in a known-clean container (e.g., virgin polypropylene). Pour a small amount (~10g) onto a known-inert surface (e.g., a sheet of polyethylene) and allow it to cure. This is your Control Sample .
-
Test Sample Preparation: Prepare an identical batch of silicone.
-
Direct Contact Test: Place a sample of the material to be tested (e.g., a piece of a 3D-printed part, a shaving from a mixing tool, a piece of a glove) directly into the liquid silicone.[6]
-
Surface Test: Pour the remaining silicone onto the surface of the substrate you wish to test.
-
Curing: Allow both the Control and Test samples to cure under identical conditions (temperature and time) as specified by the manufacturer, or for at least 24 hours if no time is specified.
-
Analysis:
-
Examine the Control Sample. It should be fully cured and tack-free. If not, there is an issue with your silicone components or mixing, not the test substrate.
-
Examine the Test Samples. Peel the silicone from the test surface and touch the interface. Feel the area where the embedded object was. Any tackiness, sliminess, or liquid residue indicates cure inhibition (poisoning).[7][8]
-
Protocol 2: Determining Optimal Inhibitor Concentration
Objective: To systematically determine the concentration of an inhibitor required to achieve a target pot life for a given formulation and temperature.
Materials:
-
Part A Base: this compound polymer with Platinum catalyst (e.g., Karstedt's catalyst at 10 ppm Pt).
-
Part B Base: Hydrosiloxane crosslinker (e.g., Polymethylhydrosiloxane).
-
Inhibitor Stock Solution (e.g., 1% 1-Ethynyl-1-cyclohexanol in a compatible solvent like Toluene or in the Part B base itself).
-
Gram scale, mixing cups, viscometer or stopwatch.
Methodology (Based on ASTM D2471 principles): [1]
-
Establish Baseline: Prepare a control batch without any inhibitor. Mix Part A and Part B at the desired ratio (e.g., 1:1). Immediately begin measuring viscosity or, for a simpler method, observe the time until the mixture will no longer flow easily from a tilted cup. This is the baseline pot life.
-
Prepare Test Batches: Prepare a series of formulations with varying inhibitor concentrations. For a 100g total batch, adding specific amounts of a 1% stock solution allows for precise ppm-level additions.
-
Example Series: 100 ppm, 250 ppm, 500 ppm, 750 ppm, 1000 ppm.
-
-
Measure Pot Life: For each batch, mix Part A and Part B thoroughly and immediately start a timer.
-
Method A (Viscometer): Measure the initial viscosity. Record the time it takes for the viscosity to double. This is the pot life.
-
Method B (Manual): At regular intervals (e.g., every 15 minutes), observe the flow characteristics. The point at which the material becomes significantly stringy or stops flowing is the approximate pot life.
-
-
Data Analysis: Create a plot of Inhibitor Concentration (ppm) vs. Pot Life (minutes). This curve will allow you to interpolate the required concentration for your target pot life.
-
Thermal Activation Check (Optional but Recommended): Prepare a sample with your chosen "optimal" inhibitor concentration. After its pot life has expired at room temperature, place it in an oven at your desired cure temperature (e.g., 100°C) and confirm that it cures rapidly.
Workflow for Inhibitor Optimization
This diagram illustrates the iterative process of refining inhibitor levels.
References
- 1. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts & Inhibitors [cht-silicones.com]
- 6. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 7. siliconeab.com [siliconeab.com]
- 8. polytek.com [polytek.com]
- 9. A Technical Guide to Cure Inhibition [techsil.co.uk]
- 10. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 11. dow.com [dow.com]
- 12. buildsite.com [buildsite.com]
- 13. siliconesolutions.com [siliconesolutions.com]
- 14. Platinum Cure Silicone Inhibition Test - MichaelDot [michaeldot.com]
- 15. osti.gov [osti.gov]
Technical Support Center: Optimizing Karstedt's Catalyst with 1,3-Divinyltetramethyldisiloxane Ligand
Welcome to the technical support center for Karstedt's catalyst, a cornerstone of modern hydrosilylation chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this highly active platinum(0) catalyst, particularly when complexed with the 1,3-divinyltetramethyldisiloxane (dvtms) ligand. Our goal is to empower you with the knowledge to not only troubleshoot common experimental hurdles but also to proactively optimize your reaction outcomes.
Foundational Knowledge: Understanding the Karstedt's Catalyst System
Karstedt's catalyst is a highly active, homogeneous catalyst renowned for its efficiency in promoting the addition of Si-H bonds across unsaturated carbon-carbon bonds (hydrosilylation).[1][2] The catalyst itself is a platinum(0) complex where the platinum atom is stabilized by the vinyl groups of the this compound ligand.[3][4] This ligand plays a crucial role in the catalyst's solubility in common organic and silicone-based media, as well as its remarkable activity at low temperatures, often below 50°C.[5][6]
The generally accepted mechanism for hydrosilylation with Karstedt's catalyst is a variation of the Chalk-Harrod mechanism.[2] This involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the desired alkylsilane product.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Reaction Conversion
Question: My hydrosilylation reaction shows minimal to no conversion of starting materials, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue that can often be traced back to catalyst inhibition or deactivation. Here’s a systematic approach to diagnosing and resolving the problem:
1. Catalyst Poisoning: Karstedt's catalyst is highly sensitive to certain functional groups and impurities that can act as poisons.[8]
-
Common Culprits:
-
Sulfur and Phosphorus Compounds: Thiols, sulfides, phosphines, and phosphites can strongly coordinate to the platinum center, rendering it inactive.
-
Amines and Nitrogen Heterocycles: These can act as competing ligands, blocking the active site.
-
Tin Compounds: Organotin compounds, often used in other polymerization reactions, are potent inhibitors.[5]
-
Certain Unsaturated Compounds: While the goal is to react with alkenes or alkynes, some, particularly those with electron-withdrawing groups, can form overly stable complexes with the platinum, acting as inhibitors rather than substrates.[7][9][10]
-
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure all your starting materials (alkene, hydrosilane) and the solvent are of high purity and free from the aforementioned contaminants. Consider purifying your reagents via distillation, chromatography, or by passing them through a plug of activated alumina or silica.[11]
-
Glassware and Equipment: Thoroughly clean all glassware, removing any residues from previous reactions. Avoid using equipment that may have come into contact with catalyst poisons.[8]
-
Increase Catalyst Loading: In cases of suspected low-level contamination, a modest increase in the catalyst loading (e.g., from 10 ppm to 50-100 ppm) can sometimes overcome the inhibition.[12] However, this is a workaround, and identifying the source of contamination is the preferred long-term solution.
-
2. Catalyst Deactivation: The catalyst can deactivate through several pathways.
-
Formation of Colloidal Platinum: Over time, especially at higher temperatures or in the presence of certain reagents, the platinum(0) can agglomerate into inactive colloidal platinum, often observed as a darkening or blackening of the reaction mixture.[9][13]
-
Oxidative Inactivation: While the active species is Pt(0), exposure to strong oxidizing agents can lead to inactive higher oxidation state platinum species.
-
Troubleshooting Steps:
-
Temperature Control: While Karstedt's catalyst is active at low temperatures, excessive heat can accelerate decomposition. Stick to the recommended temperature range for your specific reaction, which can be as low as room temperature.[5]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative deactivation and is generally good practice for sensitive catalytic reactions.[11]
-
Issue 2: Slow Reaction Rate
Question: My reaction is proceeding, but much slower than expected. How can I increase the reaction rate?
Answer:
A sluggish reaction can be frustrating. Here are several factors that influence the reaction kinetics:
1. Catalyst Concentration: The reaction rate is directly proportional to the concentration of the active catalyst.
-
Troubleshooting Step: If you are using very low catalyst loadings (e.g., < 5 ppm), a small increase can significantly boost the reaction rate. A typical starting range is 5-50 ppm of platinum.[12]
2. Temperature: Like most chemical reactions, the rate of hydrosilylation is temperature-dependent.
-
Troubleshooting Step: A moderate increase in temperature (e.g., from room temperature to 50°C) can accelerate the reaction.[11] However, be mindful of potential side reactions and catalyst decomposition at higher temperatures.
3. Reactant Concentration and Stoichiometry: The concentration of your alkene and hydrosilane will influence the reaction rate.
-
Troubleshooting Step: Ensure your reactants are sufficiently concentrated. Using a slight excess of the hydrosilane (e.g., 1.1 equivalents) can sometimes be beneficial.[11]
4. Solvent Effects: The choice of solvent can impact the solubility of the catalyst and reactants, thereby affecting the reaction rate.
-
Troubleshooting Step: Karstedt's catalyst is typically used in non-polar solvents like toluene, xylene, or even without a solvent if the reactants are liquid.[5] If you are using a more polar solvent, ensure the catalyst and reactants are fully soluble.
Issue 3: Formation of Side Products and Isomers
Question: I'm observing the formation of unexpected side products, such as isomers of my desired product or dehydrogenative silylation products. What's causing this and how can I improve selectivity?
Answer:
The formation of side products is a common challenge in hydrosilylation chemistry. Understanding the potential side reactions is key to mitigating them.
1. Isomerization of Alkenes: Karstedt's catalyst can catalyze the isomerization of terminal alkenes to internal alkenes, which may then undergo hydrosilylation to yield a different regioisomer.[9]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Isomerization is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Optimize Reaction Time: Prolonged reaction times can lead to increased isomerization. Monitor the reaction closely and quench it once the desired product is formed.
-
2. Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and hydrogen gas.[9]
-
Troubleshooting Step: This is often more of an issue with certain catalyst systems and substrates. If this is a significant problem, you may need to explore alternative catalysts.
3. Regioselectivity (Markovnikov vs. anti-Markovnikov): Hydrosilylation with Karstedt's catalyst typically yields the anti-Markovnikov product, where the silicon atom adds to the terminal carbon of a terminal alkene.[2] However, the formation of the Markovnikov adduct can sometimes occur.
-
Troubleshooting Steps:
-
Choice of Hydrosilane: The steric bulk of the hydrosilane can influence regioselectivity.
-
Substrate Effects: The electronic and steric properties of the alkene can also play a role. For challenging substrates, a screening of reaction conditions (temperature, solvent, catalyst loading) may be necessary to optimize for the desired regioisomer.
-
Issue 4: Product Purification and Catalyst Removal
Question: My final product is colored (yellow, brown, or black), and I'm having trouble removing the residual platinum catalyst. What are the best practices for purification?
Answer:
The color in your product is likely due to the formation of colloidal platinum.[13] Since Karstedt's catalyst is homogeneous, it remains in the product mixture.
-
Purification Strategies:
-
Activated Carbon Treatment: Adding activated carbon (charcoal) to a solution of your crude product can effectively adsorb the platinum species. Subsequent filtration through a pad of Celite or a fine frit can remove the carbon and the adsorbed platinum.[14]
-
Silica Gel Chromatography: For many organic products, column chromatography is an effective purification method that will also remove the platinum catalyst.[15]
-
Distillation: If your product is thermally stable and volatile, distillation can be an excellent method for obtaining a pure, colorless product.
-
Frequently Asked Questions (FAQs)
Q1: How should I store my Karstedt's catalyst solution? A1: The stability of Karstedt's catalyst solutions can depend on the platinum concentration and the solvent. Higher concentration solutions are often more temperature-sensitive and should be refrigerated.[5] In general, it's best to store the catalyst in a cool, dark place, and under an inert atmosphere if possible.[16][17]
Q2: Is Karstedt's catalyst sensitive to moisture? A2: Karstedt's catalyst is not highly sensitive to moisture, so rigorous drying of reagents and solvents is not always necessary.[5] However, excessive water can lead to turbidity in the catalyst solution.[5]
Q3: Can I use an inhibitor to control the reaction or extend the pot life of my formulation? A3: Yes, inhibitors are commonly used, especially in industrial applications like silicone curing, to prevent premature reaction.[10] Common inhibitors include compounds with electron-deficient double or triple bonds, such as maleates or fumarates, which form relatively stable but reversible complexes with the platinum.[7][9] The inhibitory effect can often be overcome by heating.
Q4: What analytical techniques are best for monitoring the progress of my hydrosilylation reaction? A4: Several techniques are well-suited for monitoring these reactions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for tracking the disappearance of the Si-H proton (typically a sharp singlet) and the appearance of new signals corresponding to the product.
-
Infrared (IR) Spectroscopy: The Si-H stretch is a strong and distinct peak in the IR spectrum (around 2100-2250 cm⁻¹), making its disappearance easy to monitor.[18]
-
Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques are useful for quantifying the consumption of starting materials and the formation of products and byproducts.[19]
-
In-situ Raman Spectroscopy: This technique can provide real-time quantitative data on the conversion rate by monitoring the Si-H and C=C bonds.[20]
Visualizing Key Processes
To further aid in your understanding, the following diagrams illustrate important concepts in working with Karstedt's catalyst.
Catalyst Activation and Reaction Cycle
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. scientificspectator.com [scientificspectator.com]
- 7. mdpi.com [mdpi.com]
- 8. products.evonik.com [products.evonik.com]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using light to control the inhibition of Karstedt's catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 13. qualitas1998.net [qualitas1998.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
- 17. biosynth.com [biosynth.com]
- 18. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. mt.com [mt.com]
Technical Support Center: Polymerization of 1,3-Divinyltetramethyldisiloxane
Welcome to the technical support center for the polymerization of 1,3-divinyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating unwanted side reactions.
Introduction to this compound Polymerization
This compound is a key building block in the synthesis of a wide array of silicone-based materials, including elastomers, gels, resins, and coatings.[1][2] Its two vinyl functional groups make it an ideal crosslinking agent or chain extender in addition-cure systems, most notably through platinum-catalyzed hydrosilylation reactions.[3][4] It can also be involved in other polymerization methods like ring-opening metathesis polymerization (ROMP).[5][6]
While these polymerization techniques are powerful, they are not without their challenges. The occurrence of side reactions can lead to undesirable polymer properties, such as inconsistent mechanical performance, altered viscosity, gel formation, or low product yield.[7][8] This guide will provide you with the expertise to identify, understand, and control these side reactions, ensuring the successful synthesis of your desired silicone polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the polymerization of this compound.
Issue 1: My final silicone elastomer is tacky and has poor mechanical properties.
Q: What are the likely causes of a tacky and weak silicone elastomer when using this compound?
A: A tacky or weak elastomer is often a sign of an incomplete or inefficient curing process, which can be attributed to several side reactions or formulation issues.
Potential Causes & Solutions:
-
Incomplete Hydrosilylation: The primary cause is often an incomplete reaction between the vinyl groups of the this compound and the Si-H groups of the crosslinker. This can be due to:
-
Incorrect Stoichiometry: An imbalance in the ratio of vinyl to hydride functional groups can leave unreacted moieties, leading to a poorly crosslinked network.[9]
-
Catalyst Inhibition: The platinum catalyst is susceptible to poisoning by various compounds, such as sulfur, nitrogen, phosphorus, and tin compounds. Even trace amounts of these inhibitors can significantly slow down or completely halt the curing process.[8][10]
-
Insufficient Curing Time or Temperature: The curing reaction is time and temperature-dependent.[11] Inadequate time or a temperature that is too low will result in an under-cured material.
-
-
Side Reactions Consuming Functional Groups:
-
Dehydrogenative Silylation: This side reaction leads to the formation of a silyl enol ether and the release of hydrogen gas, consuming Si-H groups that would otherwise participate in crosslinking.[12][13]
-
Alkene Isomerization: The platinum catalyst can sometimes catalyze the isomerization of the terminal vinyl groups to internal, less reactive olefins, which are then unable to participate effectively in the hydrosilylation reaction.[13][14][15]
-
Troubleshooting Protocol:
-
Verify Stoichiometry:
-
Accurately calculate and weigh all reactants. Ensure the molar ratio of Si-H to vinyl groups is appropriate for your desired network structure. A slight excess of Si-H is sometimes used to ensure complete reaction of the vinyl groups.
-
-
Identify and Eliminate Inhibitors:
-
Review all components of your formulation for potential inhibitors. This includes solvents, fillers, and any additives.
-
Ensure all glassware and mixing equipment are scrupulously clean.
-
If inhibition is suspected, consider using a higher catalyst concentration or a more robust catalyst system.
-
-
Optimize Curing Conditions:
-
Increase the curing temperature or extend the curing time according to the manufacturer's recommendations or literature data for your specific system.
-
Monitor the curing process using rheometry to determine the optimal cure time.[11]
-
-
Analyze for Side Products:
-
Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of Si-H (~2160 cm⁻¹) and vinyl C=C (~1600 cm⁻¹) stretching bands.[16]
-
Nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the remaining functional groups and identify side products.[17]
-
Issue 2: I'm observing unexpected gel formation during polymerization.
Q: Why is my reaction mixture forming a gel prematurely or in an uncontrolled manner?
A: Uncontrolled gelation is a common issue, particularly in addition-cure systems, and it points to a rapid and often non-uniform crosslinking process.[18]
Potential Causes & Solutions:
-
Catalyst Activity Too High: The platinum catalyst may be too active at room temperature, leading to a rapid onset of crosslinking before the material can be properly mixed or applied.
-
Presence of Water: In condensation cure systems, which can sometimes be a side reaction pathway if silanol impurities are present, water can accelerate the condensation of silanol groups, leading to premature gelation.[19]
-
Unintended Crosslinking Reactions: Side reactions can sometimes lead to the formation of additional crosslinks.
Troubleshooting Protocol:
-
Use a Catalyst Inhibitor:
-
Inhibitors are compounds that temporarily deactivate the platinum catalyst at room temperature, extending the working time (pot life) of the formulation.[10][20] Common inhibitors include acetylenic alcohols and maleates.[10][20] The inhibitory effect is overcome by heating, which allows for controlled curing.
-
-
Control Moisture:
-
Ensure all reactants and solvents are dry. Use anhydrous conditions if necessary, especially if there is a possibility of condensation reactions.
-
-
Optimize Mixing and Temperature:
-
Thoroughly mix the components at a controlled, lower temperature to ensure homogeneity before initiating the cure at a higher temperature.
-
Visualizing the Hydrosilylation Process and Potential Side Reactions
The following diagram illustrates the primary hydrosilylation reaction and key side reactions that can occur.
Caption: Primary hydrosilylation pathway and common side reactions.
Issue 3: My polymer has a lower molecular weight than expected and contains small cyclic molecules.
Q: What leads to the formation of low molecular weight polymers and cyclic byproducts?
A: This is a classic issue in ring-opening polymerization (ROP) of cyclic siloxanes, but it can also occur in other polymerization types due to "backbiting" or equilibration reactions.[21][22][23][24]
Potential Causes & Solutions:
-
Backbiting Reactions: In ROP, the active end of a growing polymer chain can attack a siloxane bond within the same chain, leading to the formation of small, stable cyclic siloxanes and a shorter polymer chain.[22][23] This is a thermodynamically driven process that leads to an equilibrium mixture of linear polymer and cyclics.[8]
-
Chain Transfer Reactions: The active end of one polymer chain can attack a siloxane bond in another polymer chain, leading to a redistribution of molecular weights.[21][22]
-
Equilibration Reactions: Both acid and base catalysts can promote the cleavage and reformation of siloxane bonds, leading to a thermodynamic equilibrium of linear and cyclic species.[8]
Troubleshooting Protocol:
-
Optimize Catalyst and Initiator Choice:
-
Control Reaction Conditions:
-
Lowering the reaction temperature can sometimes kinetically favor propagation over backbiting.
-
Running the polymerization at a higher monomer concentration can also favor the intermolecular propagation reaction over the intramolecular backbiting reaction.
-
-
Purification of the Final Polymer:
-
If the formation of cyclics is unavoidable, they can be removed from the final polymer by vacuum stripping or solvent extraction.[24]
-
-
Analytical Characterization:
-
Gel permeation chromatography (GPC) can be used to analyze the molecular weight distribution of your polymer and detect the presence of low molecular weight species.[8]
-
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the specific cyclic siloxanes present in your product.[25]
-
Data Summary: Factors Influencing Side Reactions
| Parameter | Effect on Side Reactions | Recommendations |
| Temperature | Higher temperatures can increase the rate of side reactions like alkene isomerization and backbiting.[11][14] | Optimize for the lowest effective curing temperature. |
| Catalyst Concentration | High concentrations can lead to uncontrolled, rapid reactions and potentially more side products. | Use the minimum effective catalyst concentration. |
| Solvent | The choice of solvent can influence catalyst activity and stability.[26] | Use a non-polar, anhydrous solvent for hydrosilylation. |
| Inhibitors | Can prevent premature curing and allow for better process control.[10] | Add an appropriate inhibitor for systems with short pot lives. |
| Reactant Purity | Impurities can act as catalyst poisons or initiate unwanted side reactions.[8] | Use high-purity monomers and crosslinkers. |
Experimental Protocol: Monitoring Hydrosilylation via FTIR Spectroscopy
This protocol outlines a method for in-line monitoring of the hydrosilylation reaction to ensure complete cure and detect potential issues early.[16]
Objective: To monitor the consumption of Si-H and vinyl functional groups during the polymerization of this compound.
Materials:
-
This compound
-
Hydride-functional siloxane crosslinker
-
Platinum catalyst
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe
-
Reaction vessel with temperature control
Procedure:
-
Baseline Spectrum: Record a baseline FTIR spectrum of the reaction mixture before adding the catalyst.
-
Initiate Reaction: Add the platinum catalyst to the reaction mixture and start data acquisition.
-
Monitor Key Peaks: Track the intensity of the following characteristic absorption bands:
-
Si-H stretch: ~2160 cm⁻¹
-
C=C stretch (vinyl): ~1600 cm⁻¹
-
Si-O-Si stretch: ~1000-1100 cm⁻¹ (can be used as an internal reference)
-
-
Determine End of Reaction: The reaction is considered complete when the Si-H and vinyl C=C peaks have disappeared or their intensities have plateaued.
-
Data Analysis: Plot the peak intensities as a function of time to determine the reaction kinetics. Any significant residual peaks for the reactants may indicate an incomplete cure or the presence of inhibitors.
Visualizing the Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in this compound polymerization.
Caption: A systematic approach to troubleshooting polymerization problems.
This technical support guide provides a starting point for addressing common challenges in the polymerization of this compound. By understanding the underlying chemistry of potential side reactions and employing a systematic troubleshooting approach, you can achieve greater control over your polymer synthesis and obtain materials with the desired properties for your specific application.
References
- 1. Silicones [essentialchemicalindustry.org]
- 2. The Science Behind Silicone Monomers: From Synthesis to Application [cfsilicones.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. gelest.com [gelest.com]
- 7. download.polympart.ir [download.polympart.ir]
- 8. cdn.thomasnet.com [cdn.thomasnet.com]
- 9. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 10. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. silicones.eu [silicones.eu]
- 26. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
Purification techniques for 1,3-Divinyltetramethyldisiloxane after synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,3-Divinyltetramethyldisiloxane following its synthesis. It offers practical, field-proven insights and troubleshooting guidance to address common challenges encountered during the purification process.
I. Understanding the Chemistry: Synthesis and Impurity Profile
This compound is commonly synthesized via the controlled hydrolysis of vinyldimethylchlorosilane. This reaction, while straightforward in principle, can lead to a variety of impurities that must be removed to obtain a high-purity product suitable for downstream applications.
The primary impurities encountered include:
-
Unreacted Vinyldimethylchlorosilane: Due to incomplete hydrolysis.
-
Higher Molecular Weight Siloxanes: Formed through undesired side reactions and polymerization.
-
Residual Hydrochloric Acid (HCl): A byproduct of the hydrolysis reaction.
-
Water: From the hydrolysis step.
The presence of these impurities can significantly impact the performance of this compound in subsequent applications, such as polymer synthesis or as a cross-linking agent. Therefore, effective purification is a critical step.
II. Purification Strategies: A Comparative Overview
Two primary techniques are employed for the purification of this compound: Fractional Distillation and Flash Column Chromatography . The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable to large quantities, effective for removing volatile and non-volatile impurities. | Can be time-consuming, may not effectively separate impurities with close boiling points. | Large-scale purification, removal of impurities with significantly different boiling points. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related compounds, faster than traditional column chromatography. | Less scalable than distillation, requires solvent usage and disposal. | Small to medium-scale purification, removal of impurities with similar boiling points, achieving very high purity. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Fractional Distillation
Q1: My distillation is very slow, and I'm not getting good separation between fractions. What's wrong?
A1: This is a common issue that can be attributed to several factors:
-
Insufficient Heating: Ensure the heating mantle is providing adequate and even heat to the distillation flask. The temperature should be high enough to overcome the heat loss in the column and achieve a steady boil.
-
Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient necessary for efficient separation. Wrap the column with glass wool or aluminum foil to minimize heat loss.
-
Flooding: Excessive heating can lead to "flooding," where the vapor flow is too high, preventing the liquid from returning down the column. If you observe a continuous stream of liquid running down the column, reduce the heating.[1][2]
-
Incorrect Column Packing: If using a packed column, ensure the packing material provides a large surface area for vapor-liquid equilibrium. Channeled or loose packing will reduce the number of theoretical plates and lead to poor separation.
Q2: The temperature at the distillation head is fluctuating, and my fractions are not pure.
A2: Temperature fluctuations indicate an unstable distillation, likely due to:
-
Inconsistent Heating: Use a voltage controller for the heating mantle to ensure a steady and consistent heat input.
-
Bumping: The liquid in the distillation flask may be "bumping" or boiling unevenly. Add boiling chips or a magnetic stir bar to promote smooth boiling.
-
Draughts: Perform the distillation in a fume hood with the sash lowered to protect it from air currents that can cause temperature fluctuations.
Q3: I see some solid material forming in my distillation flask as the distillation progresses. What is it and what should I do?
A3: This is likely due to the polymerization of vinyl-containing siloxanes, especially at elevated temperatures. To mitigate this:
-
Use Reduced Pressure: Performing the distillation under vacuum will lower the boiling point of this compound (Boiling Point: 139-140 °C at atmospheric pressure) and reduce the risk of thermal polymerization.[3]
-
Add a Polymerization Inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the distillation flask to prevent polymerization.
Flash Column Chromatography
Q4: I'm having trouble separating my product from a closely related impurity on the silica gel column.
A4: Optimizing your mobile phase (eluent) is key to achieving good separation:
-
Solvent System Selection: For non-polar compounds like this compound, a non-polar solvent system is appropriate. Start with a low polarity eluent, such as pure hexanes, and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 99:1 or 98:2 mixture of hexanes:ethyl acetate.[4][5][6]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. This will help to elute the more strongly retained impurities after your product has been collected.[7]
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system should give your product an Rf value of approximately 0.2-0.3 for good separation.[7]
Q5: My product is streaking on the chromatography column, leading to broad fractions and poor separation.
A5: Streaking, or "tailing," can be caused by several factors:
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can interact with certain compounds. If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent.
-
Sample Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (by weight).
-
Insoluble Impurities: If your crude product contains insoluble material, it can clog the top of the column and cause streaking. Pre-filter your sample before loading it onto the column.
Q6: How do I remove residual acid from my crude this compound before purification?
A6: It is crucial to neutralize and remove any residual HCl before purification, as it can catalyze unwanted side reactions.
-
Aqueous Wash: After the synthesis, the crude product can be washed with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), in a separatory funnel. This will neutralize the HCl.
-
Brine Wash: Following the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before proceeding to distillation or chromatography.
IV. Step-by-Step Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
dot
Caption: Fractional Distillation Workflow
-
Neutralization and Drying:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a well-insulated fractionating column.
-
Use a vacuum adapter and connect the system to a vacuum pump with a cold trap.
-
-
Distillation Process:
-
Transfer the dried crude product to the distillation flask and add a magnetic stir bar.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head and collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities.
-
-
Analysis:
Protocol 2: Flash Column Chromatography
dot
Caption: Flash Chromatography Workflow
-
Preparation:
-
Determine the optimal eluent system by performing TLC analysis of the crude product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 99:1).
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure to the top of the column.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
V. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining the purity of this compound and identifying any remaining impurities.[4][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect the presence of any impurities with distinct spectral signatures.
VI. References
-
Technical Support Center: Purification of Industrial-Grade Octamethylcyclotetrasiloxane (D4) - Benchchem. Available at: --INVALID-LINK--
-
Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis - Comptes Rendus de l'Académie des Sciences. Available at: --INVALID-LINK--
-
VINYLDIMETHYLCHLOROSILANE - Gelest. Available at: --INVALID-LINK--
-
This compound | C8H18OSi2 - PubChem. Available at: --INVALID-LINK--
-
This compound, min. 97% - Strem. Available at: --INVALID-LINK--
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry - Agilent. Available at: --INVALID-LINK--
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization - LECO. Available at: --INVALID-LINK--
-
A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS - ResearchGate. Available at: --INVALID-LINK--
-
1, 3-Divinyltetramethyldisiloxane, min 98% (GC), 100 ml - LabAlley. Available at: --INVALID-LINK--
-
How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. Available at: --INVALID-LINK--
-
Advanced distillation techniques and troubleshooting | Separation Processes Class Notes - Separation Processes. Available at: --INVALID-LINK--
-
Successful flash chromatography - Biotage. Available at: --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: --INVALID-LINK--
-
Vinyldimethylchlorosilane: A Deep Dive into its Role in Chemical Synthesis - Alfa Chemistry. Available at: --INVALID-LINK--
-
This compound - ResearchGate. Available at: --INVALID-LINK--
-
Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents. Available at: --INVALID-LINK--
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - AIDIC. Available at: --INVALID-LINK--
-
Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions - Benchchem. Available at: --INVALID-LINK--
-
DISTILLATION UNDER REDUCED PRESSURE.pptx - SlideShare. Available at: --INVALID-LINK--
-
This compound 97% - Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound - Chem-Impex. Available at: --INVALID-LINK--
-
Synthesis of poly(methylsilsesquioxane-co-dimethylsiloxane) liquids and deep-ultraviolet transparent elastic resins - OUCI. Available at: --INVALID-LINK--
-
Neutral Cleanup Procedure for 2,3,7,8-Tetrachlorodibenzo-p-dioxin Residues in Bovine Fat and Milk - ResearchGate. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Hydrolysis and Condensation of 3-Methacryloxypropyldimethylsilanol in Aqueous Solutions - Benchchem. Available at: --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. DISTILLATION UNDER REDUCED PRESSURE.pptx [slideshare.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Mastering Crosslinking Density with 1,3-Divinyltetramethyldisiloxane
Welcome to the technical support center for controlling crosslinking density using 1,3-Divinyltetramethyldisiloxane (DVTMDSO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging DVTMDSO for the precise tailoring of silicone elastomer properties. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and innovate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and function of this compound in creating crosslinked silicone networks.
Q1: What is the primary function of this compound in silicone polymer synthesis?
A1: this compound is a crucial organosilicon compound that primarily serves as a crosslinking agent and a chain extender in the synthesis of silicone polymers, particularly polydimethylsiloxane (PDMS) elastomers.[1][2] Its key feature is the presence of two vinyl (-CH=CH2) functional groups attached to a disiloxane backbone.[1][3] These vinyl groups are highly reactive and participate in hydrosilylation reactions, which form a stable, three-dimensional network structure, transforming liquid silicone precursors into a solid, elastic material.[4][5][6][7]
Q2: How does the crosslinking reaction with this compound work?
A2: The crosslinking process is primarily achieved through a platinum-catalyzed addition reaction known as hydrosilylation.[8][9][10] In this reaction, the vinyl groups of DVTMDSO react with silicon-hydride (Si-H) groups present on a crosslinking agent (e.g., a polymethylhydrosiloxane).[6][7] A platinum catalyst, such as Karstedt's catalyst, facilitates the addition of the Si-H bond across the carbon-carbon double bond of the vinyl group.[8][9] This forms strong silicon-carbon (Si-C) covalent bonds, linking the polymer chains together and creating the crosslinked network.[5] The overall process is highly efficient and does not produce byproducts, making it a preferred method for creating high-purity silicone elastomers.[7]
Q3: What is "crosslinking density" and why is it important?
A3: Crosslinking density refers to the number of crosslinks per unit volume within a polymer network.[11] It is a critical structural parameter that dictates the macroscopic properties of the final silicone elastomer.[12][13] By controlling the crosslinking density, you can tailor the material's mechanical and physical characteristics.
| Property | Effect of Increasing Crosslinking Density |
| Hardness (Shore A) | Increases |
| Tensile Strength | Increases |
| Elongation at Break | Decreases |
| Swelling in Solvent | Decreases |
| Permeability | Decreases |
Table 1: The influence of crosslinking density on the key physical properties of silicone elastomers.
Therefore, precise control over crosslinking density is essential for applications ranging from soft tissue implants to durable, flexible seals in medical devices.[1][7]
Q4: How can I control the crosslinking density when using this compound?
A4: The crosslinking density can be systematically controlled by adjusting several key parameters:
-
Ratio of Vinyl to Hydride Groups: The stoichiometry between the vinyl groups (from DVTMDSO and vinyl-terminated polymers) and the Si-H groups of the crosslinker is the most direct way to control crosslinking density.[7] An excess of either component can lead to incomplete crosslinking and altered mechanical properties.[7]
-
Concentration of this compound: Increasing the concentration of DVTMDSO, while maintaining the appropriate stoichiometric ratio with the hydride crosslinker, will generally increase the crosslinking density.
-
Molecular Weight of Polymers: Using lower molecular weight vinyl-terminated silicone polymers will result in a higher crosslinking density for a given ratio of crosslinker.[14]
-
Catalyst Concentration: The concentration of the platinum catalyst influences the rate of the curing reaction but not the final crosslinking density, assuming the reaction goes to completion.[15]
-
Curing Temperature and Time: Higher temperatures accelerate the curing process.[16] It is crucial to ensure the curing time is sufficient for the reaction to proceed to completion to achieve the desired crosslinking density.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of silicone elastomers using this compound.
Issue 1: Incomplete or Slow Curing
-
Symptoms: The elastomer remains tacky, soft, or liquid after the recommended curing time. Hardness is significantly lower than expected.[17][18]
-
Probable Causes & Solutions:
-
Incorrect Stoichiometry: An imbalanced ratio of vinyl to hydride groups is a common cause of incomplete curing.[7]
-
Solution: Carefully recalculate and precisely measure the amounts of the vinyl-containing components (including DVTMDSO) and the hydride crosslinker. A 1:1 molar ratio of vinyl to hydride groups is often a good starting point.[7]
-
-
Catalyst Inhibition: The platinum catalyst is highly susceptible to inhibition by certain chemical compounds, which can prevent or slow down the curing process.
-
Common Inhibitors: Sulfur compounds, amines, tin compounds, peroxides, and some chlorinated solvents can poison the catalyst.[18][19]
-
Solution: Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents. Avoid contact with materials that may contain inhibitors, such as latex gloves (use nitrile instead).
-
-
Insufficient Curing Temperature: The curing reaction may be too slow at ambient temperature.
-
Solution: Increase the curing temperature according to the manufacturer's specifications for the catalyst and polymer system. A typical cure schedule might be 1-2 hours at 80-150°C.[20]
-
-
Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution: Verify the catalyst concentration is within the recommended range (typically in the parts-per-million range).
-
-
Issue 2: Bubbles in the Cured Elastomer
-
Symptoms: The final elastomer contains visible air bubbles, which can compromise its mechanical and optical properties.[17]
-
Probable Causes & Solutions:
-
Air Entrapment During Mixing: Vigorous mixing can introduce air into the viscous polymer solution.[17]
-
Solution: Mix the components slowly and deliberately. After mixing, degas the solution under vacuum until all bubbles are removed before pouring it into the mold.
-
-
Moisture Contamination: The reaction of Si-H groups with water can produce hydrogen gas, leading to bubbles.
-
Solution: Ensure all reagents and equipment are dry. Store hygroscopic materials in a desiccator.
-
-
Issue 3: Inconsistent Mechanical Properties Between Batches
-
Symptoms: Different batches of the elastomer, prepared using the same protocol, exhibit significant variations in hardness, tensile strength, or elasticity.
-
Probable Causes & Solutions:
-
Variability in Reagent Purity: The purity of DVTMDSO, polymers, and crosslinkers can vary between lots.
-
Solution: Use reagents from the same lot for a series of experiments. If a new lot is introduced, perform a small-scale validation experiment to ensure consistency.
-
-
Inaccurate Dispensing of Components: Small errors in the measurement of components, especially the crosslinker and catalyst, can lead to significant changes in crosslinking density.
-
Solution: Use calibrated analytical balances and positive displacement pipettes for accurate measurements.
-
-
Temperature Fluctuations During Curing: Inconsistent curing temperatures can affect the final network structure.
-
Solution: Use a calibrated oven with uniform temperature distribution. Monitor and record the curing temperature for each batch.
-
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a PDMS Elastomer with a Target Hardness
This protocol describes a general method for preparing a PDMS elastomer and adjusting the crosslinking density to achieve a desired hardness.
-
Component Preparation:
-
In a clean, dry container, combine a vinyl-terminated PDMS base polymer and a calculated amount of this compound. The amount of DVTMDSO will depend on the desired crosslinking density.
-
In a separate container, weigh the required amount of a polymethylhydrosiloxane crosslinker.
-
-
Mixing:
-
Add the crosslinker to the vinyl-containing polymer mixture.
-
Mix thoroughly but gently for 5-10 minutes until the mixture is homogeneous.
-
-
Catalysis and Degassing:
-
Add the platinum catalyst (e.g., Karstedt's catalyst, typically 5-10 ppm Pt) to the mixture and stir for 1-2 minutes.
-
Place the mixture in a vacuum chamber and degas until all visible bubbles have been removed.
-
-
Curing:
-
Pour the degassed mixture into a clean mold.
-
Cure in an oven at a specified temperature (e.g., 100°C) for a sufficient time (e.g., 2 hours) to ensure complete reaction.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step at a higher temperature (e.g., 150°C for 4 hours) can help to remove any residual volatile compounds and ensure the stability of the mechanical properties.
-
Protocol 2: Characterization of Crosslinking Density by Swelling Experiments
The crosslinking density can be estimated using the Flory-Rehner equation based on the swelling behavior of the elastomer in a suitable solvent (e.g., toluene).[21][22][23]
-
Sample Preparation:
-
Cut a small, precisely weighed sample of the cured elastomer (m_dry).
-
-
Swelling:
-
Immerse the sample in an excess of toluene in a sealed container at room temperature for 72 hours to reach swelling equilibrium.[22]
-
-
Measurement:
-
Remove the swollen sample from the solvent, quickly blot the surface to remove excess toluene, and weigh it immediately (m_swollen).
-
-
Calculation:
-
The volume fraction of the polymer in the swollen gel (v) can be calculated. This value is then used in the Flory-Rehner equation to determine the average molecular weight between crosslinks (Mc), which is inversely proportional to the crosslinking density.
-
Section 4: Visualizing the Process
Hydrosilylation Reaction Mechanism
The core of forming the elastomer network is the platinum-catalyzed hydrosilylation reaction. The widely accepted Chalk-Harrod mechanism outlines this process.[8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Vinyl Silicone Oil and Its Versatile Applications [osisilicones.com]
- 4. Why add vinyl silicone resins to silicone rubber? | XJY SILICONES® [xjysilicone.com]
- 5. What is Vinyl Silicone Fluid for silicone rubber? [minmetals-easts.com]
- 6. deepseasilicone.com [deepseasilicone.com]
- 7. youtube.com [youtube.com]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 10. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
- 11. Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Factors Affecting the Curing of Silicone Sealants: You Must Know [tengyusealant.com]
- 17. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 18. Liquid Silicone Rubber Molding Troubleshooting - Junlevn [junlevn.com]
- 19. dow.com [dow.com]
- 20. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Poisoning in 1,3-Divinyltetramethyldisiloxane Hydrosilylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Divinyltetramethyldisiloxane. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of catalyst poisoning in platinum-catalyzed hydrosilylation reactions. Our goal is to equip you with the expertise to diagnose, prevent, and resolve common challenges encountered during your experiments, ensuring the integrity and success of your work.
I. Understanding the Challenge: Catalyst Poisoning in Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of silicone chemistry. For reactions involving this compound, the most common and efficient catalyst is the Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, widely known as Karstedt's catalyst.[1][2] This catalyst facilitates the formation of a stable Si-C bond, which is fundamental to creating silicone polymers.
However, the high activity of Karstedt's catalyst also makes it susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[3] Poisoning occurs when impurities in the reactants or the reaction environment bind strongly to the platinum active sites, rendering the catalyst inactive.[4] The most common symptom of catalyst poisoning in these systems is incomplete or failed curing of the silicone product.[3][5]
This guide will walk you through the common causes of catalyst poisoning and provide actionable protocols to mitigate these risks.
II. Frequently Asked Questions (FAQs)
Q1: My hydrosilylation reaction with this compound is not curing or is only partially cured. What is the likely cause?
A1: The most probable cause of incomplete or failed curing is the poisoning of your platinum catalyst.[3][5] This happens when trace amounts of certain chemical compounds, present as impurities in your reactants or introduced from the experimental setup, deactivate the catalyst's active sites. The result is a reaction that slows dramatically or stops altogether, leaving the silicone in a liquid or gummy state.[6][7]
Q2: What are the most common substances that poison Karstedt's catalyst?
A2: A wide range of compounds can act as poisons. It is crucial to be aware of these and ensure your reaction environment is free from them. The primary culprits include:
-
Sulfur Compounds: Thiols (mercaptans), sulfides, and materials cured with sulfur (e.g., some types of rubber and latex gloves) are potent poisons.[3][5][8]
-
Nitrogen Compounds: Amines, amides, and nitriles can inhibit or poison the catalyst.[5]
-
Phosphorus Compounds: Phosphines and phosphites are known to be strong inhibitors.
-
Tin Compounds (Organotins): Residual organotin catalysts from other silicone curing systems (condensation cure) are a common source of poisoning.[3][5]
-
Other Metals and Heavy Elements: Compounds containing arsenic, selenium, tellurium, bismuth, and zinc can also deactivate the catalyst.
Q3: How do I differentiate between a catalyst "poison" and a catalyst "inhibitor"?
A3: This is a critical distinction.
-
A poison causes irreversible deactivation of the catalyst. The poisoning substance binds strongly to the platinum center, and the catalyst cannot be regenerated.[3][8]
-
An inhibitor , on the other hand, reversibly slows down the catalytic reaction. Inhibitors are often added intentionally to the formulation to increase the "pot life" or working time of the silicone mixture before it cures.[3] Common inhibitors include maleates, fumarates, and acetylenic alcohols.[9][10] The effect of the inhibitor is typically overcome by heating, which drives the inhibitor off the catalyst and allows the curing reaction to proceed.
Q4: Can the this compound itself be a source of catalyst poisons?
A4: Yes, while high-purity grades are available, commercial this compound can contain trace impurities from its manufacturing process. While specific impurity profiles are often proprietary, potential contaminants could include residual catalysts, byproducts, or compounds from storage containers. It is crucial to use a grade of siloxane appropriate for catalysis and, if in doubt, perform the purification steps outlined in the troubleshooting section.
III. Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
When faced with a failed or incomplete reaction, a systematic approach is key to identifying and resolving the source of catalyst poisoning.
Step 1: Initial Diagnosis and Observation
Before altering your protocol, carefully observe the symptoms of the failed reaction.
| Symptom | Potential Indication |
| Complete failure to cure | Severe catalyst poisoning from a potent source. |
| Gummy or sticky surface in contact with a specific material (e.g., a mold) | The material itself is leaching a poison.[6][7] |
| Slow or incomplete curing throughout the bulk material | Low-level contamination of one of the reactants or the reaction vessel. |
| Curing starts but then stops | A reaction byproduct may be poisoning the catalyst, or an inhibitor's effect is not being overcome (e.g., insufficient temperature). |
Step 2: The Troubleshooting Workflow
Follow this decision tree to systematically isolate the source of the problem.
Caption: Troubleshooting workflow for catalyst poisoning.
Step 3: Preventative and Corrective Protocols
The first line of defense is maintaining a clean experimental environment.
-
Glassware and Equipment:
-
Thoroughly clean all glassware with a suitable solvent, followed by a rinse with deionized water and acetone.
-
Oven-dry all glassware at >120°C for at least 4 hours to remove any volatile organic residues and moisture.
-
Avoid using wooden or sulfur-cured rubber spatulas for mixing. Use clean, stainless steel or PTFE equipment.
-
-
Personal Protective Equipment (PPE):
-
Crucially, do not use latex or sulfur-cured rubber gloves. These are a very common source of catalyst poisoning.[5]
-
Always use nitrile or vinyl gloves when handling reactants and catalysts.
-
-
Reaction Atmosphere:
-
While not always necessary, if persistent issues occur, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric contaminants from interfering.
-
If you suspect the siloxane monomer is contaminated, purification by vacuum distillation is an effective method to remove non-volatile impurities.
-
Setup:
-
Assemble a standard vacuum distillation apparatus using oven-dried glassware. A short-path distillation head is recommended to minimize losses.
-
Use a vacuum pump capable of reaching <1 mmHg and a cold trap to protect the pump.
-
The boiling point of this compound is 139°C at atmospheric pressure.[6] Under vacuum, the boiling point will be significantly lower. (Note: A precise boiling point/pressure curve should be consulted or determined empirically).
-
-
Procedure:
-
Place the this compound in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask in an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. Discard the initial and final fractions, which are more likely to contain volatile and non-volatile impurities, respectively.
-
Store the purified product in a clean, dry, inert-gas-filled container.
-
In some cases, adding a "scavenger" material can help remove poisons from the reaction mixture before the catalyst is added.
-
Activated Carbon:
-
Stirring the this compound with a small amount of activated carbon (e.g., 1-2% by weight) for several hours can adsorb some organic impurities.
-
The carbon must be thoroughly removed by filtration (e.g., through a celite plug) before use, as the carbon particles themselves can interfere with the reaction.
-
-
Molecular Sieves:
-
While primarily used for removing moisture, activated molecular sieves (3A or 4A) can also adsorb some polar impurities.
-
Add freshly activated sieves to the siloxane and allow them to sit for 12-24 hours before decanting or filtering the liquid.
-
IV. Advanced Considerations
Selection of Poison-Resistant Catalysts
If working with substrates known to contain poisons is unavoidable, consider alternative catalysts. Research has shown that certain rhodium-based catalysts or modified platinum catalysts, such as platinum-alkyne complexes, can exhibit greater resistance to common poisons like sulfur compounds.[1]
The Role of Catalyst Loading
The concentration of the platinum catalyst is typically very low, often in the range of 5-50 parts per million (ppm).[9] While it may be tempting to increase the catalyst concentration to overcome suspected poisoning, this is often not a robust solution and can be cost-prohibitive. It is always better to identify and eliminate the source of the poison.
V. Summary of Key Preventative Measures
| Measure | Rationale |
| Use High-Purity Reactants | Minimizes the introduction of inherent poisons. |
| Maintain a Clean Workspace | Prevents environmental contamination. |
| Use Nitrile or Vinyl Gloves | Avoids sulfur contamination from latex gloves.[5] |
| Ensure Glassware is Scrupulously Clean and Dry | Removes organic residues and water. |
| Perform a Small-Scale Test Cure | A quick and effective way to check for potential poisoning from new materials or surfaces before committing a large batch.[7] |
By understanding the mechanisms of catalyst poisoning and implementing these rigorous troubleshooting and preventative strategies, you can significantly improve the reliability and reproducibility of your this compound reactions.
VI. References
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from --INVALID-LINK--
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from --INVALID-LINK--
-
SiliconeTop.com. (2023, February 23). Explanation of Platinum Catalyst Poisoning Phenomenon. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, January 27). Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane. Retrieved from --INVALID-LINK--
-
US Tech Online. (n.d.). Troubleshooting: Platinum Catalyzed Silicones. Retrieved from --INVALID-LINK--
-
GOOD GI. (2024, August 28). Solving the Problem of Catalyst Poisoning in Encapsulants. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Platinum Catalysts in Modern Silicone Manufacturing. Retrieved from --INVALID-LINK--
-
Kaur, B., Raza, R., Stashick, M. J., & Branda, N. R. (2019). Using light to control the inhibition of Karstedt's catalyst. Chemical Communications, 55(27), 3959-3962. --INVALID-LINK--
-
Anysil Silicone. (2025, January 3). What is platinum catalyst poisoning phenomenon. Retrieved from --INVALID-LINK--
-
GA Lindberg. (2025, April 16). Why your silicone is not curing: Inhibition and poisoning of silicones. Retrieved from --INVALID-LINK--
-
Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. (2025, August 10). ResearchGate. Retrieved from --INVALID-LINK--
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. --INVALID-LINK--
-
U.S. Patent No. US20150259365A1. (2015). Preparation method of vinyl-terminated siloxane. Google Patents. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
Polytek Development Corp. (n.d.). Tek-Tip: Perform Platinum Silicone Test Cures. Retrieved from --INVALID-LINK--
References
- 1. Karstedt catalysts | Johnson Matthey [matthey.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US20150259365A1 - Preparation method of vinyl-terminated siloxane - Google Patents [patents.google.com]
- 4. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1,3-二乙烯基四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]
- 9. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 10. Chemistry - Distillation - Silicones Europe [silicones.eu]
Technical Support Center: Mastering Viscosity in 1,3-Divinyltetramethyldisiloxane Polymer Systems
Welcome to the technical support center dedicated to addressing viscosity-related challenges in your work with 1,3-Divinyltetramethyldisiloxane-based polymers. As researchers, scientists, and drug development professionals, precise control over polymer viscosity is paramount for processability, performance, and the ultimate success of your applications, from advanced elastomers to sophisticated drug delivery systems.[1][2] This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying principles governing the rheological behavior of these versatile silicone polymers.
Section 1: Understanding the Fundamentals of Viscosity in Vinyl Silicone Polymers
Before delving into troubleshooting, it is crucial to grasp the key factors that dictate the viscosity of your this compound-based polymer system. Viscosity, in essence, is a measure of a fluid's resistance to flow and is intrinsically linked to the polymer's molecular architecture and its interaction with other components in your formulation.
Key Factors Influencing Viscosity:
-
Molecular Weight and Structure: The viscosity of a polymer is directly related to its molecular weight.[3] Longer polymer chains lead to increased entanglement, resulting in higher viscosity.[3] The structure of the polymer also plays a significant role; linear polymers tend to have lower viscosity compared to branched polymers of the same molecular weight due to reduced intermolecular friction.[4]
-
Cross-linking Density: During the curing process (hydrosilylation), a three-dimensional network is formed.[1] The density of these cross-links significantly impacts the material's properties. A higher cross-linking density generally leads to a stiffer material and a more rapid increase in viscosity during curing.[1]
-
Fillers and Additives: The type and concentration of fillers can dramatically alter the viscosity of your formulation. Reinforcing fillers like fumed silica, while enhancing mechanical properties, can significantly increase viscosity.[4] Conversely, plasticizers or diluents such as dimethyl silicone oil can be used to reduce viscosity.[4][5]
-
Temperature: The viscosity of silicone polymers is inversely proportional to temperature.[6] As temperature increases, the kinetic energy of the polymer chains also increases, leading to greater intermolecular distance and reduced flow resistance.[6] However, in a reactive system, elevated temperatures will also accelerate the curing reaction, leading to a viscosity increase over time.[3][7]
-
Catalyst and Inhibitor Concentration: The platinum catalyst is essential for the hydrosilylation reaction between the vinyl groups of the this compound and the Si-H groups of the cross-linker.[8][9] The catalyst concentration directly influences the curing rate and thus the rate of viscosity increase. Inhibitors are often added to control the reaction rate at room temperature, providing a sufficient "pot life" or working time before the viscosity becomes too high for processing.[10]
Section 2: Troubleshooting Common Viscosity Issues
This section is designed in a question-and-answer format to directly address the most common viscosity-related problems encountered during experiments with this compound-based polymers.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: My initial mixture has a much higher viscosity than expected, making it difficult to handle and process.
-
Q1: Why is the initial viscosity of my polymer blend so high?
This issue often stems from the properties of the base polymer, the formulation components, or improper mixing.
-
Underlying Causes:
-
High Molecular Weight Base Polymer: You may be using a vinyl silicone oil with a higher molecular weight than intended for your application.[3]
-
Excessive Filler Content: High loadings of reinforcing fillers, especially fumed silica, are a common cause of high initial viscosity.[4]
-
Inadequate Dispersion of Fillers: Poorly dispersed filler particles can agglomerate, leading to an effective increase in particle size and a corresponding rise in viscosity.
-
Premature Catalytic Activity: If the catalyst is not properly inhibited, or if the storage conditions are inadequate, some degree of cross-linking may have already occurred, increasing the baseline viscosity.
-
-
-
Troubleshooting Protocol:
-
Verify Raw Materials: Double-check the certificate of analysis for your this compound and other silicone polymers to confirm their specified viscosity and molecular weight.
-
Optimize Filler Loading: If using fillers, systematically reduce the concentration to determine the optimal balance between desired mechanical properties and processable viscosity.
-
Improve Mixing Technique: Employ high-shear mixing to ensure uniform dispersion of all components.[11] For highly viscous materials, a dual asymmetric centrifuge mixer can be effective.[11]
-
Incorporate a Reactive Diluent: Consider adding a low-viscosity vinyl silicone oil or a non-reactive silicone fluid (plasticizer) to reduce the overall viscosity.[5][12] Be mindful that adding a non-reactive fluid may impact the final properties of the cured elastomer.
-
Check for Premature Curing: If you suspect premature curing, prepare a small batch without the catalyst to measure the baseline viscosity of the other components.
-
Issue 2: The viscosity of my polymer system is increasing too rapidly, leading to a short working time (pot life).
-
Q2: What causes the pot life of my silicone formulation to be too short?
A rapid increase in viscosity is almost always due to an accelerated curing reaction.
-
Underlying Causes:
-
High Catalyst Concentration: An excess of platinum catalyst will significantly speed up the hydrosilylation reaction.
-
Insufficient Inhibitor: The inhibitor concentration may be too low to effectively retard the catalyst at room temperature.
-
Elevated Ambient Temperature: Higher processing temperatures will accelerate the cure rate.[7] Remember that for every 10°C increase, the curing rate can roughly double.[7]
-
Reactive Impurities: Certain impurities in your reagents can interact with the catalyst and affect its activity.
-
-
-
Troubleshooting Protocol:
-
Adjust Catalyst/Inhibitor Ratio: The most direct way to control the pot life is by modifying the catalyst and inhibitor concentrations. A step-wise reduction in catalyst or a slight increase in inhibitor can extend the working time.
-
Control the Temperature: Whenever possible, work in a temperature-controlled environment. If your process generates heat (e.g., during high-shear mixing), consider using a jacketed mixing vessel to dissipate it.
-
Perform a Catalyst Activity Check: If you suspect your catalyst is overly active, you can perform a simple test by mixing a small, controlled batch and monitoring the time to gelation. Compare this with the manufacturer's specifications.
-
Issue 3: My polymer is not reaching the expected viscosity after curing, resulting in a soft or tacky final product.
-
Q3: Why is my cured polymer not achieving the desired hardness and exhibiting low viscosity?
This problem points to incomplete or inefficient cross-linking.
-
Underlying Causes:
-
Incorrect Stoichiometry: An imbalanced ratio of vinyl groups (from the this compound-based polymer) to Si-H groups (from the cross-linker) will result in an incomplete reaction, leaving unreacted functional groups and a poorly formed network.[1]
-
Catalyst Inhibition/Poisoning: Certain chemical compounds can "poison" the platinum catalyst, rendering it inactive. Common culprits include sulfur, tin, and amine compounds.
-
Low Curing Temperature or Insufficient Time: The curing process may not have been carried out at a high enough temperature or for a sufficient duration to achieve full cross-linking.
-
Degradation of Cross-linker: The hydride groups on the cross-linker can be prone to hydrolysis in the presence of moisture, reducing their reactivity.[11]
-
-
-
Troubleshooting Protocol:
-
Verify Stoichiometric Ratio: Carefully recalculate the required amounts of the vinyl-functional polymer and the Si-H cross-linker based on their respective equivalent weights.
-
Identify and Eliminate Catalyst Poisons: Review all components of your formulation and the surfaces your material comes into contact with (e.g., spatulas, mixing containers) for potential sources of catalyst poisons.
-
Optimize Curing Conditions: Increase the curing temperature or extend the curing time according to the manufacturer's recommendations or your own experimental optimization. A post-curing step at a slightly elevated temperature can often improve the final properties.
-
Ensure Freshness of Reagents: Use fresh cross-linker, especially if it has been stored for an extended period or in a humid environment.
-
Section 3: Experimental Protocols and Data
To aid in your troubleshooting and formulation development, here are some key experimental protocols and representative data.
Protocol 1: Rheological Characterization of Viscosity Buildup
This protocol allows for the precise measurement of viscosity changes over time, providing valuable data on pot life and cure kinetics.
-
Sample Preparation: Prepare your complete formulation, ensuring all components are thoroughly mixed.
-
Instrument Setup: Use a rheometer with a parallel plate or cone-and-plate geometry. Set the temperature to your intended processing temperature.
-
Measurement: Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain. Monitor the complex viscosity (η*) as a function of time.
-
Data Analysis: The pot life can be defined as the time at which the viscosity reaches a certain critical value, or the gel point, where the storage modulus (G') surpasses the loss modulus (G'').
Table 1: Effect of Temperature on Viscosity
The following table illustrates the typical relationship between temperature and the viscosity of a vinyl-terminated polydimethylsiloxane.
| Temperature (°C) | Viscosity (mPa·s) |
| -25 | 1500 |
| 25 | 410 |
| 35 | ~250 |
Data is illustrative and based on trends observed in the literature.[6] Actual values will vary depending on the specific polymer.
Section 4: Visualizing Key Concepts
To further clarify the relationships between different factors influencing viscosity, the following diagrams are provided.
Caption: Key factors influencing the viscosity of this compound-based polymers.
Caption: A logical workflow for troubleshooting common viscosity issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. Viscosity of Silicone Rubber | SIMTEC [simtec-silicone.com]
- 4. anysiliconerubber.com [anysiliconerubber.com]
- 5. anysiliconerubber.com [anysiliconerubber.com]
- 6. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 12. deepseasilicone.com [deepseasilicone.com]
Technical Support Center: Enhancing the Shelf Life of 1,3-Divinyltetramethyldisiloxane-Containing Products
Welcome to the technical support center for 1,3-Divinyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the shelf life and experimental reproducibility of products containing this versatile molecule. Here, we address common challenges in a direct question-and-answer format, grounded in scientific principles and field-proven insights.
Section 1: Understanding the Stability of this compound
This compound, a key building block in silicone chemistry, is valued for its reactive vinyl groups that participate in hydrosilylation, polymerization, and other addition reactions.[1][2] However, these same reactive sites, along with the siloxane backbone, are susceptible to degradation, which can compromise the integrity of your starting materials and the outcomes of your experiments. Understanding the primary degradation pathways is the first step toward mitigating these issues.
Degradation Pathways Overview
The stability of this compound is primarily challenged by two mechanisms: hydrolysis of the siloxane bond and reactions involving the terminal vinyl groups.
Caption: Key degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in maximizing the shelf life of this compound.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Recommended storage temperatures are typically between 2°C and 8°C. While the material is stable at room temperature for shorter periods, prolonged exposure to elevated temperatures can accelerate degradation.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent both moisture-induced hydrolysis and oxidation of the vinyl groups.
-
Containers: Use clean, dry, and inert containers. High-density polyethylene (HDPE) and fluorinated HDPE containers are commonly used.[4][5] Avoid containers that may leach plasticizers or other contaminants.[6][7] For long-term storage or highly sensitive applications, amber glass containers with PTFE-lined caps are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and premature polymerization. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Container | Inert, Opaque (Amber Glass, Fluorinated HDPE) | Prevents contamination and light-induced reactions.[4][5] |
| Handling | Use dry, inert techniques (e.g., Schlenk line) | Minimizes introduction of moisture and air. |
FAQ 2: Can I use stabilizers with this compound?
Yes, the use of stabilizers can be beneficial, particularly for long-term storage or in formulations where the product is exposed to challenging conditions.
-
Antioxidants: For preventing oxidation of the vinyl groups, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) can be effective.[1][8] These compounds act as radical scavengers.
-
Considerations: When choosing a stabilizer, ensure it is compatible with your downstream application. For example, a stabilizer that inhibits a platinum-catalyzed hydrosilylation reaction would be unsuitable if that is the intended use of the this compound.
FAQ 3: What is the typical shelf life of this compound?
The shelf life can vary depending on the purity of the product and storage conditions. For high-purity material stored under ideal conditions (refrigerated, under inert gas), a shelf life of 12 months or longer can be expected.[9] However, it is always recommended to re-test the material if it has been stored for an extended period or if there are any signs of degradation.
Section 3: Troubleshooting Guide
Problem 1: I'm observing an unexpected increase in the viscosity of my this compound-containing product during storage.
An increase in viscosity is a common indicator of unintended polymerization or oligomerization.[10]
Potential Causes:
-
Thermal Stress: Exposure to elevated temperatures can initiate radical polymerization of the vinyl groups.
-
Contamination: Residual catalysts from the synthesis of this compound or other components in your formulation can promote polymerization.[11]
-
Photo-initiation: Exposure to UV light can also lead to polymerization.
-
Hydrolytic Condensation: While less likely to cause a dramatic viscosity increase on its own with the pure monomer, the presence of moisture can lead to the formation of silanol groups, which can then condense to form larger siloxane oligomers.
Troubleshooting Workflow:
Caption: Workflow for diagnosing viscosity increase.
Experimental Protocols:
-
Gel Permeation Chromatography (GPC): This is the most direct way to assess changes in molecular weight distribution. An increase in higher molecular weight species or a broadening of the main peak indicates oligomerization or polymerization.[9][12][13][14][15]
-
Protocol:
-
Prepare a dilute solution of your sample (e.g., 1-2 mg/mL) in a suitable solvent like toluene (THF is often unsuitable for siloxanes due to refractive index matching).[9][15]
-
Calibrate the GPC system with polystyrene standards.
-
Inject the sample and analyze the resulting chromatogram for shifts in retention time and changes in peak shape compared to a fresh or reference sample.
-
-
Problem 2: My reaction involving this compound is sluggish or fails to go to completion.
This often points to a loss of the reactive vinyl end groups.
Potential Causes:
-
Hydrolysis and Condensation: The presence of moisture can lead to the formation of non-reactive silanol-terminated species.
-
Oxidative Degradation: The vinyl groups can be susceptible to oxidation, forming various byproducts that are unreactive in hydrosilylation.
-
Premature Reaction: The material may have partially polymerized or reacted with other components in your formulation prior to the main reaction step.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low reactivity.
Experimental Protocols:
-
¹H NMR Spectroscopy: This technique can be used to quantify the vinyl groups. The vinyl protons of this compound typically appear as a multiplet between 5.7 and 6.2 ppm.[16] The integral of this region relative to the methyl protons (around 0.1-0.2 ppm) can be used to determine the purity and extent of degradation.
-
FTIR Spectroscopy: The presence of vinyl groups can be confirmed by characteristic peaks, such as the C=C stretch around 1600 cm⁻¹. A decrease in the intensity of this peak over time indicates degradation. The formation of silanol groups (Si-OH) due to hydrolysis can be observed as a broad peak in the 3200-3700 cm⁻¹ region.[17][18]
-
Karl Fischer Titration: This is the gold standard for accurately measuring water content in organic solvents and materials.[10][12][13][14][15] It is essential for ensuring that all components of your reaction are sufficiently dry.
Problem 3: I am observing gel formation in my formulation containing this compound.
Gel formation is an advanced stage of polymerization and indicates a significant loss of shelf life.[16][19][20]
Potential Causes:
-
All the causes listed for viscosity increase, but at a more advanced stage.
-
Incompatible additives: Certain additives or impurities can drastically accelerate polymerization.
-
High concentrations: At higher concentrations, the likelihood of intermolecular reactions leading to cross-linking and gelation increases.
Preventative Measures:
-
Strict Storage and Handling: Adherence to the ideal storage and handling conditions outlined in FAQ 1 is paramount.
-
Use of Inhibitors: In formulations where this compound is part of a pre-mixed system that is not intended to react immediately, the use of an inhibitor is often necessary. The choice of inhibitor will depend on the curing or reaction mechanism to be employed later.
-
Quality Control of Raw Materials: Ensure that all components of your formulation are of high purity and free from contaminants that could initiate polymerization.
Analytical Confirmation:
-
Visual Inspection: The presence of insoluble gel particles is a clear indicator.
-
GPC: Will show a significant fraction of high molecular weight, cross-linked polymer that may even be difficult to dissolve for analysis.
Section 4: Advanced Analytical Protocols
For in-depth quality control and troubleshooting, the following analytical methods are recommended:
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities or degradation products, such as cyclic siloxanes, that may be present in your this compound.[2][20][21][22][23]
-
²⁹Si NMR Spectroscopy: This provides detailed information about the silicon environment. Changes in the chemical shifts can indicate the formation of different siloxane structures, such as linear oligomers or cyclic species.[12][24][25][26]
By understanding the underlying chemistry of this compound degradation and employing systematic troubleshooting and analytical verification, you can significantly improve the shelf life of your products and ensure the reliability and reproducibility of your experimental results.
References
- 1. Accelerated stability studes | PPT [slideshare.net]
- 2. gelest.com [gelest.com]
- 3. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. spraytm.com [spraytm.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. accelerated stability testing: Topics by Science.gov [science.gov]
- 8. doria.fi [doria.fi]
- 9. azom.com [azom.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US3165413A - Prevention of gel formation - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. researchgate.net [researchgate.net]
- 25. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 26. magritek.com [magritek.com]
Minimizing Residual Vinyl Groups in Polymers Made with 1,3-Divinyltetramethyldisiloxane: A Technical Support Guide
Welcome to the technical support center for the utilization of 1,3-Divinyltetramethyldisiloxane (DVS) in polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we address common challenges in minimizing residual vinyl groups, a critical factor for ensuring the safety, stability, and performance of the final polymeric materials.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high residual vinyl content in my DVS-based polymer?
High residual vinyl content typically stems from incomplete hydrosilylation reactions. This can be attributed to several factors including:
-
Suboptimal Catalyst Activity: The platinum catalyst may be poisoned or used at an insufficient concentration.[1]
-
Improper Stoichiometry: An imbalance in the molar ratio of Si-H to vinyl groups can leave unreacted vinyl groups.
-
Presence of Inhibitors: Certain compounds can slow down or completely halt the curing process.[1][2]
-
Inadequate Reaction Conditions: Temperature and reaction time play a crucial role in driving the reaction to completion.
Q2: How can I accurately quantify the residual vinyl content in my polymer?
Several analytical techniques can be employed for quantification:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is considered the gold standard for accurate determination of vinyl content.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid screening method for routine quality monitoring.[3][5]
-
Gas Chromatography (GC): Useful for detecting volatile and oligomeric species.[3][4]
-
Titration Methods: Chemical quantification techniques that can be used for production quality control.[3][6]
Q3: What are common inhibitors I should be aware of?
A variety of substances can inhibit platinum-catalyzed hydrosilylation. These include:
-
Sulfur-containing compounds
-
Amines and amides [2]
-
Organotin compounds [1]
-
Compounds containing arsenic, antimony, selenium, and tellurium [2]
-
Certain solvents or residual monomers [2]
It is crucial to ensure all glassware and reagents are free from these contaminants.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues related to high residual vinyl groups.
Guide 1: Incomplete Polymerization or Curing
Symptom: The polymer is tacky, soft, or fails to cure completely, indicating a high level of unreacted vinyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete curing.
Detailed Causality and Solutions:
-
Catalyst System: The platinum catalyst, often Karstedt's catalyst, is essential for the hydrosilylation reaction.[7][8] Low activity can be due to age, improper storage, or the presence of poisons.[1]
-
Solution: Increase the catalyst concentration in small increments. If this is ineffective, use a fresh batch of a highly active catalyst.[9] Ensure the catalyst is well-dispersed throughout the reaction mixture.
-
-
Stoichiometry: The molar ratio of silicon-hydride (Si-H) groups to vinyl (C=C) groups is critical. An excess of vinyl monomer will result in unreacted vinyl groups.
-
Solution: Carefully recalculate the required amounts of your Si-H crosslinker and DVS. Use precise weighing and dispensing techniques. A slight excess of the Si-H component can sometimes be beneficial to drive the reaction to completion.
-
-
Inhibitors: Inhibitors can be introduced through contaminated glassware, raw materials, or the surrounding environment.[1][2] They work by complexing with the platinum catalyst, rendering it inactive.[1]
-
Solution: Thoroughly clean all glassware with appropriate solvents and, if necessary, treat with a cleaning agent known to remove potential inhibitors. Use high-purity, inhibitor-free monomers and crosslinkers. If the source of inhibition is unknown, a screening of all components may be necessary.
-
-
Reaction Conditions: The rate of the hydrosilylation reaction is temperature-dependent.[10] Insufficient time or temperature will lead to an incomplete reaction.
-
Solution: Gradually increase the reaction temperature. Monitor the disappearance of the vinyl and Si-H peaks using in-line FTIR spectroscopy if available.[11] Extending the reaction time can also promote a more complete cure. Ensure efficient mixing to overcome any mass transfer limitations.
-
III. Experimental Protocols
Protocol 1: Quantification of Residual Vinyl Groups by ¹H NMR
This protocol provides a method for the accurate determination of residual vinyl groups in a polysiloxane sample.
Materials:
-
Polysiloxane sample
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
NMR tubes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 50-100 mg of the polysiloxane sample into a vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and vortex until the sample and internal standard are fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The vinyl protons of DVS typically appear in the range of 5.7-6.2 ppm.[12]
-
Integrate the peaks corresponding to the vinyl protons and the protons of the internal standard.
-
Calculate the concentration of residual vinyl groups based on the known concentration of the internal standard and the integral values.
Data Interpretation:
The ratio of the integral of the vinyl protons to the integral of the internal standard's protons allows for the calculation of the molar concentration of residual vinyl groups.
| Parameter | Description |
| I_vinyl | Integral of the vinyl proton signals |
| N_vinyl | Number of vinyl protons (3 for a terminal vinyl group) |
| I_std | Integral of the internal standard proton signals |
| N_std | Number of protons for the integrated signal of the standard |
| m_sample | Mass of the polysiloxane sample (g) |
| m_std | Mass of the internal standard (g) |
| MW_std | Molecular weight of the internal standard ( g/mol ) |
Calculation: Residual Vinyl (mmol/g) = (I_vinyl / N_vinyl) * ((m_std / MW_std) / I_std) * (1 / m_sample)
Protocol 2: Screening for Inhibitors
This protocol helps identify if a component of your reaction is inhibiting the platinum catalyst.
Materials:
-
Platinum catalyst solution
-
Vinyl-functional silicone polymer
-
Si-H functional crosslinker
-
Suspected inhibitor (e.g., a specific solvent, additive)
-
Small vials or a multi-well plate
-
Hot plate or oven
Procedure:
-
Prepare a control mixture by combining the vinyl-functional polymer, Si-H crosslinker, and platinum catalyst in a vial.
-
Prepare a test mixture by adding a small, known amount of the suspected inhibitor to the same formulation as the control.
-
Prepare additional test mixtures with varying concentrations of the suspected inhibitor if desired.
-
Place all vials on a hot plate or in an oven at the intended curing temperature.
-
Observe the curing process over time. Compare the curing rate and final state of the test mixtures to the control.
Interpreting the Results:
-
No Inhibition: The test mixture cures at the same rate and to the same extent as the control.
-
Inhibition: The test mixture shows a delayed onset of curing, a slower curing rate, or fails to cure completely compared to the control.[1] The degree of inhibition can be correlated with the concentration of the suspected inhibitor.
IV. Advanced Concepts and Best Practices
The Role of Moderators and Retarders
While inhibitors are generally undesirable, moderators or retarders can be intentionally added to control the working time (pot life) of the silicone system.[10] These compounds slow down the platinum catalyst without completely stopping it, allowing for more processing time before the material cures.[10]
Post-Curing to Minimize Residual Vinyl Groups
Even after the initial cure, some residual vinyl groups may remain. A post-curing step, typically at a slightly elevated temperature, can help to drive the reaction further to completion and reduce the level of extractables.
Impact of Polymer Architecture
The structure of the vinyl-functional polymer can influence the accessibility of the vinyl groups for reaction. For example, vinyl groups on long, flexible chains may be more accessible than those in more sterically hindered environments.
V. Mechanistic Insights
The core of this chemistry is the platinum-catalyzed hydrosilylation reaction, where a silicon-hydride bond adds across a carbon-carbon double bond.[13]
References
- 1. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 2. dow.com [dow.com]
- 3. silicorex.com [silicorex.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pstc.org [pstc.org]
- 6. CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Karstedt catalysts | Johnson Matthey [matthey.com]
- 9. nbinno.com [nbinno.com]
- 10. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 11. mdpi.com [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Hydrosilylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
1,3-Divinyltetramethyldisiloxane vs. other vinylsilanes in crosslinking efficiency
An In-Depth Guide to Crosslinking Efficiency: 1,3-Divinyltetramethyldisiloxane vs. Alternative Vinylsilanes A Senior Application Scientist's Perspective on Network Formation in Silicone Elastomers
For researchers and formulation scientists in advanced materials, the choice of a crosslinking agent is a critical decision point that dictates the ultimate performance of a silicone elastomer. The architecture of the polymer network, formed during curing, determines everything from mechanical strength and elongation to thermal stability and chemical resistance. This guide provides an in-depth comparison of this compound (DVTMDS), a cornerstone of silicone chemistry, with other common vinylsilanes, focusing on the nuances of their crosslinking efficiency. We will move beyond mere data sheets to explore the causal relationships between molecular structure, reaction kinetics, and final material properties, supported by validated experimental protocols.
The Chemistry of Network Formation: An Overview of Hydrosilylation
The vast majority of high-performance, two-component silicone elastomers, such as Liquid Silicone Rubber (LSR), are cured via a platinum-catalyzed addition reaction known as hydrosilylation.[1] This remarkably efficient and clean reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C).[2] The result is a stable ethyl-silane bridge (Si-CH₂-CH₂-Si) that links polymer chains together, forming a three-dimensional network.
The process is prized for its numerous advantages:
-
No Byproducts: Unlike condensation cure systems, it produces no volatile organic compounds (VOCs).[1]
-
High Speed: Curing can be rapidly accelerated with heat.
-
Deep Section Cure: The reaction is not limited by atmospheric moisture, allowing for uniform curing in thick cross-sections.
The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which outlines the catalytic cycle involving the platinum center.[3]
Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.
In this system, the vinylsilane is not merely a reactant but a fundamental building block of the final network. Its structure directly influences the topology and properties of the resulting elastomer.
The Contenders: A Molecular-Level Comparison
The efficiency and outcome of crosslinking are dictated by the chemical structure of the vinylsilane agent. Let's compare our primary subject, DVTMDS, with other classes of vinylsilanes.
-
This compound (DVTMDS): This molecule is a difunctional crosslinker, meaning it possesses two vinyl groups.[4] Its defining feature is the flexible siloxane (Si-O-Si) bond separating the two silicon atoms. This structure allows it to act as a chain extender, creating relatively long, flexible crosslinks.[5][6]
-
Vinyl-functionalized Polymers (e.g., Vinyl-terminated PDMS): These are the primary base polymers in the formulation. Their long polydimethylsiloxane (PDMS) chains provide the elastomeric properties, while the terminal vinyl groups serve as the primary reaction sites.
-
Trifunctional Vinylsilanes (e.g., Vinyltrimethoxysilane - VTMOS, Vinyltriethoxysilane - VTEOS): These smaller molecules have one vinyl group and three reactive alkoxy groups. While they are more commonly used for grafting onto polyolefins to create moisture-curable polymers (PEX), they can participate in silicone chemistry.[7][8] In that context, they act as network branching points rather than simple linkers.
Caption: Structural comparison of vinylsilane crosslinking agents.
The fundamental difference lies in functionality and architecture. DVTMDS connects two polymer chains with a flexible bridge, while a trifunctional silane can act as a junction for multiple chains, leading to a much denser and potentially more rigid network.
Experimental Comparison: Cure Kinetics and Network Properties
To objectively compare these molecules, we must turn to empirical data. The following sections describe a logical experimental workflow and present expected results based on established principles of polymer science. The data illustrates the performance trade-offs inherent in selecting a crosslinking agent.
Cure Kinetics Analysis
The rate of cure is a critical parameter for manufacturing, defining cycle times and processing windows. It is best measured using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR), which tracks the torque required to oscillate a die embedded in the curing rubber as a function of time.[9] The resulting curve provides key kinetic data.
Expected Outcome: DVTMDS, with its two highly accessible vinyl groups and role as a chain extender, is expected to participate readily in the hydrosilylation reaction.[10][11] In contrast, smaller, multi-functional silanes might exhibit different kinetics. While they can increase the "state of cure" (maximum torque), their cure rate may be influenced by steric factors and the complexity of the network being built.
| Parameter | Formulation A (DVTMDS) | Formulation B (VTMOS-type) | Rationale |
| ML (Min. Torque, dN·m) | Lower | Higher | Higher filler/crosslinker interaction in Formulation B may increase initial viscosity. |
| MH (Max. Torque, dN·m) | Moderate | High | VTMOS creates a denser, more rigid network, leading to higher final stiffness (torque).[12] |
| ts2 (Scorch Time, min) | 2.5 | 2.2 | Similar onset, highly dependent on catalyst/inhibitor package. |
| t90 (Optimal Cure Time, min) | 6.0 | 7.5 | Building a more complex, branched network with VTMOS may require more time to reach 90% completion. |
Table 1: Hypothetical comparative cure data from Moving Die Rheometer (MDR) analysis. Formulations are identical in base polymer, Si-H crosslinker, and catalyst level, differing only in the nature of the secondary vinylsilane.
Crosslink Density and Mechanical Properties
The crosslink density—the number of crosslinks per unit volume—is arguably the most important structural parameter of a thermoset elastomer. It can be determined experimentally using solvent swelling tests based on the Flory-Rehner theory.[13] A sample is swollen to equilibrium in a suitable solvent (like toluene), and the degree of swelling is used to calculate the average molecular weight between crosslinks (Mc), which is inversely related to crosslink density.[14][15]
Expected Outcome: The long, flexible nature of the DVTMDS crosslink results in a lower crosslink density compared to a network formed with a trifunctional silane like VTMOS. This structural difference translates directly into the material's mechanical behavior.
| Property | Standard | Formulation A (DVTMDS) | Formulation B (VTMOS-type) | Relationship to Structure |
| Crosslink Density (mol/cm³) | ASTM D2765 | Low-to-Moderate | High | VTMOS acts as a trifunctional node, significantly increasing network density. |
| Shore A Hardness | ASTM D2240 | 35 | 55 | Higher crosslink density restricts chain mobility, increasing hardness.[16] |
| Tensile Strength (MPa) | ASTM D412 | 7.5 | 9.0 | A denser network can better distribute stress, increasing ultimate strength.[16] |
| Elongation at Break (%) | ASTM D412 | 600% | 350% | The long, flexible DVTMDS crosslinks allow for greater chain extension before failure. |
| Tear Strength (Die B, kN/m) | ASTM D624 | 30 | 22 | High elongation and network flexibility from DVTMDS can help dissipate energy at the tip of a tear, improving tear resistance.[16] |
Table 2: Expected mechanical and physical properties based on the choice of vinylsilane crosslinker.
Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for comparing vinylsilane performance.
Caption: Workflow for comparative analysis of vinylsilane crosslinkers.
Protocol 1: Formulation and Compounding
Objective: To prepare two identical silicone base formulations, differing only in the type of vinylsilane crosslinking agent.
-
Base Formulation (per 100 parts by weight):
-
Vinyl-terminated PDMS (Viscosity 10,000 cP): 100 parts
-
Fumed Silica (surface-treated): 35 parts
-
Methylhydro-dimethylsiloxane copolymer (Si-H content 0.15%): Stoichiometric amount relative to total vinyl content.
-
Platinum Catalyst (Karstedt's catalyst): 10 ppm Pt.[1]
-
Inhibitor (e.g., 1-Ethynyl-1-cyclohexanol): As needed to achieve desired work life.
-
-
Variable Addition:
-
Formulation A: Add 1.5 parts this compound.
-
Formulation B: Add 1.5 parts Vinyltrimethoxysilane.
-
-
Compounding:
-
In a planetary centrifugal mixer (e.g., SpeedMixer), combine the PDMS and fumed silica. Mix at 2000 RPM for 3 minutes until the silica is fully incorporated.
-
Add the Si-H copolymer and the respective vinylsilane (DVTMDS or VTMOS). Mix for 1 minute at 1800 RPM.
-
Perform a final de-aeration cycle.
-
Just before testing, add the pre-weighed catalyst and inhibitor package and mix for 30 seconds at 1500 RPM.
-
Protocol 2: Cure Kinetics by Moving Die Rheometer (MDR)
Objective: To measure and compare the cure profiles of Formulation A and B.
-
Instrument Setup: Set the MDR test temperature to 150°C with an oscillation angle of ±0.5°.
-
Sample Loading: Immediately after final mixing, place approximately 5 grams of the uncured compound onto the lower die.
-
Test Execution: Close the chamber and start the test. Run for a minimum of 15 minutes or until the torque curve has reached a clear plateau (MH).
-
Data Analysis: From the resulting rheograph, determine ML, MH, ts2, and t90 for each formulation.
Protocol 3: Crosslink Density by Solvent Swelling (ASTM D2765)
Objective: To quantify and compare the network density of the cured elastomers.
-
Sample Preparation: Cure 2mm thick sheets of each formulation in a compression mold at 150°C for the t90 time determined by the MDR. Post-cure the sheets in an oven at 175°C for 4 hours to complete any residual reactions.
-
Initial Mass: Cut a small sample (approx. 0.2 g) from the cured sheet and record its initial mass (m₁).
-
Swelling: Place the sample in a sealed vial with an excess of toluene. Allow it to swell for 72 hours at room temperature to reach equilibrium.
-
Swollen Mass: Remove the sample from the toluene, quickly blot the surface to remove excess solvent, and immediately record its swollen mass (m₂).
-
Dry Mass: Dry the swollen sample in a vacuum oven at 60°C until a constant mass is achieved. Record this final dry mass (m₃).
-
Calculation: Use the Flory-Rehner equation with the appropriate polymer-solvent interaction parameter (χ for PDMS-toluene is ~0.46) to calculate the molecular weight between crosslinks (Mc) and the crosslink density.
Conclusion: Selecting the Right Tool for the Job
-
This compound (DVTMDS) is the superior choice for applications demanding high flexibility, high elongation, and excellent tear resistance . Its role as a difunctional chain extender with a flexible backbone creates a less dense, more forgiving network. This makes it ideal for soft seals, gaskets, medical tubing, and high-performance silicone RTVs.[5][6]
-
Trifunctional Vinylsilanes (e.g., VTMOS) , when used in addition-cure systems, are effective for creating materials where high hardness, high modulus, and a dense network are the primary requirements. The trade-off is typically a reduction in elongation and tear strength. Such properties might be desirable in applications like silicone resins, hard coatings, or as modifiers to increase the stiffness of softer formulations.
As Senior Application Scientists, our role is to understand these fundamental trade-offs. By leveraging the right analytical tools and a deep understanding of structure-property relationships, we can rationally design silicone elastomers that are precisely tailored to the complex demands of any application.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. specialchem.com [specialchem.com]
- 8. silicorex.com [silicorex.com]
- 9. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jordilabs.com [jordilabs.com]
- 15. Determination of effective crosslink density in silicone rubber | Semantic Scholar [semanticscholar.org]
- 16. mositesrubber.com [mositesrubber.com]
A Senior Application Scientist's Guide: Performance Comparison of 1,3-Divinyltetramethyldisiloxane Derivatives in Advanced Polymers
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in polymer and materials science. This document provides an in-depth performance comparison of polymers derived from 1,3-Divinyltetramethyldisiloxane, a cornerstone molecule in addition-cure silicone chemistry. We will move beyond fundamental principles to explore how strategic modifications to the polymer backbone—creating functional derivatives—can tailor material properties for specific high-performance applications. Our focus is on the causal relationships between chemical structure and macroscopic performance, supported by experimental data and standardized testing protocols.
Introduction: The Central Role of this compound
This compound, often abbreviated as M'M', is a pivotal organosilicon compound. Its structure, featuring a flexible siloxane (Si-O-Si) bond capped with two reactive vinyl (CH=CH₂) groups, makes it an essential crosslinking agent or chain terminator in the synthesis of silicone polymers.[1][2] The primary reaction mechanism is platinum-catalyzed hydrosilylation, where the vinyl groups on M'M' (or a vinyl-terminated polymer) react with silicon-hydride (Si-H) functional groups on a crosslinking polymer.[3] This addition reaction is highly efficient and forms stable ethylene bridges, creating a crosslinked network with no byproducts, which is critical for applications demanding high dimensional stability.[3]
The term "derivative" in this context refers to the broader polymer architecture in which the M'M' moiety is a key component. By copolymerizing vinyl-functional siloxanes with other substituted siloxane monomers, we can create a vast library of materials. The performance of the final cured elastomer is a direct consequence of the chemical nature of the polymer chains between the vinyl crosslinking sites.[4] This guide will compare three principal classes of these derivatives:
-
Polydimethylsiloxane (PDMS) Derivatives: The industry benchmark, where the polymer backbone consists of repeating dimethylsiloxane units. Performance is tuned by varying the chain length between vinyl groups, which directly alters crosslink density.
-
Poly(methylphenyl-co-dimethylsiloxane) Derivatives: Incorporating phenyl groups onto the siloxane backbone.
-
Poly(trifluoropropyl-co-dimethylsiloxane) Derivatives: Incorporating fluorine-containing side groups.
We will evaluate how these structural modifications impact mechanical strength, thermal stability, and optical properties.
Performance Comparison: Experimental Insights
The selection of a co-monomer is a critical decision driven by the desired end-use properties of the material. The following sections compare the performance of phenyl- and fluoro-functionalized siloxane elastomers against the traditional PDMS backbone.
Mechanical Performance
The mechanical integrity of an elastomer is paramount for applications involving seals, gaskets, and flexible electronics. Key metrics include tensile strength (the stress required to break the sample), ultimate elongation (how much it can stretch before breaking), and durometer hardness (resistance to indentation).[5][6]
The incorporation of phenyl-containing siloxane copolymers into a PDMS matrix has been shown to significantly enhance mechanical properties. Phenyl groups introduce rigid, bulky structures along the polymer backbone. These groups can form phenyl-rich microphases that act as reinforcing domains within the polymer network, effectively increasing the material's toughness.[7]
Conversely, adjusting the chain length of the vinyl-terminated PDMS precursor directly impacts the crosslink density. Shorter chains between vinyl end-groups lead to a higher crosslink density, resulting in a harder, more rigid material with lower elongation. Longer chains create a lower crosslink density, yielding a softer, more flexible elastomer.[8][9]
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Hardness (Shore A) | Key Structural Feature |
| PDMS Control Elastomer | ~4.0 - 5.0 | ~300 - 400 | ~7.0 | ~40 - 45 | Standard dimethylsiloxane backbone.[10] |
| PDMS / Phenyl-Siloxane Blend | > 5.0 | > 350 | > 10.0 | ~45 - 50 | Phenyl groups create reinforcing domains.[7] |
| PDMS (Shorter Chain / High X-link) | Higher | Lower | Higher | Higher | Increased crosslink density. |
| PDMS (Longer Chain / Low X-link) | Lower | Higher | Lower | Lower | Decreased crosslink density. |
| Fluorosilicone Elastomer (FSR) | 9 - 12 | 150 - 700 | 18 - 46 | Varies | Trifluoropropyl side groups.[3] |
Table 1: Comparative summary of mechanical properties. Values are representative and can vary significantly with formulation specifics like filler type and concentration.
Thermal Stability
The inherent strength of the siloxane bond (Si-O) provides all silicone elastomers with excellent thermal stability compared to carbon-based polymers.[4][11] However, for demanding aerospace, automotive, and industrial applications, this stability can be further enhanced. The primary degradation pathway for PDMS at high temperatures in an inert atmosphere is depolymerization, which produces volatile cyclic siloxanes.[12]
Introducing bulky side groups, such as phenyl rings, sterically hinders the chain mobility required for this depolymerization to occur.[13] This elevates the onset temperature of thermal degradation. Furthermore, in an oxidative environment, phenyl groups can act as radical quenchers, inhibiting the degradation of side chains.[12] Fluorosilicones are also known for their exceptional thermal resilience, maintaining properties over a wide working temperature range.[2]
| Polymer System | Decomposition Onset (TGA, °C in N₂) | Mechanism of Improvement |
| Crosslinked PDMS Elastomer | ~400 - 450 °C | Crosslinked structure suppresses depolymerization compared to linear PDMS.[12][14] |
| PDMS / Phenyl-Siloxane Copolymer | > 450 °C | Bulky phenyl groups sterically hinder chain depolymerization.[13] |
| Fluorosilicone Resin | > 450 °C | High-energy C-F bonds and stable backbone contribute to high thermal stability.[15] |
Table 2: Comparison of thermal stability as measured by Thermogravimetric Analysis (TGA). The onset of decomposition is a key indicator of thermal resilience.
Optical Properties: Refractive Index (RI)
For optical applications such as LED encapsulation, light guides, and high-performance lenses, the refractive index (RI) is a critical parameter. Standard PDMS has a relatively low refractive index of approximately 1.40-1.41.[16] For many applications, it is necessary to match the RI of the silicone to another material (like a semiconductor chip or another polymer) to minimize light scattering at the interface, thereby maximizing light output and clarity.
The RI of a polymer is directly related to its molecular structure. The incorporation of groups with high molar refractivity can significantly increase the polymer's RI. Phenyl groups, with their polarizable aromatic π-systems, are highly effective in this regard. By copolymerizing dimethylsiloxane with diphenylsiloxane or methylphenylsiloxane, the refractive index can be precisely tuned to values of 1.55 or higher.[7] Conversely, fluoroalkyl groups, such as the trifluoropropyl group, tend to lower the refractive index due to the low polarizability of the C-F bond.
| Polymer System | Typical Refractive Index (at 589 nm) | Controlling Structural Feature |
| Polydimethylsiloxane (PDMS) | 1.40 - 1.41 | Baseline siloxane backbone.[16] |
| Phenyl-Silicone Copolymer | 1.45 - 1.55+ | High molar refractivity of the aromatic phenyl group. |
| Fluorosilicone Polymer | < 1.40 | Low polarizability of C-F bonds.[2] |
Table 3: Comparison of refractive indices. The ability to tune the RI is crucial for optical device manufacturing.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are essential. The data presented in this guide is based on well-established ASTM International standards.
Overall Experimental Workflow
The process of creating and evaluating these materials follows a logical progression from synthesis to characterization. The choice of monomers and their ratios dictates the polymer structure, which in turn determines the final properties measured through standardized tests.
Caption: General workflow from monomer selection to final property characterization.
Protocol 1: Mechanical Property Testing
Objective: To quantify the tensile strength, elongation, and hardness of the cured elastomer.
Standards: ASTM D412 (Tensile Properties), ASTM D2240 (Durometer Hardness).[5][14][17]
Methodology:
-
Sample Preparation: Cured sheets of the silicone elastomer are prepared with a uniform thickness (typically 2 mm). Dumbbell-shaped specimens are die-cut from the sheets according to ASTM D412 Type C dimensions.[18]
-
Conditioning: Samples are conditioned for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity to ensure consistent results.[14]
-
Tensile Testing (ASTM D412):
-
The thickness and width of the specimen's narrow section are measured precisely.
-
The specimen is mounted into the grips of a universal testing machine (tensile tester).
-
The specimen is pulled apart at a constant rate of 500 mm/min until it ruptures.[18]
-
The force and extension are recorded throughout the test. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area. Ultimate elongation is the percentage change in length at the point of rupture.
-
-
Hardness Testing (ASTM D2240):
-
A Type A durometer is used for soft elastomers.[19]
-
The sample is placed on a flat, hard surface.
-
The durometer is pressed firmly onto the sample, ensuring the presser foot is parallel to the surface.
-
The hardness value is read from the dial within 1 second of firm contact.[20] Multiple readings are taken at different locations and averaged.
-
Causality: This protocol is designed to provide fundamental data on a material's robustness. Tensile testing simulates a one-time stretching event, crucial for applications like seals that experience installation stress. Hardness is a measure of a material's resistance to localized deformation and is often correlated with its abrasion resistance and "feel".
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the cured elastomer (typically 5-10 mg) is accurately weighed.[14]
-
Instrument Setup: The sample is placed in a high-purity alumina or platinum pan inside the TGA furnace.
-
Analysis:
-
The furnace is purged with an inert gas (typically nitrogen at 50-100 mL/min) to prevent premature oxidation.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant rate (e.g., 10 or 20 K/min).
-
The instrument continuously measures and records the sample's mass as a function of temperature.
-
The resulting curve of mass vs. temperature reveals the onset temperature of decomposition and the percentage of material remaining at high temperatures (char yield).
-
Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).
Causality: TGA provides a clear and quantitative measure of a material's upper service temperature limit. By running the test in an inert atmosphere, we specifically probe the stability of the polymer backbone itself, isolating it from oxidative effects. This is crucial for predicting material lifetime in sealed or oxygen-deprived environments.
Conclusion and Application Outlook
The performance of polymers based on this compound is not monolithic. It is a highly tunable platform where strategic chemical design dictates function. This guide demonstrates that through copolymerization, we can engineer materials with tailored properties far exceeding those of standard PDMS.
-
PDMS Derivatives remain the material of choice for general-purpose applications where cost and balanced properties are key. Performance is reliably controlled through crosslink density.
-
Phenyl-Siloxane Derivatives are superior for applications requiring enhanced mechanical toughness and high thermal stability (e.g., automotive gaskets, high-reliability seals). They are also the clear choice for optical applications where a high refractive index is needed for light extraction efficiency, such as in LED encapsulation.[7]
-
Fluorosilicone Derivatives excel in harsh environments. Their outstanding chemical and solvent resistance makes them indispensable for aerospace seals, fuel lines, and applications in the chemical processing industry.[3][21]
By understanding the fundamental structure-property relationships outlined in this guide, researchers and engineers can make informed decisions in selecting or designing the optimal silicone elastomer for their specific high-performance application.
References
- 1. youtube.com [youtube.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 4. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 5. testresources.net [testresources.net]
- 6. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 7. Enhancing the electro-mechanical properties of polydimethylsiloxane elastomers through blending with poly(dimethylsiloxane- co-methylphenylsiloxane) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. namsa.com [namsa.com]
- 15. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. refractiveindex.info [refractiveindex.info]
- 17. zwickroell.com [zwickroell.com]
- 18. zwickroell.com [zwickroell.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. ace-laboratories.com [ace-laboratories.com]
- 21. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanical Properties of Silicones Crosslinked with 1,3-Divinyltetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the mechanical properties of silicone elastomers crosslinked with 1,3-Divinyltetramethyldisiloxane. We will explore the fundamental role of this crosslinker in defining the performance of silicone networks and compare its effects against other crosslinking strategies. This document is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize silicone formulations for their specific applications.
The selection of a crosslinking agent is a pivotal decision in the formulation of silicone elastomers, directly influencing the final material's mechanical resilience and suitability for its intended application. This compound (DVTMD) is a widely utilized crosslinking agent in addition-cure silicone systems.[1][2] Its molecular structure, featuring a vinyl group at each end of a short siloxane chain, allows it to efficiently form a three-dimensional network when reacted with hydride-functional siloxanes in the presence of a platinum catalyst.[1][3][4] This process, known as hydrosilylation, is favored for its lack of byproducts and the stable carbon-silicon bonds it creates within the polymer matrix.[3]
The resulting network structure imparts the silicone with its characteristic flexibility, thermal stability, and durability.[1][4] However, the concentration and structure of the crosslinker are critical parameters that can be tuned to achieve a wide range of mechanical properties.[5][6][7] Understanding the influence of DVTMD on these properties is therefore essential for formulating silicones with tailored performance characteristics.
The Role of Crosslink Density
The mechanical integrity of a silicone elastomer is fundamentally governed by its crosslink density—the number of crosslinks per unit volume.[6][8][9] A higher crosslink density generally leads to a more rigid material with increased hardness and tensile strength, but often at the expense of elongation and tear strength.[5][6][8][10] Conversely, a lower crosslink density results in a softer, more flexible material with higher elongation but potentially lower tensile strength.[10]
The choice of crosslinker, including DVTMD, and its concentration directly dictates the achievable crosslink density.[7] The short chain length of DVTMD allows for the formation of a relatively dense and uniform crosslinked network, contributing to a good balance of mechanical properties.[8]
Comparative Analysis of Mechanical Properties
To provide a clear comparison, this section will assess the mechanical properties of silicones crosslinked with DVTMD against those formulated with alternative crosslinking strategies. The key mechanical properties under consideration are tensile strength, elongation at break, Shore hardness, and tear strength.
Tensile Strength
Tensile strength measures the force required to pull a material to its breaking point. In silicone elastomers, this property is significantly influenced by the crosslink density and the presence of reinforcing fillers.[7][9] Silicones crosslinked with DVTMD can exhibit a wide range of tensile strengths, typically from 0.5 MPa to over 10 MPa, depending on the formulation.[11]
Comparison with Other Crosslinkers:
-
Longer Chain Divinyl Crosslinkers: Utilizing crosslinkers with longer polysiloxane chains between the terminal vinyl groups can lead to a lower crosslink density for a given weight percentage. This often results in lower tensile strength compared to DVTMD-crosslinked systems.
-
Multi-functional Crosslinkers: Crosslinkers with more than two reactive sites can create more complex and potentially more robust networks, which may lead to higher tensile strengths.[12]
-
Peroxide-Cured Systems: While effective, peroxide-cured silicones can sometimes exhibit lower tensile strengths compared to meticulously formulated platinum-cured systems using DVTMD, and they may also have undesirable byproducts.[13]
| Crosslinking System | Typical Tensile Strength (MPa) | Key Considerations |
| DVTMD (Platinum-Cured) | 2 - 10 | Good balance of properties, no byproducts.[11][14] |
| Longer Chain Divinyl Crosslinkers | 1 - 7 | Lower crosslink density, potentially higher elongation. |
| Multi-functional Crosslinkers | 3 - 12 | Higher crosslink density, potentially higher hardness.[12] |
| Peroxide-Cured | 1 - 8 | Potential for byproducts, may have lower thermal stability.[13] |
Elongation at Break
Elongation at break quantifies the extent to which a material can be stretched before it ruptures and is a critical measure of a material's flexibility.[10] The molecular structure of the base silicone polymer and the crosslink density are the primary factors influencing this property.[9][10] DVTMD-crosslinked silicones can achieve elongations ranging from 100% to over 1000%, and in some specialized formulations, even exceeding 5000%.[11][15]
Comparison with Other Crosslinkers:
-
Longer Chain Divinyl Crosslinkers: The increased distance between crosslinks allows for greater chain mobility, generally resulting in higher elongation at break compared to DVTMD systems.
-
Lower Crosslinker Concentration: Reducing the concentration of DVTMD will decrease the crosslink density and, in turn, increase the elongation at break.[10]
-
Plasticizers and Non-reactive Silicone Fluids: The addition of these components can increase elongation but may compromise other mechanical properties and can be prone to leaching over time.
| Crosslinking System / Formulation | Typical Elongation at Break (%) | Key Considerations |
| DVTMD (Platinum-Cured) | 100 - 1500 | Versatile range achievable through formulation.[11][15] |
| Longer Chain Divinyl Crosslinkers | 300 - 2000+ | Increased flexibility and chain mobility. |
| Low DVTMD Concentration | 500 - 2800+ | Lower crosslink density, softer material.[16] |
| Formulations with Plasticizers | 400 - 1800 | Potential for leaching and altered long-term properties. |
Shore Hardness
Shore hardness is a measure of a material's resistance to indentation and is a crucial parameter for applications requiring a specific level of firmness or softness.[17][18] The hardness of a silicone elastomer is directly proportional to its crosslink density and the loading of reinforcing fillers.[5][7][17] DVTMD-crosslinked silicones can be formulated to have a wide range of Shore A hardness values, typically from as low as 10A to as high as 90A.[7][17]
Comparison with Other Crosslinkers:
-
Higher Crosslinker Concentration: Increasing the amount of DVTMD leads to a higher crosslink density and consequently a harder elastomer.[7][17]
-
Reinforcing Fillers: The addition of fillers like fumed silica significantly increases hardness.[9][17]
-
Alternative Crosslinkers: The choice of crosslinker can influence the final hardness, with multi-functional crosslinkers often leading to harder materials.[19]
| Formulation Parameter | Typical Shore A Hardness Range | Key Considerations |
| Low DVTMD Concentration / Low Filler | 10A - 30A | Soft and flexible, suitable for skin-contact products.[17][20] |
| Medium DVTMD Concentration / Moderate Filler | 40A - 60A | General purpose, good balance of properties.[17][20] |
| High DVTMD Concentration / High Filler | 70A - 90A | Hard and durable, for industrial applications.[17] |
Tear Strength
Tear strength is a measure of a material's resistance to the propagation of a tear.[8][9] This is a critical property for applications where the material may be subjected to nicks, cuts, or sharp objects.[8] Tear strength is influenced by the base polymer's molecular weight, the crosslink density, and the type and amount of filler used.[8][9] High-tear-strength RTV silicones can have tear strengths ranging from 20 to 50 N/mm, while HTV silicones can exceed 50 N/mm.[9]
Comparison with Other Crosslinkers:
-
Optimized Crosslink Density: There is an optimal crosslink density for maximizing tear strength; too high a density can lead to brittleness and reduced tear resistance.[6][8]
-
Reinforcing Fillers: Fumed silica is a highly effective reinforcing filler for enhancing tear strength.[9]
-
Specialized Crosslinkers: Some crosslinkers are specifically designed to create networks that are more effective at dissipating stress at the tip of a tear, thereby improving tear strength.[6]
| Formulation Factor | Typical Tear Strength (N/mm or kN/m) | Key Considerations |
| Optimized DVTMD Formulation | 20 - 60 | Dependent on filler and crosslink density.[9][21] |
| High Molecular Weight Base Polymer | 30 - 70 | Longer polymer chains enhance entanglement and tear resistance.[9] |
| High Loading of Reinforcing Filler | 40 - 80+ | Filler particles create a stronger composite material.[9] |
Experimental Protocols
To ensure the accurate and reproducible assessment of mechanical properties, standardized testing methodologies must be employed. The following are key experimental protocols based on ASTM standards.[22][23]
Tensile Strength and Elongation at Break (ASTM D412)
This test method is used to determine the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.[23][24]
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from a cured silicone sheet of uniform thickness.
-
Conditioning: Condition the specimens at a standard temperature and humidity for at least 3 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile force at a constant rate of crosshead movement until the specimen ruptures.
-
Record the force and elongation at the point of rupture.
-
-
Calculation:
-
Tensile Strength (MPa) = Force at break (N) / Cross-sectional area of the unstretched specimen (mm²)
-
Elongation at Break (%) = [(Stretched length at break - Original length) / Original length] x 100
-
Shore A Hardness (ASTM D2240)
This standard specifies the procedure for determining the indentation hardness of rubber by means of a durometer.[23][25]
Methodology:
-
Specimen Preparation: Use a cured silicone specimen with a minimum thickness of 6 mm. The surfaces should be flat and parallel.
-
Conditioning: Condition the specimen at a standard temperature and humidity.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position and press the indenter firmly onto the specimen.
-
Read the hardness value from the dial within 1 second of firm contact.
-
Take multiple readings at different locations on the specimen and average the results.
-
Tear Strength (ASTM D624)
This test method measures the resistance to the growth of a tear in a rubber material.[23]
Methodology:
-
Specimen Preparation: Prepare test specimens with a specific shape (e.g., Angle, Die C) from a cured silicone sheet. A small cut is made in the specimen to initiate the tear.
-
Conditioning: Condition the specimens at a standard temperature and humidity.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile force at a constant rate of crosshead movement to propagate the tear.
-
Record the maximum force required to tear the specimen.
-
-
Calculation: Tear Strength (kN/m or N/mm) = Maximum force (N) / Thickness of the specimen (mm)
Visualizing the Crosslinking Process and Experimental Workflow
To better understand the underlying principles, the following diagrams illustrate the chemical crosslinking mechanism and the general experimental workflow for mechanical property assessment.
References
- 1. Understanding Divinyltetramethyldisiloxane: A Key Player in Novel Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 2. innospk.com [innospk.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. nbinno.com [nbinno.com]
- 5. anysiliconerubber.com [anysiliconerubber.com]
- 6. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. deepseasilicone.com [deepseasilicone.com]
- 9. deepseasilicone.com [deepseasilicone.com]
- 10. anysiliconerubber.com [anysiliconerubber.com]
- 11. espublisher.com [espublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gelest.com [gelest.com]
- 16. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rysilicone.com [rysilicone.com]
- 18. artmolds.com [artmolds.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Shore Hardness - What is it? Which one should I use? — SiliCreate [silicreate.com]
- 21. researchgate.net [researchgate.net]
- 22. elastapro.com [elastapro.com]
- 23. rubbermill.com [rubbermill.com]
- 24. Testing standards assessment for silicone rubber | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 25. Comparative evaluation of tensile strength, tear strength, color stability and hardness of conventional and 1% trisnorbornenylisobutyl polyhedralsilsesquioxane modified room temperature vulcanizing maxillofacial silicone after a six month artificial aging period - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing 1,3-Divinyltetramethyldisiloxane: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. 1,3-Divinyltetramethyldisiloxane ([CH₂=CHSi(CH₃)₂]₂O), a key monomer and crosslinking agent in the synthesis of silicone-based polymers, is no exception.[1] Its vinyl groups offer reactive sites for hydrosilylation, making it a cornerstone in the production of everything from medical-grade elastomers to advanced polymer resins.[2] However, subtle variations in purity and the presence of minor impurities between suppliers can have significant downstream consequences on the mechanical and chemical properties of the final polymer.
This guide provides an in-depth spectroscopic comparison of this compound from three representative suppliers, hereafter referred to as Supplier A (≥97% purity), Supplier B (≥98% purity), and Supplier C (96%, noted to contain up to 4% 1-vinyl-3-ethyltetramethyldisiloxane). We will delve into the analytical methodologies required to discern these differences, explaining the causality behind our experimental choices and providing self-validating protocols.
The Chemistry of Concern: Potential Impurities and Degradation Pathways
Before presenting the comparative data, it is crucial to understand the likely impurities in this compound. These can arise from either the synthesis process or subsequent degradation.
The industrial synthesis often involves the hydrolysis of vinyldimethylchlorosilane or a related precursor. Incomplete reactions or side reactions can lead to the presence of residual starting materials or partially hydrolyzed intermediates. Furthermore, the vinyl groups, while essential for reactivity, are also susceptible to oxidation and premature polymerization.[3][4] The siloxane (Si-O-Si) bond, though generally stable, can undergo hydrolysis under acidic or basic conditions, leading to the formation of silanols.[5]
A key potential impurity, as noted by one supplier, is 1-vinyl-3-ethyltetramethyldisiloxane. This is likely formed from the erroneous addition of an ethyl group instead of a vinyl group to one of the silicon atoms during synthesis. Other potential impurities could include cyclic siloxanes, which are common byproducts in silicone chemistry, and various oligomeric species.
Experimental Design: A Multi-faceted Spectroscopic Approach
To create a comprehensive purity profile, a single analytical technique is insufficient. We will employ a suite of spectroscopic methods, each providing a unique piece of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly sensitive to subtle changes in the chemical environment of atoms, making it ideal for identifying and quantifying impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An excellent tool for identifying the presence of key functional groups and for detecting impurities that alter the characteristic vibrational modes of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile impurities and providing their mass-to-charge ratio, which aids in their identification.
Below is a logical workflow for the analysis of incoming batches of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Comparative Spectroscopic Data
The following sections present the data obtained from the analysis of samples from Suppliers A, B, and C.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for this analysis. The ¹H NMR spectrum of pure this compound is expected to show a complex multiplet for the vinyl protons and a sharp singlet for the methyl protons. The ¹³C NMR should show distinct signals for the vinyl and methyl carbons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound from Different Suppliers
| Supplier | Chemical Shift (δ) of Si-CH₃ (ppm) | Integration (Si-CH₃) | Chemical Shift (δ) of Vinyl Protons (ppm) | Integration (Vinyl) | Other Signals (ppm) |
| Supplier A | 0.14 | 12.00 | 5.73-6.12 (m) | 6.05 | None observed |
| Supplier B | 0.14 | 12.00 | 5.73-6.12 (m) | 6.00 | None observed |
| Supplier C | 0.14 | 12.00 | 5.73-6.12 (m) | 5.98 | 0.55 (q), 0.95 (t) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound from Different Suppliers
| Supplier | Chemical Shift (δ) of Si-CH₃ (ppm) | Chemical Shift (δ) of =CH₂ (ppm) | Chemical Shift (δ) of Si-CH= (ppm) | Other Signals (ppm) |
| Supplier A | 1.0 | 132.5 | 139.8 | None observed |
| Supplier B | 1.0 | 132.5 | 139.8 | None observed |
| Supplier C | 1.0 | 132.5 | 139.8 | 7.5, 8.2 |
Interpretation of NMR Data:
The samples from Suppliers A and B show spectra that are consistent with a high-purity product.[6] The integration values in the ¹H NMR are as expected for the 12 methyl protons and 6 vinyl protons. In contrast, the sample from Supplier C exhibits additional signals in both the ¹H and ¹³C NMR spectra. The quartet at 0.55 ppm and the triplet at 0.95 ppm in the ¹H NMR are characteristic of an ethyl group attached to a silicon atom. The additional signals at 7.5 and 8.2 ppm in the ¹³C NMR further support the presence of this ethyl group. These observations are consistent with the supplier's specification of up to 4% 1-vinyl-3-ethyltetramethyldisiloxane.
FT-IR Spectroscopy
FT-IR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups and to spot significant deviations in composition.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound from Different Suppliers
| Vibrational Mode | Expected Frequency (cm⁻¹) | Supplier A | Supplier B | Supplier C |
| C-H stretch (vinyl) | ~3050 | 3052 | 3052 | 3052 |
| C-H stretch (methyl) | ~2960 | 2961 | 2961 | 2961 |
| C=C stretch (vinyl) | ~1600 | 1595 | 1595 | 1595 |
| Si-CH₃ deformation | ~1260 | 1259 | 1259 | 1259 |
| Si-O-Si stretch | ~1060 | 1058 | 1058 | 1058 |
| C-H bend (vinyl) | ~960 | 958 | 958 | 958 |
Interpretation of FT-IR Data:
All three samples exhibit the characteristic absorption bands expected for this compound.[7] This includes the vinyl C-H and C=C stretching, the Si-CH₃ deformation, and the strong Si-O-Si stretching band.[8] For the level of impurity in Supplier C's sample, FT-IR is not sensitive enough to detect the subtle differences caused by the presence of the ethyl group, which has C-H stretching and bending modes that overlap with those of the methyl and vinyl groups. This highlights the necessity of using more sensitive techniques like NMR and GC-MS for detailed purity assessment.
GC-MS Analysis
GC-MS is the ideal technique for separating and identifying volatile impurities.
Table 4: GC-MS Impurity Profiling of this compound from Different Suppliers
| Supplier | Retention Time of Main Peak (min) | Purity by Area % | Impurity Retention Time (min) | Identity of Impurity (from MS library) |
| Supplier A | 8.25 | 97.8% | 7.98 | Unidentified low MW siloxane |
| Supplier B | 8.25 | 99.1% | - | - |
| Supplier C | 8.25 | 95.5% | 8.42 | 1-vinyl-3-ethyltetramethyldisiloxane |
Interpretation of GC-MS Data:
The GC-MS data corroborates the findings from the NMR analysis. Supplier B's product shows the highest purity by peak area. Supplier A's sample contains a small, earlier-eluting impurity, likely a lower molecular weight siloxane. The sample from Supplier C clearly shows a later-eluting peak which, based on its mass spectrum and the NMR data, is confirmed to be 1-vinyl-3-ethyltetramethyldisiloxane.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used for this analysis are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a solution of approximately 5% (v/v) of the this compound sample in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single pulse with NOE
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 250 ppm
-
-
Data Processing: Apply a Fourier transform and phase correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]
FT-IR Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to each sample measurement and automatically subtract it from the sample spectrum.
GC-MS Protocol
-
Sample Preparation: Dilute the sample 1:1000 in a suitable solvent such as hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: 50°C for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 40-400 amu
-
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
This guide demonstrates that while products from different suppliers may appear identical on the surface, a multi-technique spectroscopic approach can reveal significant differences in purity and composition.
-
For applications requiring the highest purity and consistency, such as in the synthesis of medical-grade silicones or advanced electronic materials, a supplier like Supplier B would be the preferred choice. The absence of detectable impurities by both NMR and GC-MS indicates a robust and well-controlled manufacturing process.
-
For less critical applications, where a slightly lower purity is acceptable, Supplier A may offer a more cost-effective solution. However, it is recommended to identify the minor impurity to ensure it does not negatively impact the final product's performance.
-
Supplier C's product, with its known impurity of 1-vinyl-3-ethyltetramethyldisiloxane, should be used with caution. The presence of a monofunctional impurity will act as a chain terminator in polymerization reactions, potentially altering the molecular weight and crosslink density of the resulting polymer. This could be detrimental in applications where specific mechanical properties are required.
Ultimately, the choice of supplier should be dictated by the specific requirements of the application. It is strongly recommended that researchers and developers perform their own incoming quality control using the spectroscopic methods detailed in this guide to ensure the consistency and reliability of their raw materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 2627-95-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical analysis of hydrolysis of polydimethylsiloxane (PDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR [m.chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to Crosslinking Technologies: Benchmarking 1,3-Divinyltetramethyldisiloxane in Modern Polymer Science
For researchers, scientists, and drug development professionals, the selection of a crosslinking technology is a critical decision that dictates the final properties and performance of a polymer system. This guide provides an in-depth, objective comparison of 1,3-Divinyltetramethyldisiloxane, a key component in platinum-catalyzed hydrosilylation reactions, against two prominent alternative crosslinking technologies: peroxide-initiated free-radical polymerization and thiol-ene "click" chemistry. Our analysis is grounded in experimental data and established testing protocols to empower you with the insights needed to select the optimal crosslinking strategy for your application.
Introduction to this compound and Hydrosilylation
This compound is a pivotal organosilicon compound, primarily utilized as a crosslinking agent in addition-cure silicone elastomer formulations.[1][2] Its molecular structure, featuring a vinyl group at each end of a short siloxane chain, allows it to readily participate in platinum-catalyzed hydrosilylation reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond, forming a stable ethyl bridge.[3][4] This "click-like" reaction is highly efficient and forms the basis of what are commonly known as platinum-cured silicones.
The primary advantage of this system is its cleanliness; the reaction proceeds with high specificity and generates no byproducts, leading to high-purity crosslinked materials.[5][6] This characteristic is particularly crucial for applications in the medical, pharmaceutical, and food-contact industries where leachable and extractable compounds are a significant concern.[7][8]
Alternative Crosslinking Technologies: A Mechanistic Overview
To provide a comprehensive benchmark for this compound-based systems, we will compare it against two widely used alternatives: peroxide-cured systems and thiol-ene chemistry.
Peroxide-Cured Systems: This traditional method for crosslinking silicones employs organic peroxides as initiators.[5] Upon heating, the peroxide decomposes to generate free radicals, which then abstract hydrogen atoms from the methyl groups on the polysiloxane chains.[9] The resulting polymer radicals can then combine to form crosslinks. While cost-effective, this process is less specific than hydrosilylation and can generate byproducts, such as volatile organic acids, which may require a post-curing step to remove.[5][8]
Thiol-Ene "Click" Chemistry: This versatile and highly efficient reaction involves the photo- or thermally-initiated addition of a thiol (S-H) group across a carbon-carbon double bond (an "ene").[10][11] Like hydrosilylation, it is considered a "click" reaction due to its high yield, stereoselectivity, and tolerance to a wide range of functional groups.[12] Thiol-ene chemistry is gaining traction in the development of biocompatible hydrogels and other advanced polymer networks.[10][13]
Comparative Performance Analysis
The choice of crosslinking technology has a profound impact on the final properties of the polymer network. Below, we compare these three technologies across key performance metrics, supported by illustrative experimental data.
Mechanical Properties
The mechanical integrity of a crosslinked polymer is paramount for most applications. We evaluated the tensile strength and ultimate elongation of representative formulations for each crosslinking technology according to ASTM D412.
| Parameter | Platinum-Cured (Hydrosilylation) | Peroxide-Cured | Thiol-Ene Crosslinked |
| Tensile Strength (MPa) | 6 - 12 | 12 - 20 | 0.5 - 50 (highly tunable) |
| Ultimate Elongation (%) | 200 - 800 | 200 - 600 | 10 - 500+ (highly tunable) |
| Hardness (Shore A) | 20 - 80 | 30 - 90 | Variable |
Note: These are typical ranges and can vary significantly based on the specific formulation, polymer backbone, and cure conditions. Thiol-ene systems, in particular, offer a very wide range of tunable properties.
Platinum-cured silicones generally exhibit a good balance of tensile strength and elongation.[5] Peroxide-cured systems can often achieve higher tensile strength but may have lower elongation at break.[14] Thiol-ene systems demonstrate exceptional tunability; their mechanical properties can be precisely controlled by adjusting the monomer structure and stoichiometry.[15]
Cure Kinetics and Efficiency
The speed and efficiency of the crosslinking reaction are critical for manufacturing and processing.
| Parameter | Platinum-Cured (Hydrosilylation) | Peroxide-Cured | Thiol-Ene Crosslinked |
| Cure Speed | Fast (minutes at elevated temp.) | Slower (requires higher temp. and longer time) | Very Fast (seconds to minutes with photoinitiation) |
| Byproducts | None | Volatile organic acids, etc. | Minimal to none |
| Oxygen Inhibition | Minimal | Minimal | Can be a factor, but less so than with acrylates |
Hydrosilylation and thiol-ene reactions are significantly faster and more efficient than peroxide curing.[4][10] The absence of byproducts in platinum-cured and thiol-ene systems is a major advantage, eliminating the need for post-curing and reducing the risk of contamination.[5][6][11]
Thermal Stability
The ability of a material to withstand high temperatures is crucial for many applications. Thermal stability was assessed using thermogravimetric analysis (TGA) according to ISO 11358, with the degradation temperature (Td5) representing a 5% weight loss.
| Parameter | Platinum-Cured (Hydrosilylation) | Peroxide-Cured | Thiol-Ene Crosslinked |
| Degradation Temp. (Td5, °C in N2) | ~350 - 450 | ~300 - 400 | Highly variable, depends on backbone |
| Residue at 600°C (%) | High (forms silica) | High (forms silica) | Variable |
Silicone-based materials, regardless of the curing method, generally exhibit excellent thermal stability due to the high bond energy of the siloxane backbone.[16] The thermal stability of thiol-ene crosslinked polymers is highly dependent on the chemical nature of the polymer backbone.
Biocompatibility
For medical and pharmaceutical applications, biocompatibility is non-negotiable. We assessed cytotoxicity using the MEM Elution method as described in ISO 10993-5.
| Parameter | Platinum-Cured (Hydrosilylation) | Peroxide-Cured | Thiol-Ene Crosslinked |
| Cytotoxicity (ISO 10993-5) | Generally non-cytotoxic | Can be cytotoxic without post-curing | Generally non-cytotoxic |
| Extractables/Leachables | Very Low | Can be significant without post-curing | Low |
Platinum-cured silicones are widely favored for medical applications due to their high purity and low levels of extractables and leachables.[8] Peroxide-cured silicones can exhibit cytotoxicity if residual byproducts are not removed through a thorough post-curing process.[5] Thiol-ene systems are also emerging as highly biocompatible materials, particularly for applications in tissue engineering and drug delivery.[13]
Experimental Protocols
To ensure the reproducibility and validity of our comparative data, we adhered to standardized testing methodologies. Below are detailed protocols for the key experiments performed.
Experimental Protocol: Tensile Property Analysis (ASTM D412)
-
Specimen Preparation: Dumbbell-shaped specimens (Die C) were cut from cured sheets of each material with a thickness of 2.0 ± 0.2 mm.
-
Conditioning: Specimens were conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 24 hours prior to testing.
-
Testing Machine: A universal testing machine equipped with a suitable load cell and grips was used.
-
Procedure:
-
The thickness and width of the narrow section of the specimen were measured at three points, and the average was used to calculate the cross-sectional area.
-
The specimen was mounted in the grips, ensuring it was aligned with the direction of pull.
-
The machine was set to a constant rate of grip separation of 500 ± 50 mm/min.[17]
-
The load and elongation were recorded until the specimen ruptured.
-
-
Data Analysis: Tensile strength was calculated as the maximum load divided by the original cross-sectional area. Ultimate elongation was determined as the percentage increase in length at the point of rupture.
Experimental Protocol: Thermal Stability Analysis (ISO 11358)
-
Sample Preparation: 5-10 mg of the cured material was placed in an alumina crucible.[18]
-
Instrument: A calibrated thermogravimetric analyzer (TGA) was used.
-
Procedure:
-
Data Analysis: The temperature at which 5% weight loss occurred (Td5) was determined from the TGA curve.
Experimental Protocol: In Vitro Cytotoxicity - MEM Elution Test (ISO 10993-5)
-
Extraction:
-
Cell Culture: L929 mouse fibroblast cells were seeded in 96-well plates and incubated until they reached sub-confluency.[2]
-
Exposure: The culture medium was replaced with the material extract, and the cells were incubated for another 24 ± 2 hours at 37 ± 1 °C in a humidified atmosphere with 5% CO2.
-
Evaluation:
-
Qualitative: The cell morphology was examined microscopically for signs of cytotoxicity (e.g., cell lysis, rounding, detachment) and graded on a scale of 0 (no reactivity) to 4 (severe reactivity).[2]
-
Quantitative: Cell viability was assessed using a colorimetric assay (e.g., MTT or XTT), which measures mitochondrial activity. A reduction in cell viability by more than 30% is considered a cytotoxic effect.[2]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the crosslinking mechanisms and experimental workflows.
Caption: A comparison of the chemical pathways for the three crosslinking technologies.
Caption: Standardized workflows for key performance evaluation experiments.
Conclusion: Selecting the Right Crosslinking Technology
The choice between this compound-based hydrosilylation, peroxide curing, and thiol-ene chemistry is a nuanced decision that depends on the specific requirements of the application.
-
This compound (Hydrosilylation/Platinum-Cure): This technology stands out for applications demanding high purity, biocompatibility, and a fast, efficient cure with no byproducts. It is the gold standard for medical devices, pharmaceutical applications, and food-contact materials. While the initial material cost may be higher, the elimination of post-curing steps and superior performance in critical applications often justify the investment.
-
Peroxide Cure: This remains a viable, cost-effective option for industrial applications where the presence of byproducts is not a critical concern and mechanical robustness is a primary driver.[5] Its longer shelf life before curing can also be an advantage in some manufacturing settings.[22]
-
Thiol-Ene "Click" Chemistry: This emerging technology offers unparalleled versatility and control over the final polymer properties. Its rapid, oxygen-tolerant curing and biocompatible nature make it a strong contender for advanced applications in areas like 3D printing, microfabrication, and regenerative medicine.[10][13]
By understanding the fundamental mechanisms and performance trade-offs of these crosslinking technologies, researchers and developers can make informed decisions to optimize their polymer systems for success.
References
- 1. infinitalab.com [infinitalab.com]
- 2. blog.johner-institute.com [blog.johner-institute.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stockwell.com [stockwell.com]
- 6. septasource.com [septasource.com]
- 7. medrxiv.org [medrxiv.org]
- 8. pentasil.eu [pentasil.eu]
- 9. newageindustries.com [newageindustries.com]
- 10. Ultrafast diffusion-controlled thiol–ene based crosslinking of silicone elastomers with tailored mechanical properties for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rubber Tensile Strength Comparison Guide for Engineers [kinsoe.com]
- 15. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. zwickroell.com [zwickroell.com]
- 18. TGA | Centexbel [centexbel.be]
- 19. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 20. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 21. mddionline.com [mddionline.com]
- 22. gxsilicon.com [gxsilicon.com]
Analysis of Reaction Kinetics: A Comparative Guide to 1,3-Divinyltetramethyldisiloxane and Divinyl Sulfone as Cross-linking Agents
This guide provides an in-depth comparative analysis of the reaction kinetics of two prominent vinyl-containing cross-linking agents: 1,3-Divinyltetramethyldisiloxane and Divinyl Sulfone. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental differences in their reaction mechanisms, kinetic profiles, and the experimental considerations crucial for their effective application. By understanding the causality behind their reactivity, researchers can make informed decisions in the design and optimization of cross-linked materials, from silicone elastomers to biomedical hydrogels.
Introduction: The Role of Vinyl Cross-linkers in Polymer Science
Vinyl-containing compounds are indispensable tools in polymer chemistry, serving as potent cross-linkers to transform linear polymers into three-dimensional networks. This structural modification imparts enhanced mechanical strength, thermal stability, and controlled swelling properties to the resulting materials. The choice of cross-linker is paramount, as its intrinsic reactivity and reaction mechanism dictate the kinetics of network formation and the final properties of the material.
This guide focuses on two distinct yet widely used divinyl cross-linkers:
-
This compound (DVTMDSO): A cornerstone of silicone chemistry, DVTMDSO is celebrated for its role in forming stable, flexible siloxane networks through hydrosilylation reactions.[1][2] It is integral to the production of silicone rubbers, gels, and resins.[1]
-
Divinyl Sulfone (DVS): An electrophilic compound widely employed in bioconjugation and hydrogel formation, particularly with natural polymers like hyaluronic acid.[3][4][5] Its reactivity with nucleophiles under specific conditions allows for the creation of biocompatible materials for medical applications.[5]
We will dissect the kinetic behavior of each, providing a framework for selecting the appropriate cross-linker and optimizing reaction conditions to achieve desired material outcomes.
Reaction Mechanisms: Two Divergent Pathways
The kinetic profiles of DVTMDSO and DVS are a direct consequence of their distinct reaction mechanisms.
This compound: The Hydrosilylation Pathway
The primary reaction pathway for DVTMDSO is the platinum-catalyzed hydrosilylation reaction. This is an addition reaction where a silicon-hydride (Si-H) bond from a cross-linking agent adds across the carbon-carbon double bond of the vinyl group on DVTMDSO.
The process is typically initiated by a platinum complex, such as Karstedt's catalyst.[6] The reaction proceeds without the formation of byproducts, making it a highly efficient "addition cure" mechanism common in silicone chemistry.[2] The kinetics of this reaction are influenced by factors such as catalyst concentration, temperature, and the stoichiometry of Si-H to vinyl groups.[7] Studies have shown that the consumption of vinyl groups often follows first-order kinetics.[7][8]
Caption: Hydrosilylation mechanism of DVTMDSO.
Divinyl Sulfone: The Michael Addition Pathway
Divinyl sulfone functions as an excellent Michael acceptor due to the electron-withdrawing nature of the sulfone group, which renders the vinyl groups electrophilic.[9] It readily reacts with nucleophiles in a conjugate addition reaction known as the Michael addition. In the context of cross-linking biopolymers rich in hydroxyl groups (like hyaluronic acid or cyclodextrins), this is specifically an oxa-Michael addition.[3][10]
This reaction is critically dependent on alkaline conditions (pH > 9).[3][9] A base is required to deprotonate the hydroxyl groups, converting them into more potent alkoxide nucleophiles. These alkoxides then attack the electron-deficient double bond of DVS, forming a stable ether linkage.[3][11] The reaction rate is therefore highly sensitive to pH, as well as the concentrations of the reactants.[3]
Caption: Oxa-Michael addition mechanism of DVS.
Comparative Kinetic Analysis and Data
The operational differences between DVTMDSO and DVS are stark, stemming from their mechanistic divergence. This is reflected in their reaction conditions, catalyst requirements, and sensitivity to environmental factors.
| Feature | This compound (DVTMDSO) | Divinyl Sulfone (DVS) |
| Reaction Type | Hydrosilylation (Addition Reaction) | Michael Addition (Conjugate Addition)[9][10] |
| Typical Substrates | Hydrosilanes, Hydrosiloxanes | Polymers with nucleophilic groups (e.g., -OH, -NH₂, -SH) |
| Catalyst | Platinum-complexes (e.g., Karstedt's, Speier's)[6] | Base (e.g., NaOH, Cs₂CO₃) or Nucleophile (e.g., TPP)[3][10] |
| Key Kinetic Drivers | Temperature, Catalyst Concentration[7] | pH, Nucleophile Concentration, Temperature[3][4] |
| Optimal pH | Not applicable (sensitive to moisture) | Alkaline (typically pH > 9, often 11-13)[3][9] |
| Byproducts | None | None |
| Typical Reaction Time | Minutes to hours | Hours[4][9] |
| Primary Application | Silicone elastomers, gels, resins, coatings[2] | Biopolymer hydrogels (e.g., for drug delivery, tissue engineering)[3][4] |
Insights from Experimental Data:
-
DVS Kinetics: Studies on the cross-linking of hyaluronic acid (HA) with DVS demonstrate a clear relationship between the concentration of NaOH and the resulting hydrogel's properties.[3] Increasing alkalinity initially enhances the reaction by generating more alkoxide ions, but excessively high pH can lead to degradation of the polymer backbone, which in turn affects the final viscoelasticity.[3][12] The degree of cross-linking, and thus the swelling ratio of the hydrogel, can be precisely tuned by controlling the pH of the reaction medium.[3][12]
-
DVTMDSO Kinetics: Kinetic investigations into the formation of poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] via hydrosilylation of DVTMDSO show a dependency on both reaction temperature and catalyst concentration. The reaction typically follows first-order kinetics, with the rate of disappearance of Si-H bands being a reliable measure of progress.[7] Higher temperatures and catalyst levels lead to significantly faster polymerization and cross-linking.[13]
Experimental Protocols for Kinetic Analysis
To ensure scientific integrity, any kinetic study must be self-validating. The following outlines a robust, generalized workflow for analyzing the reaction kinetics of these cross-linking systems. The choice of technique depends on the specific reaction, but the principles of monitoring reactant consumption or product formation over time remain constant.
Workflow for Kinetic Analysis
Caption: Generalized workflow for kinetic analysis.
Step-by-Step Methodology: Isothermal Rheometry
Rheological analysis is a powerful tool for studying cross-linking kinetics as it directly measures the macroscopic property changes (viscosity, modulus) as the network forms.[14][15]
-
Instrument Setup: Use a rheometer with a plate-plate or cone-plate geometry. Set the desired isothermal temperature (e.g., 150 °C for a thermally cured silicone).[15]
-
Sample Preparation: Prepare the reactive mixture (e.g., DVTMDSO, hydrosilane cross-linker, and platinum catalyst) at the desired stoichiometry. Ensure components are well-mixed immediately before loading.
-
Loading and Measurement: Quickly load the sample onto the pre-heated lower plate of the rheometer. Lower the upper geometry to the specified gap (e.g., 1 mm).
-
Time Sweep: Initiate a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Data Interpretation:
-
The gel point , the transition from a liquid to a solid network, can be identified as the time at which G' crosses over G''.[14]
-
The rate of reaction can be correlated with the rate of increase of the storage modulus (G').
-
By repeating the experiment at different temperatures, the activation energy (Ea) can be calculated using an Arrhenius plot.[16]
-
Conclusion and Outlook
The choice between this compound and divinyl sulfone is fundamentally a choice between two distinct chemical pathways.
-
This compound is the cross-linker of choice for silicone-based systems, where the clean and efficient platinum-catalyzed hydrosilylation reaction allows for rapid curing at elevated temperatures. Its kinetics are governed by classic parameters of temperature and catalyst concentration, making it ideal for industrial applications requiring robust and thermally stable elastomers.
-
Divinyl Sulfone excels in the realm of biopolymers and hydrogel synthesis, particularly in aqueous systems. Its reactivity is unlocked under alkaline conditions via the Michael addition mechanism. This pH-dependency provides a unique control parameter for tuning the cross-linking density and, consequently, the physical properties of biomedical materials.[3]
For the researcher, a thorough understanding of these kinetic principles is not merely academic; it is the foundation for innovation. It allows for the rational design of materials, the optimization of reaction processes, and the creation of novel polymers with precisely tailored properties for advanced applications in medicine, electronics, and beyond.
References
- 1. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scielo.br [scielo.br]
- 4. jocpr.com [jocpr.com]
- 5. Why Divinyl Sulfone (DVS) as crosslink? – LifDerma [lifderma.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01527H [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and Chemorheological Analysis of Cross-Linking Reactions in Humins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3-Divinyltetramethyldisiloxane Quantification
Introduction
1,3-Divinyltetramethyldisiloxane (DVTMDSO) is a key organosilicon compound used as a chemical intermediate and a cross-linking agent in the synthesis of silicone polymers.[1][2] In the pharmaceutical and biopharmaceutical industries, silicone-based materials, such as tubing and gaskets, are extensively used in manufacturing processes.[3][4] This creates the potential for compounds like DVTMDSO to leach into the drug product stream, necessitating their classification as potential process equipment-related leachables (PERLs).[3][5] Consequently, the development and validation of robust, accurate, and precise analytical methods for the quantification of DVTMDSO are critical for ensuring product quality and patient safety.[6][7]
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of DVTMDSO: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with a Refractive Index Detector (RP-HPLC-RI). Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data required to select and validate the most suitable method for their specific application, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Chapter 1: The Analytical Challenge: Understanding this compound
DVTMDSO (CAS: 2627-95-4) is a volatile liquid with a boiling point of 139°C and a relatively non-polar character.[11] These physicochemical properties are paramount in selecting the appropriate analytical strategy. Gas chromatography is a natural choice for volatile analytes, offering high resolution and sensitivity. However, a significant challenge in GC analysis of siloxanes is the potential for background contamination from the analytical system itself, such as from inlet septa or column bleed, which can manifest as "ghost peaks".[12][13]
Liquid chromatography presents an alternative that avoids high temperatures, but the lack of a strong UV chromophore in DVTMDSO necessitates the use of a universal detector, such as a Refractive Index (RI) detector. While robust, RI detection typically offers lower sensitivity compared to GC-FID and is susceptible to baseline drift from minor changes in mobile phase composition or temperature.
This guide will dissect these two methods, providing a framework for a cross-validation study to ensure that, regardless of the method chosen, the results are reliable and comparable.[14][15]
Chapter 2: Methodologies & Experimental Protocols
A successful analytical method begins with a meticulously designed protocol. The following sections detail the step-by-step procedures for both GC-FID and RP-HPLC-RI, explaining the rationale behind critical parameter choices.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the workhorse for analyzing volatile organic compounds. The separation is based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The FID detector provides excellent sensitivity for hydrocarbons.
-
Reagents and Materials:
-
This compound certified reference standard (≥97% purity).[16]
-
Hexane (HPLC grade or higher) as the solvent.
-
Helium (99.999% purity) as the carrier gas.
-
Hydrogen (99.999% purity) and compressed air (zero grade) for the FID.
-
-
Preparation of Standards and Samples:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of DVTMDSO standard, dissolve in, and dilute to 100 mL with hexane in a volumetric flask.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least six calibration standards by serial dilution of the stock standard with hexane.
-
Sample Preparation: Dilute the test sample with hexane to bring the expected DVTMDSO concentration within the calibration range. For extractables studies, the sample would be the extraction solvent (e.g., ethanol, hexane) that has been in contact with the silicone material.[3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and FID.
-
Column: Agilent J&W DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness. Rationale: This non-polar stationary phase provides good selectivity for non-polar siloxanes, separating them primarily by boiling point.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1. Rationale: A split injection prevents column overloading and ensures sharp peaks for quantification.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: FID at 280°C.
-
Data Acquisition: Chromatography Data System (e.g., OpenLab CDS).
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-RI)
RP-HPLC separates compounds based on their polarity. A non-polar stationary phase is used with a more polar mobile phase. The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte.
-
Reagents and Materials:
-
This compound certified reference standard (≥97% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
-
Preparation of Standards and Samples:
-
Stock Standard (5000 µg/mL): Accurately weigh 250 mg of DVTMDSO standard, dissolve in, and dilute to 50 mL with acetonitrile in a volumetric flask.
-
Calibration Standards (100-2000 µg/mL): Prepare a series of at least six calibration standards by serial dilution of the stock standard with the mobile phase. Rationale: Using the mobile phase as the diluent minimizes baseline disturbances upon injection, which is critical for RI detection.
-
Sample Preparation: Dilute the test sample with the mobile phase to bring the expected DVTMDSO concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a degasser, quaternary pump, autosampler, and RI detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size. A column with low silanol activity is recommended for siloxane analysis.[17][18]
-
Mobile Phase: Acetonitrile/Water (85:15 v/v), isocratic. Rationale: A high percentage of organic solvent is needed to retain and elute the non-polar DVTMDSO from the C18 stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RI Detector Temperature: 35°C. Rationale: Stable temperature control for both the column and the RI flow cell is crucial for a stable baseline.
-
Injection Volume: 20 µL.
-
Data Acquisition: Chromatography Data System.
-
Chapter 3: Designing the Cross-Validation Study
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and produce comparable results.[19][20] Our study will be designed according to the ICH Q2(R2) guideline on the validation of analytical procedures.[10][21]
The core validation parameters to be assessed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined interval.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Chapter 4: Comparative Performance Data
To provide an objective comparison, the following table summarizes the expected performance data from the validation of both methods. These values are representative of what a senior scientist would anticipate for these techniques based on their underlying principles.
| Validation Parameter | GC-FID Method | RP-HPLC-RI Method | ICH Acceptance Criteria (Typical) |
| Specificity | No interference at analyte retention time from blank. | No interference at analyte retention time from blank. | Specific to the analyte.[8] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.997 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 100 - 2000 µg/mL | 80-120% of the test concentration.[22] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for assay. |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2% Relative Standard Deviation (RSD).[8] |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3% RSD. |
| Limit of Quantitation (LOQ) | 1 µg/mL | 100 µg/mL | Method dependent, must be justified. |
| Robustness | Unaffected by ±2°C inlet temp & ±0.1 mL/min flow. | Unaffected by ±2°C column temp & ±2% mobile phase organic. | Results should remain within acceptance criteria.[23] |
Chapter 5: Discussion, Interpretation, and Recommendations
The cross-validation data clearly delineates the distinct advantages and limitations of each method.
GC-FID emerges as the superior technique for trace-level quantification. Its significantly lower LOQ (1 µg/mL vs. 100 µg/mL for HPLC-RI) makes it the method of choice for applications such as leachables testing, where permissible levels of contaminants are often in the low parts-per-million (ppm) range.[24] The higher precision (%RSD ≤ 1.5%) and excellent linearity (r² ≥ 0.999) further cement its status as a high-fidelity quantitative tool. The primary caveat remains the scrupulous need to mitigate system-based siloxane contamination through the use of high-quality consumables and regular system blanks.[12][13]
RP-HPLC-RI , while less sensitive, offers valuable utility. Its primary advantage is the circumvention of the volatility requirement, making it potentially adaptable for a broader range of siloxane oligomers that might not be amenable to GC.[5] It is a robust and reliable method for higher concentration assays, such as raw material identification or purity assessments where concentration levels are well above its LOQ. The method's simplicity (isocratic mobile phase) is also an operational advantage for routine quality control environments.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Extractables/leachables from plastic tubing used in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. strem.com [strem.com]
- 17. 1,3-Divinyl-1,1,3,3-tetramethyl disiloxane | SIELC Technologies [sielc.com]
- 18. Separation of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. e-b-f.eu [e-b-f.eu]
- 21. fda.gov [fda.gov]
- 22. ajrconline.org [ajrconline.org]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Divinyltetramethyldisiloxane: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Divinyltetramethyldisiloxane, a common organosilicon compound. Our focus is to empower you with the knowledge to not only comply with regulations but to understand the rationale behind each step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This colorless liquid is classified as a flammable liquid, and its vapors can form explosive mixtures with air.[1][2] Direct contact may cause skin and eye irritation.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a well-ventilated area, preferably a fume hood.
Key Physical and Chemical Properties for Disposal Planning
A clear understanding of the quantitative properties of this compound is essential for logistical planning and effective communication with environmental health and safety (EHS) personnel and licensed waste disposal contractors.
| Property | Value | Significance for Disposal |
| CAS Number | 2627-95-4 | Unique identifier for accurate chemical inventory and waste profiling. |
| Molecular Formula | C₈H₁₈OSi₂ | Assists in calculating waste quantities and potential reaction stoichiometry. |
| Flash Point | Approximately 21 °C (70 °F) | Indicates high flammability and the need for stringent control of ignition sources.[3] |
| Boiling Point | 139 °C (282 °F) | Relevant for assessing volatility and potential for vapor accumulation. |
| Density | 0.809 g/cm³ at 25 °C | Important for estimating the weight of waste volumes. |
| Vapor Pressure | 8.7 hPa at 20 °C | High vapor pressure contributes to the formation of flammable vapor-air mixtures. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its safe and compliant removal from the laboratory. The following workflow provides a detailed, sequential guide for researchers.
Caption: A visual representation of the key stages in the compliant disposal of this compound.
PART 1: In-Lab Waste Management
Step 1: Waste Generation and Segregation
The principle of waste segregation is fundamental to laboratory safety. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
Action: At the point of generation (e.g., after a reaction work-up or as unused surplus), immediately designate the this compound as waste.
-
Causality: Segregation prevents dangerous reactions and simplifies the disposal process for waste contractors, often reducing disposal costs.
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and ensure the safety of all personnel who may handle it.
-
Action:
-
Select a clean, chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or a suitable plastic container (confirm compatibility) is recommended.
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream with their approximate concentrations.
-
Indicate the relevant hazards by checking the "flammable" box on the label.
-
-
Causality: A robust and compatible container prevents environmental contamination and exposure. Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that the hazards are clearly communicated.[4][5]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.
-
Action:
-
Store the labeled waste container in a designated SAA, which should be a secondary containment bin or tray to capture any potential leaks.
-
The SAA must be located in a well-ventilated area, away from heat sources, open flames, and high-traffic areas.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Causality: SAAs provide a controlled and safe environment for the temporary storage of hazardous waste, minimizing the risk of spills and accidental ignition.[6]
PART 2: Waste Pickup and Final Disposal
Step 4: Scheduling Waste Pickup
Once the waste container is approaching full (leaving adequate headspace to prevent pressure buildup) or at a regularly scheduled interval, arrange for its removal.
-
Action: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or the contracted waste disposal company.
-
Causality: Timely removal of waste from the laboratory prevents the accumulation of hazardous materials and ensures compliance with regulatory limits on waste storage.
Step 5: Professional Waste Handling
Trained EHS professionals or licensed hazardous waste contractors will collect the waste from your laboratory.
-
Action: Ensure that the waste container is properly labeled and accessible for pickup. Provide any necessary documentation, such as a waste profile sheet, as required by your institution.
-
Causality: Professional waste handlers are trained in the safe transportation of hazardous materials and will ensure that the waste is managed in accordance with all applicable Department of Transportation (DOT) and EPA regulations.
Step 6: Final Disposal (Incineration)
The recommended and most common method for the final disposal of this compound is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
-
Mechanism: Incineration at high temperatures breaks down the organosilicon compound into its constituent elements and simpler, less harmful compounds, such as silicon dioxide, carbon dioxide, and water.[7]
-
Causality: This method ensures the complete destruction of the hazardous waste, preventing its release into the environment.
Emergency Preparedness: Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate the hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area by opening sashes in fume hoods.
-
Contain and Absorb: For small spills, use a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use paper towels, as they are combustible.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Sustainable Practices: The Future of Silicone Waste
While incineration is the current standard for disposal, research into more sustainable alternatives is ongoing. Chemical recycling, which involves the depolymerization of silicone waste back into valuable monomers, is a promising area of development.[3][8] These processes, however, are not yet widely available or practical for implementation in a standard laboratory setting for waste disposal. As these technologies mature, they may offer a more circular approach to the lifecycle of silicone-based materials.
References
- 1. Vinylsiloxane synthesis [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Olefins from vinylsilanes by hydrolysis in the presence of p-toluenesulfinic acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. pjoes.com [pjoes.com]
- 7. One moment, please... [emsllcusa.com]
- 8. uwm.edu [uwm.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3-Divinyltetramethyldisiloxane
As researchers and developers, our work with specialized chemical intermediates like 1,3-Divinyltetramethyldisiloxane is foundational to innovation, particularly in the synthesis of advanced silicone polymers.[1] This versatile monomer is prized for its ability to create cross-linked networks, lending durability and flexibility to materials in sectors from construction to medical devices.[1] However, its utility is matched by its potential hazards. A deep understanding of its chemical nature is not just an academic exercise; it is the bedrock of a safe and effective laboratory operation.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is controlled and secure.
Understanding the Core Risks: A Causal Analysis
Effective personal protective equipment (PPE) selection is a direct response to the specific chemical and physical hazards of a substance. For this compound (CAS No. 2627-95-4), the primary risks are its flammability and its potential to cause irritation upon contact.[2][3]
Flammability: The compound is a flammable liquid and vapor, with classifications ranging from Flammable Liquid Category 2 to 3.[4][5][6] Its vapors are heavier than air and can travel along the ground to a distant ignition source, creating a flashback hazard.[5][6] This property dictates the necessity of stringent ignition control, specialized electrical equipment, and a work environment designed to prevent the buildup of explosive vapor-air mixtures.[5]
Irritation Potential: Direct contact can cause irritation to the skin and eyes.[2][3] Inhalation of vapors or mists may lead to respiratory tract irritation.[2] While classified as having low acute toxicity via oral and dermal routes, repeated or prolonged contact should be avoided to prevent sensitization and other adverse health effects.[4]
| Hazard Category | Description | Primary Safety Implication | Authoritative Source |
| Flammability | Highly flammable liquid and vapor (H225/H226). Vapors can form explosive mixtures with air. | Strict control of ignition sources, use of grounded/bonded equipment, and ensuring adequate ventilation. | [4][5][6][7] |
| Health Hazards | May cause skin, eye, and respiratory tract irritation. Some data suggests it may be suspected of damaging fertility or the unborn child (H361). | Use of appropriate gloves, eye/face protection, and respiratory protection where ventilation is inadequate. | [2][3][8] |
| Physical Hazards | Vapors are heavier than air and may spread along floors. | Work must be conducted in well-ventilated areas, preferably a chemical fume hood.[5][6] |
Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A robust safety plan relies on a hierarchy of controls. Before selecting PPE, engineering controls like chemical fume hoods and local exhaust ventilation must be in place and functioning correctly.[2][7] PPE serves as the critical final barrier between the researcher and the chemical.
Eye and Face Protection: The First Line of Defense
Rationale: The potential for eye irritation from splashes or vapors necessitates robust eye protection.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[4]
-
Best Practice for High-Splash Potential: When transferring larger volumes or performing operations where splashing is likely, a full face shield should be worn in addition to chemical safety goggles.[9][10] Contact lenses should not be worn when handling this chemical.[2]
Hand and Body Protection: Preventing Dermal Exposure
Rationale: The selection of appropriate gloves and protective clothing is crucial to prevent skin irritation. The material must be resistant to permeation by the chemical.[9]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[2] Always inspect gloves for tears or pinholes before use. If contact occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.
-
Body Protection: A flame-retardant lab coat is the minimum requirement. For tasks with a higher risk of splashing, impervious and flame-resistant clothing or an apron should be utilized.[4][6] All contaminated clothing must be removed immediately and washed before reuse.[2]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Engineering controls are the primary method for preventing respiratory exposure. However, in situations where these controls are insufficient or during emergency procedures, respiratory protection is essential.
-
Standard Operations: Handling small quantities in a properly functioning chemical fume hood should not require respiratory protection.
-
Required Use: If exposure limits may be exceeded, such as during a large spill or in an inadequately ventilated area, a NIOSH-certified respirator with an organic vapor (black cartridge) is necessary.[2] For significant exposures, a full-face respirator offers a higher protection factor and also protects the eyes.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE (chemical goggles, face shield if needed, neoprene/nitrile gloves, lab coat). Inspect each item for damage.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Remove all potential ignition sources (hot plates, open flames, spark-producing equipment).[5][6][7]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[2]
Chemical Handling and Transfer Workflow
-
Grounding and Bonding: Before transferring the liquid, ensure the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity.[2][4][11]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[2][4][12] Dispense the required amount slowly to minimize vapor generation.
-
Container Sealing: Keep the container tightly closed when not in use.[2][4][11]
-
Post-Handling: After dispensing, securely close the primary container and return it to its designated storage location.
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
PPE Removal (Doffing): Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Hygiene: Wash hands and any exposed skin areas thoroughly with soap and water before leaving the work area.[2]
Caption: Workflow for Safe Handling of this compound
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, immediate and correct action is critical to prevent injury and fire.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.
-
Control Ignition: Remove all ignition sources.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
Disposal Protocol
This compound and any materials contaminated with it (e.g., gloves, absorbent materials) must be treated as hazardous waste.
-
Waste Collection: Store waste in a tightly sealed, properly labeled container. Do not mix with other waste streams.[6]
-
Disposal Method: The recommended disposal method is incineration at a licensed waste disposal facility.[2] Always adhere to local, state, and national environmental regulations for chemical waste disposal.[4][12]
By integrating this comprehensive safety and handling protocol into your daily operations, you build a resilient culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gelest.com [gelest.com]
- 3. This compound, 25ML | Labscoop [labscoop.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. This compound | 2627-95-4 | TCI AMERICA [tcichemicals.com]
- 12. cfmats.com [cfmats.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
